2-Nitro-5-carbamylthiobenzoic acid
Beschreibung
Eigenschaften
CAS-Nummer |
137091-49-7 |
|---|---|
Molekularformel |
C8H6N2O4S |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
5-carbamoylsulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |
InChI-Schlüssel |
FOXGLOGBTKVYIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
Synonyme |
2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Discovery and history of Ellman's reagent
An In-depth Technical Guide to Ellman's Reagent: Discovery, Mechanism, and Application
Abstract
This technical guide provides a comprehensive overview of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a cornerstone tool in biochemical and pharmaceutical research for the quantification of free sulfhydryl (thiol) groups. We delve into the historical context of its discovery by George L. Ellman, elucidate its underlying chemical mechanism, and present a detailed, field-proven protocol for its application. Furthermore, this guide explores the reagent's diverse applications, from protein characterization to assessing oxidative stress, and critically examines its limitations and the experimental factors that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking both a foundational understanding and a practical workflow for the reliable use of Ellman's assay.
Introduction: The Quest for Thiol Quantification
The thiol functional group (-SH), primarily found in the amino acid cysteine, is a linchpin of protein structure and function. Thiols are involved in a vast array of biological processes, including enzyme catalysis, redox signaling, and the formation of stabilizing disulfide bonds.[1][2] The redox state of thiols serves as a critical indicator of cellular health and is implicated in numerous disease states.[3] Consequently, the ability to accurately quantify free sulfhydryl groups has been a persistent need in analytical biochemistry. Before the 1950s, methods for thiol determination were often cumbersome, lacked specificity, or required complex procedures.[4][5] This landscape created a demand for a simple, rapid, and reliable spectrophotometric method, a need that was met with the introduction of Ellman's reagent.[6]
The Genesis of a Reagent: George L. Ellman's Contribution
In 1959, biochemist George L. Ellman, then at the Dow Chemical Company, published a groundbreaking manuscript describing a new water-soluble aromatic disulfide, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[7][8][9] This compound, which became known as Ellman's reagent, was designed to react specifically with sulfhydryl groups to produce a distinctively colored product.[10][11] The elegance of Ellman's method lay in its simplicity: the reaction's product, a yellow anion, could be easily quantified using a standard spectrophotometer, providing a direct measure of the thiol concentration in the sample.[5][7] This development revolutionized thiol quantification, offering a highly accessible and efficient tool that remains a standard in laboratories worldwide.[12]
Core Principles and Mechanism of Action
The utility of Ellman's reagent is rooted in a specific and rapid chemical reaction known as thiol-disulfide exchange.
Chemical Structure and Properties
Ellman's reagent (DTNB) is a symmetrical aromatic disulfide. It is a water-soluble solid, which simplifies its use in the aqueous buffer systems typical of biological assays.[13][14]
The Thiol-Disulfide Exchange Reaction
The core of the assay is the reaction between DTNB and a free thiol (represented as R-SH). The target of DTNB is the thiolate anion (R-S⁻), the conjugate base of the sulfhydryl group.[4][8] For this reason, the reaction is typically performed at a slightly alkaline pH (around 8.0), which favors the deprotonation of the thiol to the more reactive thiolate.[13][15]
In this exchange reaction, the disulfide bond of DTNB is cleaved by the attacking thiolate. This results in the formation of a mixed disulfide (R-S-TNB) and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB).[4][10]
The Chromophoric Product: 5-Thio-2-nitrobenzoate (TNB²⁻)
The released TNB is the key to the assay's colorimetric nature. In solutions with a pH above 7, TNB ionizes to the TNB²⁻ dianion, which exhibits a vibrant yellow color.[10][16] This yellow anion has a strong absorbance maximum at 412 nm. The reaction is stoichiometric; the addition of one mole of thiol releases one mole of TNB.[10] This direct relationship allows for the precise calculation of the thiol concentration using the Beer-Lambert law. The molar extinction coefficient (ε) for TNB²⁻ is widely cited as 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[8][13]
Figure 1: Reaction mechanism of Ellman's reagent with a free thiol.
The Ellman's Assay: A Practical Workflow
This section provides a self-validating protocol for the quantification of sulfhydryl groups using a standard curve. This approach is highly recommended as it accounts for minor variations in instrument performance and reagent preparation.
Instrumentation and Reagents
| Category | Item | Purpose/Specifications |
| Instrumentation | Spectrophotometer | Capable of measuring absorbance at 412 nm (plate reader or cuvette-based) |
| Analytical Balance | For precise weighing of reagents | |
| Calibrated Pipettes | For accurate liquid handling | |
| pH Meter | For adjusting buffer pH | |
| Reagents | Ellman's Reagent (DTNB) | 5,5'-dithiobis-(2-nitrobenzoic acid) |
| L-Cysteine hydrochloride | For preparation of sulfhydryl standards | |
| Sodium Phosphate (dibasic) | Buffer component | |
| EDTA | Chelating agent to prevent metal-catalyzed oxidation of thiols | |
| Deionized Water | For all solutions | |
| Consumables | Test tubes or microcentrifuge tubes | For sample and standard preparation |
| 96-well microplate or cuvettes | For absorbance measurement |
Detailed Experimental Protocol
Step 1: Reagent Preparation
-
Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):
-
Prepare a 0.1 M sodium phosphate buffer.
-
Add EDTA to a final concentration of 1 mM.
-
Adjust the pH to 8.0 using NaOH or HCl. This buffer is critical for maintaining the optimal reaction conditions.[13]
-
-
DTNB Solution (4 mg/mL):
-
Cysteine Standard Stock (e.g., 1.5 mM):
Step 2: Standard Curve Generation
-
Prepare a series of cysteine standards by serially diluting the stock solution with the Reaction Buffer. A typical concentration range would be from 0 mM to 1.5 mM.[13]
-
The table below provides an example dilution series.
| Standard | Final Concentration (mM) | Volume of 1.5 mM Stock | Volume of Reaction Buffer |
| A | 1.50 | 1000 µL | 0 µL |
| B | 1.00 | 667 µL | 333 µL |
| C | 0.50 | 333 µL | 667 µL |
| D | 0.25 | 167 µL | 833 µL |
| E | 0.10 | 67 µL | 933 µL |
| F (Blank) | 0.00 | 0 µL | 1000 µL |
Step 3: Reaction and Measurement
-
In a 96-well plate, add 250 µL of each standard or unknown sample to separate wells.
-
Initiate the reaction by adding 50 µL of the DTNB solution to each well.[13] Mix thoroughly.
-
Incubate the plate at room temperature for 15 minutes, protected from light.[13][17]
-
Measure the absorbance of each well at 412 nm using the spectrophotometer. Use the "Blank" standard (Standard F) to zero the instrument.
Data Analysis and Calculations
-
Plot the Standard Curve: Create a scatter plot with the known cysteine concentrations (x-axis) versus their corresponding absorbance values at 412 nm (y-axis).
-
Perform Linear Regression: Fit a linear trendline to the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, m is the slope, and x is the concentration. An R² value close to 1.0 indicates a highly linear and reliable standard curve.
-
Calculate Unknown Concentration: Use the absorbance value of your unknown sample (y) and the equation from the linear regression to solve for its concentration (x). Remember to account for any dilution factors applied to your original sample.
Alternatively, for a single measurement without a standard curve, the concentration can be calculated directly using the Beer-Lambert Law (A = εbc), where:
-
A = Absorbance at 412 nm (after subtracting the blank)
-
b = Path length of the cuvette or well (in cm)
-
c = Molar concentration of the sulfhydryl group
Figure 2: General experimental workflow for the Ellman's assay.
Applications in Research and Drug Development
The simplicity and reliability of the Ellman's assay have led to its widespread adoption across numerous scientific disciplines.
-
Protein and Peptide Quantification: It is routinely used to determine the number of free cysteine residues in purified proteins and synthetic peptides. This is crucial for structural studies and for quality control in biopharmaceutical production.[14][18]
-
Enzyme Kinetics: The assay is famously used to measure the activity of acetylcholinesterase (AChE).[14][19] In this application, a synthetic substrate (acetylthiocholine) is hydrolyzed by AChE to produce thiocholine, a thiol that then reacts with DTNB, allowing the enzyme's activity to be monitored continuously.[20]
-
Assessing Oxidative Stress: It is employed to measure the concentration of low-molecular-weight thiols, such as glutathione, in cell lysates and tissue homogenates. A decrease in the free thiol pool is a key indicator of oxidative stress.[7]
-
Bioconjugation: Before conjugating molecules (e.g., drugs, labels) to proteins or antibodies via maleimide chemistry, Ellman's assay is essential to confirm the presence and quantity of available sulfhydryl groups for the reaction.[13][17]
Critical Considerations and Limitations
While robust, the Ellman's assay is not without its limitations. Awareness of these factors is crucial for experimental design and data interpretation.
-
Interfering Substances: The assay's specificity is for the sulfhydryl group, but other strong nucleophiles can also react with DTNB and cause interference.[21] It is also susceptible to compounds that absorb light near 412 nm.[22]
| Type of Interference | Examples | Reason for Interference |
| Nucleophilic Attack on DTNB | Cyanide, sulfite, sulfide ions[21], some oximes[20] | These compounds can cleave the disulfide bond of DTNB, leading to a false positive signal. |
| Spectral Overlap | Some proteins, other chromophores | Compounds that absorb light at or near 412 nm can artificially inflate the absorbance reading.[23] |
| Thiol Scavenging | Aldehydes[21] | Can react with the target thiols, making them unavailable to react with DTNB and causing an underestimation. |
-
pH and Buffer Effects: The reaction rate is pH-dependent.[8] While pH 8.0 is optimal, very high pH can lead to the slow hydrolysis of DTNB itself, increasing background absorbance.[16] Some buffers, like Tris, have been reported to cause instability in the colored product under certain conditions.[24] Phosphate buffers are generally preferred.[24]
-
Reaction Kinetics and Stability: While the reaction is rapid, buried or sterically hindered sulfhydryl groups within a protein's structure may react slowly or incompletely, leading to an underestimation of the total thiol content.[16][23] The use of denaturants like guanidinium hydrochloride or urea can expose these buried thiols.[12]
-
Comparison with Other Methods: For complex biological samples, methods like HPLC can separate the TNB product from interfering substances, offering higher specificity.[22] Fluorescent probes have also been developed that offer significantly lower detection limits than the colorimetric Ellman's assay.[25]
Conclusion: The Enduring Legacy of Ellman's Reagent
For over six decades, Ellman's reagent has remained an indispensable tool in the scientist's arsenal. Its discovery provided a simple, rapid, and cost-effective solution to the critical challenge of quantifying sulfhydryl groups. While more sophisticated methods have since been developed, the Ellman's assay continues to be a first-line technique due to its robustness and ease of use. Its enduring presence in laboratories focused on protein chemistry, enzymology, and drug development is a testament to the ingenuity of its creator and the fundamental importance of the thiol group in the landscape of biology and chemistry.
References
- Analyst (RSC Publishing). Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke.
- AAT Bioquest. (2017, June 1).
- MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- BroadPharm. (2022, January 18). Ellman's Assay Protocol.
- Wikipedia. Ellman's reagent.
- Grokipedia. Ellman's reagent.
- ResearchGate. Mechanism of action of the Ellman reagent for the detection of acetylcholinesterase activity.
- BMG Labtech. (2019, January 9).
- ResearchGate. Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes.
- PMC. The role of thiols and disulfides in protein chemical and physical stability.
- Longdom Publishing. (2022, July 14).
- AAT Bioquest. (2021, January 25).
- Semantic Scholar.
- MtoZ Biolabs. In What Is DTNB Dissolved? Is the Solution Neutral or Alkaline During Thiol Group Testing?
- Encapsula NanoSciences. Ellman's Assay Protocol.
- MDPI. (2025, May 13).
- Fisher Scientific. Ellman's Reagent.
- Mohammadi, M. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Journal of Paramedical Sciences, 9(1).
- Taylor & Francis Online. Ellman's reagent – Knowledge and References.
- PMC. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.
- PMC. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
- Oregon Health & Science University. (2023, March 14). Thiol Quantification Using Colorimetric Thiol-Disulfide Exchange in Nonaqueous Solvents.
- PubMed. (2022, September 15). On 'Tissue sulfhydryl groups' by George L. Ellman.
- PubMed. (2008, September 1). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent.
- ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.
- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
- ResearchGate. (2025, August 10). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent.
- PubMed. (2014, October 1).
- ResearchGate.
- Google Patents. (2022). Fluorescent ellman assay for free thiol detection.
- ResearchGate. (2022, November 15). What is the reason TNB loses color during Ellman's assay?
- ResearchGate. Estimation of disulphide bonds using Ellman's reagens.
- PMC.
- ResearchGate. (2023, February 21). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.
- Analytik NEWS. (2019, January 9).
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- 5. analytik.news [analytik.news]
- 6. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. On 'Tissue sulfhydryl groups' by George L.Ellman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]
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- 14. What is Ellman’s reagent | AAT Bioquest [aatbio.com]
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- 16. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
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- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
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Technical Whitepaper: NTCB (2-Nitro-5-thiocyanatobenzoic Acid)
Stability, Storage, and Optimization of Cysteine Cyanylation
Executive Summary
NTCB (2-nitro-5-thiocyanatobenzoic acid) is a highly specific chemical cleavage reagent used to map protein sequences and analyze domain structures by targeting cysteine residues.[1] Unlike enzymatic digestions (e.g., Trypsin, Lys-C), NTCB offers a unique cleavage mechanism at the N-terminal side of cysteine. However, its utility is frequently compromised by its chemical instability and sensitivity to nucleophiles.
This guide provides a rigorous, field-proven framework for the storage, handling, and experimental application of NTCB. It moves beyond standard vendor instructions to address the "hidden" variables—specifically hydrolysis rates and reducing agent interference—that often lead to experimental failure.
Molecular Mechanism & Chemical Logic
To optimize NTCB usage, one must understand the two-step reaction mechanism. It is not a single-step cleavage; it is a cyanylation followed by cyclization/cleavage .
-
Step 1: Cyanylation (pH 7.5 – 8.5): The thiol group of a cysteine residue nucleophilically attacks the cyano group of NTCB. This releases 2-nitro-5-thiobenzoate (
), which is intensely yellow, and forms S-cyanocysteine. -
Step 2: Cleavage (pH 9.0 – 9.5): Under alkaline conditions, the amide nitrogen of the cysteine attacks the cyano carbon, forming a cyclic iminothiazolidine intermediate. This destabilizes the peptide bond, resulting in cleavage.
Mechanism Visualization
The following diagram details the reaction pathway and the critical competitive side reaction (
Figure 1: The NTCB reaction pathway.[2] Note that the yellow color change occurs during Step 1 (Cyanylation), serving as an immediate visual QC indicator.
Stability Profile & Storage Conditions
NTCB is chemically fragile. The thiocyanate moiety is susceptible to hydrolysis, generating cyanate and TNB, rendering the reagent useless.
Critical Stability Data
| Parameter | Condition | Stability / Outcome |
| Solid State | -20°C, Desiccated | Stable (>1 year). Protect from light to prevent nitro-group degradation. |
| Solid State | Room Temp, Ambient Humidity | Unstable. Hydrolyzes within days/weeks. |
| Solution (Aqueous) | pH > 7.0 | Highly Unstable. Half-life < 1 hour. Prepare immediately before use. |
| Solution (Organic) | DMSO or Ethanol | Moderate. Stable for hours if kept anhydrous. |
Storage & Handling Directives
-
Desiccation is Non-Negotiable: Store the solid bottle inside a secondary container with active desiccant (silica gel or Drierite). Moisture is the primary cause of lot-to-lot variability.
-
Aliquot Upon Receipt: To avoid freeze-thaw cycles and repeated moisture exposure, weigh out NTCB into single-use aliquots (e.g., 5–10 mg) in amber microcentrifuge tubes upon first opening. Store these at -20°C.
-
Fresh Preparation: Never store NTCB stock solutions. Dissolve the reagent in the reaction buffer or organic solvent (DMSO) only when the protein sample is fully prepped and ready for addition.
Optimized Experimental Protocol
This protocol is designed to maximize cleavage efficiency while minimizing side reactions (carbamylation and
Reagents
-
Denaturing Buffer: 6 M Guanidine-HCl, 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0.
-
NTCB Stock: Solid powder (prepare 50–100 mM in DMSO immediately before use).
-
Cleavage Buffer: 0.1 M Borate or Glycine-NaOH, pH 9.0.
Step-by-Step Workflow
-
Protein Denaturation & Reduction
-
Dissolve protein (1–5 mg/mL) in Denaturing Buffer.
-
Add DTT to a final concentration of 2–5 mM.
-
Incubate at 37°C for 30–60 minutes.
-
Why: NTCB requires a free thiol. Disulfides must be reduced. Guanidine exposes buried cysteines.
-
-
CRITICAL: Removal of Reducing Agent
-
Action: You must remove DTT before adding NTCB.
-
Method: Use a spin desalting column (e.g., Zeba Spin) or extensive dialysis against 6 M Guanidine-HCl, 0.1 M Tris, pH 8.0.
-
Causality: DTT contains two thiol groups. If present, DTT will react with NTCB faster than your protein, quenching the reagent and turning the solution yellow immediately without labeling your protein [1].
-
-
Cyanylation (The "Yellow" Reaction)
-
Add NTCB (dissolved in DMSO) to the protein solution at a 5 to 10-fold molar excess over total thiol content.
-
Incubate at pH 8.0, Room Temp, for 15–30 minutes in the dark.
-
QC Check: The solution should turn yellow (release of TNB). If it remains clear, either the NTCB is hydrolyzed (bad stock) or the protein has no free thiols.
-
-
Cleavage Induction
-
Adjust the pH to 9.0–9.5 using dilute NaOH or add high-pH buffer (Borate).
-
Incubate at 37°C for 4–16 hours.
-
Note: Avoid temperatures >45°C, which favor the
-elimination side reaction (formation of dehydroalanine) over cleavage [2].
-
Workflow Visualization
Figure 2: Optimized NTCB cleavage workflow. Step 2 is the most common point of failure.
Troubleshooting & Quality Control (Self-Validating Systems)
A robust protocol must include internal checks. Use these indicators to validate the chemistry in real-time.
| Observation | Diagnosis | Corrective Action |
| No Yellow Color (Step 3) | NTCB Failure. The reagent has hydrolyzed or no thiols are available. | Check NTCB powder storage.[5] Ensure protein was reduced properly in Step 1. |
| Instant Intense Yellow | DTT Contamination. Excess reducing agent is reacting with NTCB. | Improve desalting/dialysis efficiency in Step 2. |
| Incomplete Cleavage | Side Reactions. | Lower incubation temp to 37°C. Ensure pH is strictly 9.0 (not higher). Add Glycine as a nucleophile to assist cleavage [3].[1] |
| Precipitation | Solubility Issue. NTCB or protein is crashing out. | Maintain 4–6 M Guanidine or 8 M Urea throughout the reaction. |
References
-
Jacobson, G. R., Schaffer, M. H., Stark, G. R., & Vanaman, T. C. (1973). Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues.[2] Journal of Biological Chemistry.
-
[Link]
-
-
Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues.[1][6] Analytical Biochemistry.
-
[Link]
-
-
Wu, J., Watson, J. T., et al. (2006). Optimization of the NTCB cleavage reaction for the detection of cysteine-containing peptides. Journal of Proteome Research.
-
[Link]
-
Sources
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- 3. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical synthesis of thiol-reactive nitroaromatic compounds
Title: Precision Synthesis of Thiol-Reactive Nitroaromatic Warheads: A Technical Guide to NBD and DNB Scaffolds
Executive Summary
This technical guide details the chemical synthesis and mechanistic principles of thiol-reactive nitroaromatic compounds, specifically focusing on 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 2,4-dinitrobenzenesulfonate (DNBS) derivatives. These compounds serve as critical electrophilic warheads in chemoproteomics, covalent inhibitor design, and fluorescence labeling. Unlike non-specific alkylating agents (e.g., iodoacetamides), nitroaromatics offer tunable reactivity via the Nucleophilic Aromatic Substitution (
Part 1: Mechanistic Foundation ( )
The core reactivity of these compounds relies on the electron-withdrawing nature of the nitro group (
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination pathway.
-
Addition: The thiolate anion (
) attacks the carbon carrying the leaving group ( ), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). -
Elimination: The leaving group is expelled, restoring aromaticity.
Selectivity Note: Thiols (soft nucleophiles) are generally more reactive than amines (hard nucleophiles) toward these soft electrophilic centers at neutral pH. However, at elevated pH (
Caption: Generalized
Part 2: Synthesis of Benzofurazan Scaffolds (NBD-Cl)
Target: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1][2][3][4] Significance: A non-fluorescent reagent that becomes highly fluorescent upon reaction with thiols or amines, widely used in FRET assays and cellular imaging.
Retrosynthetic Analysis
The NBD core is constructed via the cyclization of a nitroaniline derivative using sodium azide, followed by nitration to install the activating group.
Detailed Protocol
Step 1: Synthesis of 4-Chlorobenzofurazan (Intermediate)
-
Reagents: 2,6-Dichloroaniline,
, DMSO. -
Procedure:
-
Dissolve 2,6-dichloroaniline (10 mmol) in DMSO (anhydrous).
-
CAUTION: Add
(12 mmol) slowly at room temperature. Azides are potential explosophores; use a blast shield. -
Heat the mixture to 100°C for 2 hours. The reaction proceeds via the formation of an aryl azide followed by thermolytic cyclization (releasing
). -
Workup: Pour into ice water. Extract with ethyl acetate.[5] The product, 4-chlorobenzofurazan, is purified by silica gel chromatography (Hexane/EtOAc).
-
Step 2: Nitration to NBD-Cl (Activation)
-
Reagents: 4-Chlorobenzofurazan,
, (conc). -
Procedure:
-
Dissolve 4-chlorobenzofurazan (5 mmol) in concentrated
(10 mL) at 0°C. -
Slowly add
(6 mmol) in small portions, maintaining temperature to prevent over-nitration or decomposition. -
Allow to warm to 25°C and stir for 1 hour.
-
Quench: Pour onto crushed ice carefully. A yellow precipitate (NBD-Cl) forms.[6]
-
Purification: Recrystallize from ethanol/water.
-
Critical Quality Attribute (CQA): The melting point should be sharp (96–98°C). Purity must be confirmed by
Caption: Synthetic workflow for NBD-Cl. Step 1 involves hazardous azide chemistry requiring thermal control.
Part 3: Synthesis of 2,4-Dinitrobenzenesulfonates (DNBS)
Target: Alkyl/Aryl 2,4-dinitrobenzenesulfonates. Significance: These are "tunable" warheads. By changing the alcohol portion of the sulfonate ester, you can alter solubility and binding affinity before the thiol displaces the sulfonate group.
Protocol: Sulfonylation of Alcohols
This method couples 2,4-dinitrobenzenesulfonyl chloride (DNBSC) with a target alcohol (R-OH) to create the probe.
-
Reagents: 2,4-Dinitrobenzenesulfonyl chloride, Target Alcohol (R-OH), Pyridine (or
), DCM (anhydrous). -
Procedure:
-
Dissolve the target alcohol (1.0 eq) in anhydrous DCM under inert atmosphere (
). -
Add Pyridine (1.2 eq) as a base/catalyst. Cool to 0°C.[7][8]
-
Add 2,4-dinitrobenzenesulfonyl chloride (1.1 eq) portion-wise. The solution often turns yellow/orange.
-
Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. Monitor by TLC (disappearance of sulfonyl chloride).
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated
, then brine. Dry over . -
Purification: Flash chromatography is essential as sulfonates hydrolyze on silica if left too long. Use neutral silica or rapid elution.
-
Part 4: Comparative Data & Selectivity
The choice of leaving group (
| Scaffold | Leaving Group (X) | Reactivity ( | Selectivity (Thiol:Amine) | Application |
| DNFB (Sanger's) | Fluorine (-F) | High (100) | Moderate | N-terminal sequencing, Proteomics |
| DNCB | Chlorine (-Cl) | Low (1) | High | GST enzyme substrate |
| NBD-Cl | Chlorine (-Cl) | Very High (500+) | Low (High background) | Fluorescence labeling |
| NBD-F | Fluorine (-F) | Ultra High (5000+) | Very Low | Rapid kinetics, unstable |
| DNBS | Sulfonate (- | Tunable | High | Covalent inhibitors |
Key Insight: For drug discovery, lower intrinsic reactivity (like DNCB or substituted sulfonates) is often preferred to avoid "off-target" labeling of random proteins, whereas high reactivity (NBD-F) is preferred for analytical probes where sensitivity is paramount.
References
-
Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines. Biochemical Journal, 108(1), 155–156. Link
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link
-
Bem, M., et al. (2007).[3] Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104.[1] Link
-
Graminski, G. F., et al. (1989). Kinetic studies on the reaction of thiols with 4-chloro-7-nitrobenzofurazan. Bioorganic Chemistry, 17(4), 510-519. Link
-
Il'ichev, Y. V., et al. (2003). Photochemistry of the fluorescent probe 7-nitrobenz-2-oxa-1,3-diazole (NBD): The role of the nitro group. Journal of Physical Chemistry A, 107(46), 9605–9613. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. (PDF) 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW Review Article [academia.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Crystallographic Characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Site-Specific Protein Cleavage at Cysteine Residues using NTCB
Here is a detailed Application Note and Protocol for protein cysteine cleavage using NTCB, designed for researchers and drug development professionals.
Methodology for Proteomic Mapping and Disulfide Localization
Introduction & Principle
Enzymatic digestion (e.g., Trypsin, Lys-C) is the gold standard for bottom-up proteomics, yet it often fails to provide complete sequence coverage, particularly in arginine/lysine-deficient regions. Chemical cleavage offers a powerful orthogonal strategy.
2-nitro-5-thiocyanatobenzoic acid (NTCB) is a cysteine-specific cleavage reagent.[1][2][3][4][5] Unlike Cyanogen Bromide (CNBr), which cleaves at Methionine, NTCB targets Cysteine residues, modifying them to S-cyano-cysteine before inducing peptide bond hydrolysis at the N-terminal side of the modified residue.
Key Applications
-
Orthogonal Peptide Mapping: Generates large, unique fragments complementary to tryptic digests.
-
Disulfide Bond Localization: Differential labeling of free vs. oxidized cysteines.
-
Protein Footprinting: Probing solvent accessibility of cysteine residues in folded proteins.
Chemical Mechanism
Understanding the reaction chemistry is vital for troubleshooting and data interpretation. The NTCB reaction proceeds in two distinct phases: Cyanylation and Cleavage .[1][2][3][5]
Phase 1: S-Cyanylation
At slightly alkaline pH (7.0–8.0), NTCB undergoes nucleophilic attack by the thiolate anion (
Phase 2: Cyclization and Cleavage
At elevated pH (9.0–9.5), the amide nitrogen of the peptide bond preceding the modified cysteine attacks the nitrile carbon. This intramolecular nucleophilic attack forms a five-membered 1-acyl-2-iminothiazolidine ring. This intermediate is unstable and hydrolyzes, cleaving the upstream peptide bond.
Resulting Fragments:
-
N-terminal Fragment: Ends with a free carboxyl group at the residue preceding the Cys.
-
C-terminal Fragment: The N-terminal residue is converted from Cysteine to 2-iminothiazolidine-4-carboxylic acid (ITC) .
Reaction Pathway Diagram
Figure 1: The NTCB cleavage pathway involves cyanylation of the thiol followed by pH-dependent intramolecular cyclization and hydrolysis.[2][3]
Pre-Experimental Considerations
Critical Reagent Selection
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is strongly recommended over DTT or
-mercaptoethanol. DTT contains free thiols that will react with NTCB, consuming the reagent and reducing efficiency. If DTT must be used, it must be removed (dialysis/desalting) prior to NTCB addition. -
Denaturant: Cleavage efficiency relies on the accessibility of the cysteine. Use 6M Guanidine-HCl or 8M Urea to fully denature the protein.
-
Buffer System: Tris-HCl or Borate buffers are ideal. Avoid amine-containing buffers (like Glycine) during the cyanylation step, though they can enhance the cleavage step (see Optimization).
Safety Note
NTCB is an irritant and potential sensitizer. While the reaction does not release hydrogen cyanide gas under these conditions, standard chemical safety (gloves, fume hood) is mandatory.
Step-by-Step Protocol
Materials Required[1][3][4][5][6]
-
Reaction Buffer: 0.2 M Tris-HCl, 6 M Guanidine-HCl, 1 mM EDTA, pH 8.0.
-
Cleavage Buffer: 1 M Tris-HCl or 0.1 M Borate, pH 9.5.
-
Reducing Agent: 100 mM TCEP stock.
-
Alkylation Reagent: NTCB (dissolved in reaction buffer or DMSO). Prepare fresh.
-
Stop Solution: 10% Trifluoroacetic acid (TFA).
Protocol Workflow
Step 1: Denaturation and Reduction
-
Dissolve the target protein (10–100
g) in Reaction Buffer to a concentration of 0.5–1.0 mg/mL. -
Add TCEP to a final concentration of 2–5 mM.
-
Incubate at 37°C for 30–60 minutes to ensure complete reduction of disulfide bonds.
-
Note: If using DTT, perform a buffer exchange (Zeba spin column or dialysis) into Reaction Buffer immediately after this step.
-
Step 2: S-Cyanylation (The Modification)
-
Prepare a fresh 50–100 mM stock of NTCB .
-
Add NTCB to the protein solution at a 5 to 10-fold molar excess over total cysteine residues.
-
Example: For a protein with 5 cysteines at 10
M protein concentration, total Cys is 50 M. Add NTCB to 500 M (0.5 mM).
-
-
Adjust pH to 8.0 if necessary (NTCB addition may lower pH).
-
Incubate at 37°C for 15–30 minutes .
-
Checkpoint: The solution may turn slightly yellow due to the release of TNB (thionitrobenzoate).
-
Step 3: Cleavage (The Hydrolysis)
-
Adjust the pH of the solution to 9.0–9.5 by adding the Cleavage Buffer (e.g., add 1/10th volume of 1 M Tris pH 9.5 or Borate pH 10).
-
Incubate at 37°C for 12–16 hours (Overnight) .
-
Optimization: For resistant proteins, incubation at 50°C for 4–6 hours can accelerate cleavage but increases the risk of side reactions (dehydroalanine formation).
-
Step 4: Termination and Analysis
-
Stop the reaction by adding TFA to a final concentration of 0.5–1.0% (pH < 3).
-
Desalt the sample using C18 ZipTips or spin columns prior to Mass Spectrometry.
Data Analysis & Mass Spectrometry
When analyzing NTCB-cleaved peptides, the mass shifts are specific and distinct from trypsin digestion.
Mass Shift Calculation
The cleavage results in a modified N-terminus on the C-terminal fragment.
-
Modification: Cysteine
2-iminothiazolidine-4-carboxyl (ITC). -
Mass Delta: +25.007 Da (relative to the mass of an unmodified Cysteine residue).
-
Explanation: The Cys residue (
) gains a Cyanide group ( ) and undergoes cyclization. The net atomic addition is minus a proton lost during rearrangement/hydrolysis.
Interpretation Table
| Feature | Observation in MS/MS |
| Cleavage Site | N-terminal side of Cysteine residues.[5] |
| N-terminal Fragment | C-terminus is a standard free acid (OH). No modification. |
| C-terminal Fragment | N-terminus is the ITC-modified Cys. Mass Shift: +25.01 Da . |
| Incomplete Cleavage | Precursor mass shows +25.01 Da per Cys (S-cyano-cysteine) without backbone fragmentation. |
| Side Reaction (Beta-elimination) | Conversion of Cys to Dehydroalanine.[1][2][3] Mass Shift: -33.98 Da relative to Cys. |
Troubleshooting & Optimization
The most common failure mode in NTCB protocols is the competition between cleavage (desired) and
Troubleshooting Matrix
| Problem | Probable Cause | Corrective Action |
| Low Cleavage Efficiency | pH too low during Step 3. | Ensure pH is strictly > 9.0 for the cleavage step. |
| No Cleavage Observed | DTT interference. | Switch to TCEP or rigorously desalt after reduction. |
| High Dehydroalanine (-34 Da) | pH too high or Temp too high. | Limit cleavage pH to 9.0; reduce temp to 37°C; reduce incubation time. |
| Precipitation | Protein aggregation. | Maintain 4–6M Guanidine or 8M Urea throughout the protocol. |
Expert Tip: Nucleophilic Catalysis
For proteins resistant to cleavage, the addition of primary amines can catalyze the reaction. Adding 0.1 M Glycine or Methylamine during the cleavage step (Step 3) can significantly increase yield by acting as a nucleophile to open the cyclic intermediate, though this results in a C-terminal amide derivative on the upstream fragment [2].
References
-
Jacobson, G. R., Schaffer, M. H., Stark, G. R., & Vanaman, T. C. (1973).[3][6] Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues.[3][6] Journal of Biological Chemistry, 248(19), 6583–6591.[6] Link
-
Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48–61.[2] Link
-
Degani, Y., & Patchornik, A. (1974).[3][7] Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid.[1][2][3][4][5][7][8] High-yield modification and cleavage of peptides at cysteine residues.[3][6][7][9] Biochemistry, 13(1), 1–11.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Glutathione (GSH) using DTNB (Ellman’s Reagent)
[1][2][3][4][5]
Introduction & Scientific Context
Glutathione (
While high-performance liquid chromatography (HPLC) offers high specificity, the spectrophotometric assay using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) —commonly known as Ellman’s Reagent—remains the workhorse for high-throughput screening due to its speed, low cost, and scalability.
This guide details two protocols:
-
Direct Ellman’s Assay: For rapid estimation of total non-protein thiols.
-
Tietze Enzymatic Recycling Assay: The industry standard for specific, high-sensitivity measurement of Total GSH and GSSG.
Assay Principles
The Ellman Reaction (Chemical Basis)
DTNB reacts with free sulfhydryl groups (-SH) in a stoichiometric 1:1 manner to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . TNB ionizes to a yellow dianion (
The Enzymatic Recycling Method (Signal Amplification)
For biological samples where GSH concentrations are low, or when specific differentiation between GSH and GSSG is required, the Tietze method is superior. This method utilizes Glutathione Reductase (GR) and NADPH .[1][2][3][4][5]
-
GR reduces GSSG back to GSH, consuming NADPH.[6]
-
The regenerated GSH reacts with more DTNB.
Result: A kinetic color development where the rate of absorbance change (
Pathway Visualization
Figure 1: The Enzymatic Recycling Loop. GSH reacts with DTNB to form TNB.[1][2][3][4][5] The oxidized product (GSSG) is recycled back to GSH by Glutathione Reductase, creating a continuous cycle that amplifies the colorimetric signal.
Critical Experimental Considerations (Expertise)
Sample Preparation: The "Make or Break" Step
The most common source of error in GSH assays is auto-oxidation of GSH to GSSG during sample harvesting.
-
Rapid Acidification: Samples must be deproteinized immediately. Proteins contain thiols (cysteine residues) that react with DTNB, causing false positives.
-
Acid Choice:
-
5-Sulfosalicylic Acid (SSA): Preferred. It effectively precipitates protein and is compatible with the enzymatic assay if diluted properly (final concentration
). -
TCA/PCA: Stronger acids (Trichloroacetic or Perchloric acid) are effective but must be neutralized (
) before adding enzymes, or they will denature Glutathione Reductase.
-
Extinction Coefficient Accuracy
Historically,
Reagent Preparation
| Reagent | Preparation Details | Stability |
| Assay Buffer | 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5. | 3 months at 4°C. |
| DTNB Stock | 4 mg/mL DTNB in Assay Buffer. | Prepare Fresh (Light Sensitive). |
| NADPH | 4 mg/mL in Assay Buffer. | Prepare Fresh. |
| Glutathione Reductase | Dilute to 6 Units/mL in Assay Buffer. | Store at -20°C. |
| GSH Standard | 1 mM stock in 0.5% SSA (or chosen acid). | Prepare Fresh. |
| Masking Agent | 2-vinylpyridine (2-VP) or 1 M 2-ethanol. | Use in fume hood (Toxic). |
Protocol: Enzymatic Recycling Assay (Total GSH & GSSG)
Scope: This protocol measures Total Glutathione (GSH + GSSG).[1][2][3][4][5][8] To measure GSSG specifically, GSH must be masked (see Step 2b).
Step 1: Sample Preparation[4][6][13]
-
Tissues/Cells: Wash in ice-cold PBS.
-
Homogenize immediately in 5% Sulfosalicylic Acid (SSA) (e.g., 10 mg tissue per 100 µL SSA).
-
Centrifuge at
for 10 min at 4°C. -
Collect supernatant. Keep on ice.
Step 2: GSSG Derivatization (Optional - Only for GSSG measurement)
If measuring Total Glutathione, skip to Step 3.
-
Take 100 µL of supernatant.
-
Add 2 µL of 2-vinylpyridine (2-VP) and 6 µL of Triethanolamine (to adjust pH to ~6-7).
-
Incubate for 60 mins at room temperature in a fume hood.
-
Note: 2-VP alkylates free GSH, preventing it from participating in the recycling reaction. Only GSSG remains to be reduced by GR.
Step 3: Microplate Assay Setup
Prepare a 96-well plate.[5][9] Perform all measurements in triplicate.
-
Blank: Add 20 µL of 0.5% SSA.
-
Standards: Add 20 µL of serial dilutions (0, 3.125, 6.25, 12.5, 25, 50 µM GSH).
-
Samples: Add 20 µL of sample supernatant (diluted 1:5 or 1:10 in 0.5% SSA to ensure acid does not inhibit enzyme).
-
Master Mix: Prepare enough for all wells:
-
120 µL Assay Buffer
-
20 µL DTNB Stock
-
20 µL Glutathione Reductase (GR)
-
-
Add 160 µL Master Mix to each well. Incubate 30 seconds to equilibrate.
Step 4: Initiation and Measurement
-
Add 20 µL NADPH to all wells to start the reaction.
-
Immediately place in a plate reader.
-
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
Data Analysis
Calculation Logic
Since this is a kinetic assay, we calculate the slope of the reaction curve, not the endpoint absorbance.
-
Plot Absorbance (Y-axis) vs. Time (X-axis) for each well.
-
Calculate the slope (
) for the linear portion of the curve. -
Subtract the Blank slope from all Standard and Sample slopes.
-
Construct a Standard Curve: Corrected Slope vs. GSH Concentration (
). -
Interpolate sample concentrations from the linear regression equation (
).
Calculating Reduced GSH
The assay measures Total Glutathione (
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background (Blank) | Contaminated reagents or oxidized DTNB. | Prepare fresh DTNB. Ensure water quality is 18.2 MΩ. |
| No Color Development | Acidic pH inhibiting GR enzyme. | Ensure sample is diluted enough or neutralized. GR is inactive below pH 6.5. |
| Non-Linear Kinetics | Substrate depletion (GSH too high). | Dilute samples further.[10] The reaction should be linear for >3 mins. |
| GSSG Values > Total GSH | Oxidation during prep. | Critical: Increase speed of deproteinization. Keep samples on ice. |
Workflow Diagram
Figure 2: Experimental Workflow. The decision point (yellow diamond) distinguishes between measuring Total Glutathione versus Oxidized Glutathione (GSSG) by using a masking agent.
References
-
Ellman, G. L. (1959).[7][10] Tissue sulfhydryl groups.[1][2][3][4][5][8][10] Archives of Biochemistry and Biophysics, 82(1), 70–77. Link
-
Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: Applications to mammalian blood and other tissues. Analytical Biochemistry, 27(3), 502–522. Link
-
Rahman, I., Kode, A., & Biswas, S. K. (2006).[2][4][8] Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method.[3][4][8] Nature Protocols, 1, 3159–3165.[2][4][6][8] Link
-
Eyer, P., Worek, F., Kiderlen, D., et al. (2003).[7] Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224–227.[7] Link[7]
Sources
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nwlifescience.com [nwlifescience.com]
- 6. Smartphone-Assisted Colorimetric Detection of Glutathione and Glutathione Reductase Activity in Human Serum and Mouse Liver Using Hemin/G-Quadruplex DNAzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
Application Note: Site-Specific Conversion of Cysteine to Dehydroalanine Using NTCB
Executive Summary
This application note details the chemical conversion of Cysteine residues to Dehydroalanine (Dha) using 2-nitro-5-thiocyanatobenzoic acid (NTCB).[1][2][3][4][5][6][7] While NTCB is classically utilized for peptide bond cleavage at cysteine sites, specific modulation of pH and temperature can shift the reaction pathway toward
Key Application: Generation of a reactive Michael acceptor (Dha) for "chemical mutagenesis"—allowing the subsequent installation of post-translational modification (PTM) mimics (e.g., phosphoserine, methyl-lysine analogs) or bioconjugation handles.
Critical Constraint: This protocol requires strict adherence to pH and time parameters to favor elimination (Dha formation) over the competing cyclization-cleavage pathway.
Mechanism of Action: The Kinetic Partitioning Challenge
The reaction proceeds through a common intermediate, S-cyano-cysteine (Cys-SCN) . The success of Dha conversion depends on manipulating the fate of this intermediate.
-
Cyanylation: NTCB transfers a cyano group to the free thiol of Cysteine, releasing thionitrobenzoic acid (TNB, yellow color).
-
Partitioning: The Cys-SCN intermediate faces two competing fates:
-
Path A (Undesired Cleavage): Nucleophilic attack by the backbone amide nitrogen on the cyano carbon forms an iminothiazolidine ring, leading to peptide bond scission. This is favored at lower pH (pH < 8) or with internal cysteines in rigid helices.
-
Path B (Desired Elimination): Base-catalyzed abstraction of the
-proton triggers E2 -elimination of the thiocyanate group, yielding Dehydroalanine. This is favored at elevated pH (pH 8–9) and is particularly efficient for C-terminal cysteines or solvent-exposed loops.
-
Reaction Pathway Diagram[7]
Caption: Kinetic partitioning of the S-cyano-cysteine intermediate. Path B (Green) is the target pathway for Dha generation.
Critical Parameters & Reagents
Reagent List
-
Target Protein: >95% purity, free of amine-containing buffers (Tris/Glycine) if possible, though NTCB is thiol-specific.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT/Mercaptoethanol as they will consume NTCB.
-
Cyanylating Agent: NTCB (2-nitro-5-thiocyanatobenzoic acid).[1][2][3][4][5][6] Dissolve fresh in DMSO or DMF.
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0 (Cyanylation) and pH 9.0 (Elimination).
-
Desalting Columns: Zeba Spin columns or equivalent (7K MWCO).
Key Optimization Table
| Parameter | Condition for Dha Conversion | Rationale |
| pH | 8.5 – 9.0 | Promotes proton abstraction for E2 elimination. Lower pH (<8) favors cleavage. |
| Temperature | 37°C | Provides activation energy for elimination. |
| Position | C-Terminal > Internal | C-terminal Cys converts to Dha with >90% yield. Internal Cys carries a risk of backbone cleavage (approx. 20-40% cleavage side-product). |
| Stoichiometry | 10-20x Molar Excess | Ensures rapid and complete cyanylation of steric-hindered thiols. |
Detailed Experimental Protocol
Phase 1: Protein Reduction and Preparation
Objective: Ensure all cysteine residues are reduced and accessible.
-
Dilute Protein: Prepare protein at 50–100 µM in Buffer A (100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA).
-
Reduction: Add TCEP to a final concentration of 1–2 mM (approx. 10–20x excess over thiols).
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes.
-
Desalting (CRITICAL): Although TCEP is compatible with many reactions, removing it prevents potential side reactions or radical desulfurization. Pass the sample through a pre-equilibrated desalting column (e.g., Zeba Spin) into fresh Buffer A .
Phase 2: Cyanylation (Formation of S-CN)
Objective: Selectively modify thiol to S-cyanothiol.
-
NTCB Preparation: Dissolve NTCB in dry DMSO to a concentration of 50–100 mM. Note: Prepare fresh.
-
Reaction: Add NTCB stock to the protein solution to achieve a final concentration of 5–10 mM (approx. 100x excess to drive kinetics).
-
pH Check: Ensure pH remains near 8.0. The reaction releases thionitrobenzoic acid (TNB), which is acidic. Adjust with dilute NaOH if necessary.
-
Incubation: Incubate at RT for 15–30 minutes .
-
Visual Cue: The solution will turn bright yellow (release of TNB dianion,
= 412 nm).
-
-
Cleanup: Remove excess NTCB and TNB using a desalting column or dialysis against Buffer B (100 mM Sodium Phosphate, pH 9.0 ).
-
Note: Switching to pH 9.0 here primes the system for the elimination step.
-
Phase 3: Beta-Elimination (Conversion to Dha)
Objective: Trigger the E2 elimination of thiocyanate.
-
Incubation: Incubate the S-cyanylated protein (now in pH 9.0 buffer) at 37°C for 1–3 hours .
-
Optimization: For C-terminal cysteines, 1 hour is often sufficient. For internal cysteines, monitor closely to balance Dha formation vs. hydrolysis/cleavage.
-
-
Quenching: Lower the pH to 7.0 using 1 M HCl or dilute into an acidic LC-MS buffer (0.1% Formic Acid) to stop the reaction.
Phase 4: Validation (Mass Spectrometry)
Objective: Confirm -34 Da mass shift.
-
Method: ESI-TOF or LC-MS/MS.
-
Data Analysis:
-
Native Cys Residue: Mass = 103.01 Da.
-
Dehydroalanine (Dha): Mass = 69.02 Da.
-
Target Mass Shift: -33.99 Da (approx -34 Da) relative to the native reduced protein.
-
Side Product Check: Look for a mass shift of -103 Da (loss of Cysteine residue) or +17 Da (Hydrolysis/Hydration of Dha to Serine).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for NTCB-mediated Cys-to-Dha conversion.
Troubleshooting & Expert Insights
The "Internal Cysteine" Problem
If your target Cys is internal (flanked by amides), the nitrogen of the
-
Symptom: LC-MS shows two peaks: one at -34 Da (Dha) and one corresponding to N-terminal fragments (Cleavage).
-
Mitigation:
-
Reduce incubation time at pH 9.0.
-
Add steric bulk? (Difficult).
-
Alternative: If NTCB causes too much cleavage, consider using DBHDA (2,5-dibromohexanediamide) or O-Mesitylenesulfonylhydroxylamine , which are more specific for Dha formation but require different protocols.
-
Dha Stability
Dehydroalanine is an electrophile. It is stable at acidic pH but can slowly hydrate to Serine (+18 Da from Dha, -16 Da from Cys) or react with buffer amines at high pH.
-
Action: Proceed immediately to the next step (e.g., Michael addition of your desired nucleophile) after generation. Do not store Dha-proteins for long periods at pH > 7.
Incomplete Cyanylation
-
Cause: Oxidation of Cys or insufficient NTCB.
-
Fix: Ensure TCEP reduction is complete. Use fresh NTCB (it hydrolyzes in water over time).
References
-
Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid.[1][2][4][6][7] Molecules, 26(9), 2619.[2][6][7]
-
Jacobson, G. R., et al. (1973). The reaction of 2-nitro-5-thiocyanobenzoic acid with reduced and oxidized pancreatic ribonuclease A. Journal of Biological Chemistry, 248(19), 6583-6591.
-
[Link]
-
-
Chalker, J. M., et al. (2011). Chemical Mutagenesis: Selective Post-Translational Modification of Proteins. Current Opinion in Chemical Biology, 15(1), 63-71.
-
[Link]
-
- BenchChem Protocols. Protocol for Site-Specific Cysteine to Dehydroalanine Conversion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Advanced Quantification of Free Sulfhydryls in Complex Protein Matrices using Ellman’s Reagent
Executive Summary
Quantifying free sulfhydryl (-SH) groups is a cornerstone of protein characterization, essential for determining oxidation states, conjugation efficiency (e.g., Antibody-Drug Conjugates), and subunit stoichiometry. While the Ellman’s Reagent (DTNB) assay is the industry standard, its application to complex protein samples —such as cell lysates, insoluble aggregates, or proteins with buried hydrophobic cores—is fraught with artifacts.
This guide moves beyond the basic "mix-and-read" approach. It provides a rigorous methodological framework for handling complex matrices, addressing the three critical failure points: accessibility (buried thiols), interference (reducing agents), and background (turbidity/color).
Scientific Foundation & Mechanism
The Chemistry of Detection
Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) functions via a disulfide exchange reaction.[1][2][3] When DTNB encounters a free thiol anion (
Stoichiometry: The reaction is 1:1. One mole of free thiol releases one mole of TNB.[4]
The "Coefficient Controversy" (Expertise Pillar):
Historically, the extinction coefficient (
-
Standard Buffer:
(Recommended for soluble proteins). -
Denaturing Buffer (6M Guanidine):
(Salt effects alter the absorbance).[4]
Note: Using the wrong coefficient introduces a systematic error of ~4%.
Workflow Visualization
The following diagram outlines the reaction pathway and the critical decision points for complex samples.
Critical Pre-Analytical Considerations
Before pipetting, you must stabilize the system. Complex samples often contain metals or oxidizers that artificially deplete thiols before measurement.
A. Buffer Chemistry[2]
-
pH is Non-Negotiable: The reaction must occur at pH 8.0 . The TNB product is only fully ionized (and colored) at pH > 7.3. At pH 6.0, you will lose >50% of your signal.
-
EDTA is Mandatory: Trace metals (Cu, Fe) catalyze the air-oxidation of sulfhydryls to disulfides. Always include 1 mM EDTA in reaction buffers.[7]
-
Degassing: For high-sensitivity work (<5 µM thiols), degas buffers to remove dissolved oxygen.
B. Handling Interferences
Common additives in protein purification will destroy the assay.
-
Reducing Agents (DTT, TCEP,
-ME): These react immediately with DTNB, causing massive false positives. Samples must be desalted (Zeba spin columns or dialysis) before assaying. -
Thiol-Reactive Preservatives: Sodium azide is generally safe, but thimerosal is not.
C. Denaturants (The "Complex" Factor)
In complex proteins, hydrophobic cores often shield Cysteine residues.
-
Native Conditions: Measures only surface thiols.
-
Denaturing Conditions: Measures total free thiols.
-
Recommended:6M Guanidine-HCl or 2% SDS .
-
Avoid: Urea (unless freshly prepared), as isocyanic acid impurities can carbamylate thiols, blocking the reaction.
-
Experimental Protocols
Reagent Preparation
-
Reaction Buffer (RB): 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.
-
Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer.[2][5][6] Note: Prepare fresh. If necessary, freeze aliquots, but stability is poor in aqueous solution.
Protocol A: The "Complex Matrix" Assay (Total Free Thiols)
Use this protocol for lysates, aggregates, or when total cysteine content is required.
Step 1: Sample Preparation
-
Dilute protein sample to ~5–10 µM (approx 0.1 – 0.5 mg/mL for a 50kDa protein).
-
Denaturing Step: Mix sample 1:1 with Denaturing Buffer (6M Guanidine-HCl in RB). Incubate for 30 minutes at room temperature to unfold the protein.
Step 2: The Blanking Strategy (Crucial) Complex samples often have intrinsic color or turbidity. You must run a specific blank for each sample.
| Component | Test Sample | Sample Blank | Reagent Blank |
| Reaction Buffer | 2.5 mL | 2.5 mL | 2.5 mL |
| Ellman's Reagent | 50 µL | 0 µL | 50 µL |
| Buffer (No DTNB) | 0 µL | 50 µL | 0 µL |
| Protein Sample | 250 µL | 250 µL | 0 µL |
| Buffer (No Protein) | 0 µL | 0 µL | 250 µL |
Step 3: Reaction & Measurement
-
Add components in the order listed above.
-
Incubate at room temperature for 15 minutes .
Step 4: Calculation
Calculate concentration using the modified Beer-Lambert Law:
-
: 13,700 M
cm (if using Guanidine); 14,150 M cm (if using SDS/Native). - : Path length (1 cm for cuvettes; ~0.6 cm for 200µL in 96-well plates).
- : Dilution Factor (Total Volume / Sample Volume).[9]
Troubleshooting & Optimization
Use this decision tree to diagnose assay failures or unexpected results.
Data Summary: Extinction Coefficients & Interferences
| Condition | Extinction Coefficient ( | Notes |
| Dilute Buffer (pH 8.0) | 14,150 M | Standard value for soluble proteins [2]. |
| 6M Guanidine HCl | 13,700 M | Lower due to ionic strength effects [1]. |
| 8M Urea | 13,600 M | Ensure Urea is cyanate-free. |
| 1% SDS | ~14,150 M | Minimal effect on |
References
-
Ellman, G. L. (1959).[4][8][9][11] Tissue sulfhydryl groups.[11][12] Archives of Biochemistry and Biophysics, 82(1), 70–77.[12][13] Link
-
Thermo Scientific. (2011).[5] Ellman’s Reagent (DTNB) User Guide. Thermo Fisher Scientific Technical Resources. Link
-
Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiopyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.[5] Link
-
Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965-8972. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Thermo Scientific DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. sciepub.com [sciepub.com]
- 12. Ellman, G.L. (1959) Tissue Sulfhydryl Groups. Archives of Biochemistry and Biophysics, 82, 70-77. - References - Scientific Research Publishing [scirp.org]
- 13. Ellman, G.L. (1959) Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82, 70-77.doi10.1016/0003-9861(59)90090-6 - References - Scientific Research Publishing [scirp.org]
Precision Quantification of Peptide Cysteine Content via Ellman’s Reagent (DTNB)
Executive Summary
This application note details the rigorous quantification of free sulfhydryl (-SH) groups in peptides using 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman’s Reagent.[1][2][3][4][5][6][7][8] Unlike protein assays where tertiary structure often masks thiols, peptide quantification presents unique challenges regarding solubility, aggregation, and disulfide scrambling. This guide provides a self-validating protocol designed to mitigate false positives from reducing agents and ensure stoichiometric accuracy.
Chemical Basis & Mechanism[3]
The Ellman’s assay relies on a thiol-disulfide exchange reaction.[9] DTNB is a water-soluble disulfide that reacts with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB).[9]
Under alkaline conditions (pH 8.0), the TNB product ionizes to the TNB²⁻ dianion , which exhibits an intense yellow color with a molar extinction coefficient (
Reaction Stoichiometry
Crucially, the reaction is stoichiometric (1:1) . One mole of free thiol releases exactly one mole of TNB²⁻. This allows for direct quantification using Beer’s Law without always requiring a standard curve, provided the pathlength is known.
Mechanism Diagram
Figure 1: Stoichiometric release of the chromogenic TNB dianion upon reaction with a peptide thiol.
Critical Reagents & Preparation
Reaction Buffer (The Foundation)
The pH must be maintained between 7.6 and 8.6 . Below pH 7.0, the TNB chromophore protonates, reducing extinction and causing significant quantification errors.
-
Composition: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Role of EDTA: Chelates trace divalent metals (Cu²⁺, Fe³⁺) that catalyze the auto-oxidation of thiols to disulfides, which would artificially lower the signal.
DTNB Stock Solution
-
Concentration: 4 mg/mL (approx. 10 mM) in Reaction Buffer.
-
Stability: Prepare fresh. DTNB hydrolyzes slowly in solution, turning yellow over time. If the blank absorbance is >0.05, discard.
Standards (Self-Validation)
Always run a standard curve to validate the reagents, even if calculating via extinction coefficient.
-
Primary Standard: N-Acetylcysteine (NAC) is preferred over Cysteine-HCl because NAC is less prone to rapid air oxidation.
-
Preparation: Prepare a 10 mM stock in Reaction Buffer and serially dilute to 0.1 – 1.0 mM.
Sample Preparation & Workflow Logic
Peptides often exist as dimers (disulfides) or contain protecting groups. The sample preparation phase is the most common source of error.
Handling Reducing Agents
Critical Warning: Common reducing agents like Dithiothreitol (DTT) and
-
Strategy: If reduction is required to break peptide dimers, use Immobilized TCEP Disulfide Reducing Gel . This allows you to reduce the peptide and then remove the reducing agent via centrifugation before adding DTNB.
Workflow Decision Tree
Figure 2: Decision logic for sample preparation to prevent interference and ensure accessibility.
Experimental Protocol
Method A: Microplate Format (High Throughput)
Best for: Screening multiple peptide fractions.
-
Blank Preparation: Add 20 µL of Reaction Buffer to empty wells.
-
Standard Curve: Add 20 µL of NAC standards (0, 0.1, 0.25, 0.5, 0.75, 1.0 mM) to wells.
-
Sample Addition: Add 20 µL of unknown peptide solution to wells. Note: If peptide was dissolved in DMSO, ensure standards contain equivalent DMSO.
-
Reagent Addition: Prepare a Working Solution by mixing DTNB Stock and Reaction Buffer in a 1:50 ratio (e.g., 100 µL DTNB Stock + 5 mL Buffer).
-
Why? This ensures DTNB is in large excess (pseudo-first-order kinetics).
-
-
Reaction: Add 180 µL of Working Solution to all wells (Total Vol = 200 µL).
-
Incubation: Incubate at Room Temperature (RT) for 15 minutes .
-
Measurement: Measure Absorbance at 412 nm on a plate reader.
Method B: Cuvette Format (High Precision)
Best for: Accurate determination of extinction coefficients for new peptides.
-
Setup: In a spectrophotometer, zero the instrument with Reaction Buffer.
-
Reference: Mix 50 µL DTNB Stock + 2.5 mL Reaction Buffer. Read Absorbance (
). -
Sample: Mix 250 µL Peptide Sample + 50 µL DTNB Stock + 2.25 mL Reaction Buffer.
-
Incubation: Incubate 15 minutes at RT.
-
Measurement: Read Absorbance (
).
Data Analysis & Quantification
Calculation via Molar Extinction Coefficient
For the cuvette method (1 cm pathlength), use the Beer-Lambert Law. The accepted extinction coefficient for TNB²⁻ at pH 8.0 is 14,150 M⁻¹cm⁻¹ .[2][11]
Where:
- = Absorbance of sample[7]
- = Absorbance of reagent blank
- = Pathlength (1 cm for cuvettes; varies for plates)
- = Dilution Factor
Calculation via Standard Curve (Microplate)[7]
-
Subtract the blank absorbance (0 mM Standard) from all readings.
-
Plot Absorbance (y-axis) vs. Concentration (x-axis) .[1]
-
Perform a linear regression (
). -
Calculate sample concentration:
.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Wavelength | 412 nm | Peak absorbance of TNB²⁻ |
| Extinction Coeff. | 14,150 M⁻¹cm⁻¹ | At pH 8.0 (Dilute Buffer) |
| Linear Range | 0.1 mM – 1.0 mM | Above 1.0 mM, linearity may decrease |
| Reaction Time | 15 minutes | Sufficient for accessible thiols |
| pH Tolerance | 7.6 – 8.6 | Signal drops significantly < pH 7.0 |
Troubleshooting & Interferences
Common Pitfalls
-
High Background (
):-
Cause: Old DTNB stock or contamination.
-
Fix: Prepare fresh DTNB. Ensure water quality is 18.2 MΩ.
-
-
Low Signal for Known Cysteine Peptide:
-
Signal Exceeds 100% Yield:
-
Cause: Presence of soluble reducing agents (DTT, TCEP) or thiols in the buffer.[3]
-
Fix: Use immobilized TCEP or perform rigorous desalting (PD-10 column) before assay.
-
Interference Table
| Substance | Compatibility | Action |
| EDTA | Required (1-5 mM) | Essential to prevent metal oxidation. |
| DTT | Incompatible | Must be removed. Reduces DTNB instantly. |
| TCEP | Incompatible | Reduces DTNB.[13] Use immobilized TCEP. |
| DMSO | Compatible (<10%) | Use for hydrophobic peptides. |
| SDS | Compatible (<1%) | Can be used to solubilize peptides. |
References
-
Ellman, G. L. (1959).[2][6] Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics, 82(1), 70–77.
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions.
-
Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266–276.
-
Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965–8972.
Sources
- 1. encapsula.com [encapsula.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analytik.news [analytik.news]
- 5. bmglabtech.com [bmglabtech.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Site-Specific Protein Cleavage at Cysteine Residues using NTCB
Topic: Chemical Cleavage of Proteins at Cysteine Residues with NTCB Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Proteomics Scientists, and Biochemists
Abstract & Utility
While enzymatic digestion (e.g., Trypsin, Lys-C) remains the gold standard for bottom-up proteomics, it often fails to generate overlapping fragments necessary for de novo sequencing or analyzing highly insoluble membrane proteins. Chemical cleavage at Cysteine residues using 2-nitro-5-thiocyanatobenzoic acid (NTCB) offers a powerful orthogonal strategy.
Unlike Cyanogen Bromide (CNBr), which cleaves at Methionine, NTCB targets Cysteine—a residue that is statistically rare in most proteomes (approx. 1-2% frequency). This rarity generates large, distinct peptide fragments ideal for:
-
Top-Down Proteomics: Mapping domain structures and large isoforms.
-
Membrane Protein Analysis: Cysteine residues are often located in transmembrane domains where trypsin access is sterically hindered.
-
Disulfide Mapping: Differential cleavage of free thiols versus reduced disulfides.
Mechanism of Action
The NTCB reaction proceeds via a two-step mechanism: S-cyanylation followed by nucleophilic attack/cleavage .
-
S-Cyanylation (pH 7.0–8.0): NTCB reacts with free sulfhydryl groups (-SH) on the cysteine residue. This releases the thionitrobenzoate (TNB) anion, which is intensely yellow ($ \lambda_{max} = 412 \text{ nm} $), serving as a built-in process indicator.
-
Cleavage (pH 9.0–9.5): Under alkaline conditions, the amide nitrogen of the cysteine performs an intramolecular nucleophilic attack on the cyano carbon. This cyclization cleaves the N-terminal peptide bond, releasing the upstream peptide and leaving the downstream fragment with an N-terminal 2-iminothiazolidine-4-carboxylic acid (ITC) ring.
Pathway Diagram
The following diagram illustrates the molecular transformation and cleavage logic.
Caption: Mechanism of NTCB cleavage. Note the release of the yellow TNB chromophore during the initial cyanylation step.
Critical Considerations & Limitations
The "Blocked" N-Terminus
The cleavage results in a modified N-terminus (iminothiazolidine ring) on the C-terminal fragment.
-
Impact: This blocks Edman degradation.
-
MS Implication: You must account for this modification in database searches. The mass shift is distinct from a simple modification; the N-terminus is cyclized.
Side Reactions
-
-Elimination: At high pH, S-cyanylated cysteine can undergo
-elimination to form dehydroalanine instead of cleaving.[1] This is minimized by controlling pH (keeping it below 9.5) and temperature. -
Carbamylation: If urea is used as a denaturant and not fresh, isocyanic acid can modify lysines.
Reducing Agents
NTCB reacts with any free thiol.
-
Crucial Rule: You cannot have DTT or
-mercaptoethanol present during the NTCB addition. They will consume the reagent. -
Solution: Use TCEP (which is non-thiol based) or perform a strict desalting step after reduction with DTT.
Comprehensive Protocol
This protocol utilizes a Two-Step approach (Cyanylation then Cleavage) which offers higher specificity and yield than one-pot methods.
Phase 1: Denaturation & Reduction
Goal: Unfold the protein and expose all cysteine residues.
-
Solubilization: Dissolve protein (0.1 – 1.0 mg/mL) in Denaturing Buffer (6 M Guanidine HCl or 8 M Urea, 0.2 M Tris-HCl, 1 mM EDTA, pH 8.0).
-
Reduction: Add DTT to a final concentration of 2–5 mM.
-
Incubation: Incubate at 37°C for 1–2 hours under nitrogen atmosphere (to prevent re-oxidation).
-
Desalting (CRITICAL): Remove DTT completely. Use a spin desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Cyanylation Buffer (0.2 M Tris-HCl, 6 M Guanidine HCl, 1 mM EDTA, pH 8.0).
-
Alternative: If using TCEP (1–2 mM) as the reductant, desalting is optional but recommended to ensure pH stability.
-
Phase 2: S-Cyanylation
Goal: Specifically modify Cysteine thiols to thiocyanates.
-
Reagent Prep: Prepare a fresh 50 mM–100 mM stock of NTCB in the Cyanylation Buffer. Note: NTCB is unstable in solution; prepare immediately before use.
-
Reaction: Add NTCB stock to the protein solution to achieve a 5- to 10-fold molar excess over total thiol groups.
-
Incubation: Incubate at pH 8.0, 37°C for 15–30 minutes.
-
QC Check (Self-Validation): The solution must turn yellow due to TNB release. If it remains clear, either no cysteines are present, or they are oxidized.
-
Acidification (Stop): Adjust pH to ~4.0 using acetic acid to stop the reaction and stabilize the S-cyanylated protein.
-
Removal of Excess Reagent: Remove excess NTCB and TNB via dialysis or a second spin column step against 0.1 M acetic acid or water. This prevents non-specific side reactions during the alkaline step.[2]
Phase 3: Alkaline Cleavage
Goal: Induce cyclization and peptide bond breakage.
-
Buffer Exchange: Redissolve or adjust the protein into Cleavage Buffer (0.1 M Sodium Borate or Ammonia, 6 M Guanidine HCl, pH 9.0–9.5).
-
Note: A pH of 9.0 is the "sweet spot." pH > 10 increases
-elimination side products.
-
-
Incubation: Incubate at 37°C–50°C for 12–16 hours (overnight).
-
Termination: Stop the reaction by acidifying with formic acid (for MS) or acetic acid (for gels).
Workflow Diagram
Caption: Step-by-step experimental workflow for NTCB cleavage.
Comparison of Cleavage Agents
| Feature | NTCB (Cysteine) | Cyanogen Bromide (Methionine) | Trypsin (Lys/Arg) |
| Specificity | Cysteine (N-terminal side) | Methionine (C-terminal side) | Lysine, Arginine (C-terminal side) |
| Cleavage pH | pH 9.0 (Alkaline) | Acidic (70% Formic Acid) | pH 8.0 (Neutral/Slightly Basic) |
| Fragment Size | Large (Cys is rare: ~1.7%) | Large (Met is rare: ~2%) | Small (Lys/Arg are common) |
| Side Reactions | Oxidation of Trp/Tyr; Acid hydrolysis | Autolysis; Missed cleavages | |
| End Group | N-term Iminothiazolidine (Blocked) | C-term Homoserine Lactone | Free amine/carboxyl |
| Toxicity | Moderate (Irritant) | High (Volatile, generates HCN) | Low (Biological) |
Mass Spectrometry Analysis Settings
When analyzing NTCB-cleaved peptides via LC-MS/MS, standard search parameters will fail. You must configure the search engine (Mascot, SEQUEST, MaxQuant) with the following specific modifications:
-
Enzyme: None (Select "No Enzyme" or define a custom enzyme cleaving N-term of Cys).
-
Fixed Modification: None on Cysteine (do not select Carbamidomethylation).
-
Variable Modification (N-term of fragment):
-
Name: Iminothiazolidine-4-carboxyl (ITC).
-
Mass Shift: The cysteine residue (103.01 Da) is converted to the ITC ring at the N-terminus.
-
Calculation: The cleavage hydrolyzes the peptide bond upstream. The Cys residue becomes the N-terminal ITC group.
-
Delta Mass: The mass of the ITC-modified N-terminal residue is 146.01 Da (C4H6N2O2S).
-
Note: In some software, you define the cleavage site as Cysteine, and the modification is applied to the Cysteine residue itself.
-
Troubleshooting
-
Problem: No Cleavage Observed.
-
Cause: Incomplete reduction or presence of DTT during NTCB addition.
-
Fix: Ensure the solution turns bright yellow upon NTCB addition. If not, free thiols were not available.
-
-
Problem: Smearing on SDS-PAGE.
-
Cause: Non-specific hydrolysis due to prolonged incubation at high pH or temperature.
-
Fix: Reduce cleavage time to 4–6 hours or lower temperature to 37°C.
-
-
Problem: Low Yield of Specific Fragments.
-
Cause: "Resistant" bonds. Peptide bonds involving Proline or Tyrosine adjacent to Cysteine (e.g., Pro-Cys) are sterically hindered and cleave poorly.
-
Fix: Increase denaturant concentration (Urea/Guanidine) to ensure maximum exposure.
-
References
-
Jacobson, G. R., Schaffer, M. H., Stark, G. R., & Vanaman, T. C. (1973). Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues. Journal of Biological Chemistry, 248(19), 6583–6591.[3]
-
Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid.[1] High-yield modification and cleavage of peptides at cysteine residues.[1][2][3] Biochemistry, 13(1), 1–11.
-
Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48–61.
-
Wu, J., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid.[1] Molecules, 26(9), 2619.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Measurement of Thiol Content in Cell Lysates Using DTNB (Ellman’s Reagent)
Abstract & Biological Context
Thiols (sulfhydryl groups, -SH) are pivotal in maintaining cellular redox homeostasis.[1] In cell lysates, the total thiol pool comprises protein-bound thiols (cysteine residues) and low-molecular-weight (LMW) thiols , primarily Glutathione (GSH). Under oxidative stress, free thiols are oxidized to disulfides (e.g., GSSG), serving as a sensitive marker for cellular health and drug toxicity.
This guide details the use of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), historically known as Ellman’s Reagent, to quantify thiol content.[2][3][4][5][6][7] Unlike commercial kits that often obscure the mechanism, this protocol provides full transparency on the chemistry, allowing researchers to troubleshoot and adapt the assay for high-throughput screening or specific subcellular fractionations.
Principle of the Assay
The assay relies on a stoichiometric reaction between DTNB and a free sulfhydryl group. DTNB itself is a water-soluble, colorless disulfide. When it reacts with a thiolate anion (
-
Reaction:
-
Readout: The leaving group, 2-nitro-5-thiobenzoic acid (TNB) , ionizes to a yellow species (
) in neutral or alkaline pH. -
Quantification: TNB absorbs strongly at 412 nm .[7] The concentration of thiols is directly proportional to the absorbance, calculated using the molar extinction coefficient (
) of TNB.
Reaction Mechanism Diagram
Figure 1: The stoichiometric conversion of colorless DTNB to the yellow TNB chromophore upon reaction with a free thiol.
Critical Considerations (Expertise & Integrity)
To ensure data validity, the following variables must be controlled. Failure to adhere to these parameters is the primary cause of assay failure.
A. The pH Factor
The reaction requires the thiol to be in the ionized form (
-
Optimal pH: 8.0.
-
Risk: At pH < 7, the reaction is slow and incomplete. At pH > 9, DTNB degrades, and autoxidation of thiols increases.
-
Buffer Choice: 100 mM Sodium Phosphate or Tris-HCl, pH 8.0.
B. Lysis Buffer Compatibility (Crucial)
NEVER use reducing agents (DTT,
| Component | Status | Recommendation |
| DTT / BME | FORBIDDEN | Use non-reducing lysis buffers (e.g., NP-40, Triton X-100). |
| EDTA | REQUIRED | Include 1 mM EDTA to chelate metal ions ( |
| SDS | CAUTION | High SDS (>1%) can denature DTNB or cause bubbles. Dilute samples if using SDS. |
| TCA | OPTIONAL | Trichloroacetic acid (TCA) is used to precipitate proteins if you only want to measure GSH (Non-protein thiols). |
Experimental Workflow
This workflow distinguishes between measuring Total Thiol (Protein + GSH) and Non-Protein Thiol (GSH only).
Figure 2: Decision tree for processing cell lysates for Total Thiol vs. Non-Protein Thiol (GSH) quantification.
Materials & Reagents
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.
-
Ellman’s Reagent (DTNB): 4 mg/mL in Reaction Buffer.[6][7] Note: Prepare fresh or store frozen in aliquots. It does not dissolve instantly; vortex well.
-
Lysis Buffer: 100 mM Potassium Phosphate, pH 7.5, 1 mM EDTA, 1% Triton X-100. (Commercial "RIPA" buffer is acceptable ONLY if it contains no reducing agents).
-
Standard: L-Cysteine Hydrochloride Monohydrate (MW 175.6) OR Reduced Glutathione (GSH).[8]
-
96-well Microplate: Clear, flat-bottom.
Detailed Protocol
Step 1: Preparation of Standards
Create a standard curve to validate the linear range of the assay (typically 0.1 mM – 1.5 mM).
-
Prepare a 1.5 mM Cysteine Stock : Dissolve 2.6 mg L-Cysteine HCl in 10 mL Reaction Buffer.
-
Perform serial dilutions in Reaction Buffer:
| Standard ID | Concentration (mM) | Volume Stock ( | Volume Buffer ( |
| A | 1.5 | 1000 (Stock) | 0 |
| B | 1.0 | 666 (Stock) | 334 |
| C | 0.75 | 500 (Stock) | 500 |
| D | 0.5 | 333 (Stock) | 667 |
| E | 0.25 | 167 (Stock) | 833 |
| F | 0.0 | 0 | 1000 (Blank) |
Step 2: Sample Preparation[1][8]
-
Harvest: Wash
cells with ice-cold PBS to remove media (media often contains thiols). -
Lysis: Add 200–500
L of cold Lysis Buffer . Incubate on ice for 15 minutes with intermittent vortexing. -
Clarify: Centrifuge at 10,000
g for 15 minutes at 4°C. Transfer supernatant to a fresh tube.-
Stop Point: Samples can be frozen at -80°C for 1 month.[9]
-
-
Protein Quantification: Aliquot a small volume (10
L) for a BCA Protein Assay to allow for normalization later.
Step 3: The Assay (96-well Plate Format)[6][9]
-
Blanking: Add 20
L of Reaction Buffer to "Blank" wells. -
Samples: Add 20
L of Lysate or Standard to respective wells.-
Note: If lysate is very concentrated, dilute 1:5 in Reaction Buffer.
-
-
Reagent Addition: Add 180
L of DTNB Reagent (prepared in Reaction Buffer) to ALL wells. -
Incubation: Incubate at room temperature for 15 minutes . (The color is stable for ~1 hour).
-
Measurement: Measure absorbance at 412 nm on a microplate reader.
Data Analysis & Calculations
Method A: Using the Standard Curve
-
Subtract the absorbance of the Blank (Standard F) from all standards and samples.
-
Plot Absorbance (Y) vs. Concentration (X).
-
Determine the concentration of thiols in the lysate using the linear regression equation (
).
Method B: Molar Extinction Coefficient (The "First Principles" Approach)
If a standard curve is not run, use the extinction coefficient of TNB.
Formula for 96-well plate (assuming 200
- : Concentration of thiol (Molar)
- : Absorbance (Blank corrected)
-
: Dilution Factor (Total Assay Vol / Sample Vol) =
-
: Pathlength (cm). Crucial: In a standard 96-well plate, 200
L is approx 0.55 cm, but it is best to use a standard curve to correct for pathlength variability.
Final Normalization:
Troubleshooting
| Observation | Possible Cause | Solution |
| Instant Black/Dark Orange Color | Reducing agent contamination. | Ensure lysis buffer has NO DTT or BME. |
| Low Signal | Low pH or Oxidation. | Check buffer pH is 8.[7]0. Ensure EDTA was added to prevent oxidation. |
| High Background in Blank | Hydrolysis of DTNB. | DTNB solution is old or stored in light.[11] Prepare fresh. |
| Precipitation in Wells | Protein concentration too high. | Dilute lysate 1:5 or 1:10 before adding DTNB. |
References
-
Thermo Fisher Scientific. (2011). Ellman’s Reagent User Guide. Retrieved from
-
Sigma-Aldrich. (n.d.).[11] Technical Bulletin: 5,5′-Dithiobis(2-nitrobenzoic acid). Retrieved from
-
Riener, E., et al. (2002).[2] Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224-227.[2]
-
Cayman Chemical. (2023). Thiol Detection Assay Kit Protocol. Retrieved from
Sources
- 1. Quantifying the global cellular thiol–disulfide status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. scribd.com [scribd.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mhoenicka.de [mhoenicka.de]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Site-Specific Protein Modification with 2-nitro-5-thiocyanatobenzoic acid (NTCB)
Introduction: Precision Engineering of Proteins
Site-specific modification of proteins is a cornerstone of chemical biology, enabling researchers to install probes, create novel functionalities, and dissect complex biological processes.[1][2][3][4] Among the arsenal of chemical tools available, those targeting the unique reactivity of the cysteine thiol group are particularly powerful. This guide focuses on 2-nitro-5-thiocyanatobenzoic acid (NTCB), a versatile and highly reactive reagent that allows for the selective modification of cysteine residues.[5][6][7]
Initially developed for the specific cleavage of the peptide backbone, the applications of NTCB have expanded significantly. It is now recognized not only for its role in protein sequencing but also as a tool for generating dehydroalanine (Dha), a valuable synthetic handle for further protein functionalization.[8][9][10] This document provides a comprehensive overview of the chemistry, mechanisms, and applications of NTCB, complete with detailed protocols for both protein cleavage and dehydroalanine synthesis.
Theoretical Background: The Chemistry of NTCB
Mechanism of Action: A Tale of Two Pathways
NTCB's utility stems from its ability to selectively cyanylate the sulfhydryl group of cysteine residues.[5][11] The protein's nucleophilic thiolate attacks the electrophilic thiocyanate group of NTCB, displacing 2-nitro-5-thiobenzoate and forming an S-cyano-cysteine intermediate. From this key intermediate, the reaction can proceed down two distinct and useful pathways, largely dictated by the pH of the reaction environment.
Pathway A: Peptide Bond Cleavage
Under alkaline conditions (typically pH > 8), the nitrogen of the peptide bond immediately preceding the S-cyanylated cysteine attacks the cysteine's side-chain carbon.[12] This intramolecular displacement reaction forms a cyclic 1-acyl-2-iminothiazolidine intermediate, resulting in the cleavage of the peptide bond N-terminal to the modified cysteine.[8][10] Subsequent hydrolysis of the iminothiazolidine ring yields a blocked N-terminus on the newly generated C-terminal fragment. This cleavage reaction has been a valuable tool for protein sequencing and mapping.[6][7]
Side Reactions and Optimization Strategies
While powerful, NTCB chemistry is not without its challenges. Incomplete cleavage and side reactions have been reported, but can be mitigated through careful optimization. [13][14]
-
β-Elimination vs. Cleavage: The primary competing reaction in cleavage protocols is β-elimination to form Dha. [13][14]While this is the desired outcome in the Dha synthesis protocol, it reduces the yield of cleaved products. Higher pH strongly favors the cleavage pathway. [15]* Carbamylation of Lysine: This side reaction can occur, but can be minimized by desalting the reaction mixture after the initial cyanylation step or by using lower reactant concentrations. [13][14]* Cleavage-Resistant Rearrangement: A mass-neutral rearrangement of the S-cyano-cysteine intermediate can form a product that is resistant to cleavage. [13]The use of stronger nucleophiles, such as glycine, during the cleavage step can help to minimize the formation of this byproduct. [13][14]* Accessibility of Cysteine: Buried cysteine residues may be unreactive. [16]The inclusion of denaturants like guanidinium chloride (GdnHCl) or urea is often necessary to unfold the protein and expose the cysteine residues for efficient modification. [8][16]
Applications in Research and Drug Development
The dual reactivity of NTCB opens up a wide range of applications for researchers in academia and industry.
| Application | Description | Key Advantage |
| Protein Mapping & Sequencing | NTCB cleavage generates a predictable set of peptide fragments based on cysteine locations, which can be analyzed by mass spectrometry to map protein sequences and disulfide bonds. [7][12] | Provides sequence information complementary to standard enzymatic digestion. |
| Generation of PTM Analogues | The conversion of cysteine to Dha allows for the subsequent installation of various modifications via Michael addition, creating close analogues of native PTMs for functional studies. [8][9] | Enables the production of homogeneously modified proteins that are difficult to obtain by other means. |
| Protein Ligation | The reactive Dha residue can be used as an electrophilic handle in protein ligation strategies, allowing for the assembly of larger, segmented proteins. [8][10] | Offers a chemical method for protein synthesis and engineering. |
| Bioconjugation | The Dha residue serves as a site-specific anchor point for conjugating fluorophores, biotin, or small molecule drugs, with applications in creating antibody-drug conjugates (ADCs) and other protein probes. [10] | Provides precise control over the location and stoichiometry of conjugation. |
Experimental Protocols
Safety Precaution: NTCB and its reaction byproducts (thiocyanate) are toxic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area or chemical fume hood.
Protocol 1: Site-Specific Cleavage of Proteins at Cysteine Residues
This protocol is optimized for achieving maximal cleavage of the peptide backbone N-terminal to cysteine residues.
Materials
-
Protein of interest containing at least one cysteine residue
-
NTCB (2-nitro-5-thiocyanatobenzoic acid), 100 mM stock in DMSO
-
Tris-HCl buffer, 1 M, pH 8.5
-
Guanidinium chloride (GdnHCl)
-
Tris(2-carboxyethyl)phosphine (TCEP), 0.5 M stock in water
-
Ammonium hydroxide (NH₄OH), 1 M
-
Desalting columns (e.g., PD-10)
-
SDS-PAGE analysis equipment
-
Mass spectrometer for analysis
Step-by-Step Methodology
-
Protein Preparation and Reduction: a. Dissolve the protein to a final concentration of 1-5 mg/mL in a buffer containing 6 M GdnHCl and 100 mM Tris-HCl, pH 8.5. The denaturant is crucial for exposing buried cysteine residues. b. Add TCEP to a final concentration of 5-10 mM to ensure all cysteine residues are in their reduced, free thiol state. Incubate at 37°C for 1 hour.
-
Cyanylation Reaction: a. Add the 100 mM NTCB stock solution to the protein solution to achieve a final concentration of 5-10 mM (a 5- to 10-fold molar excess over total cysteine concentration is recommended). b. Incubate the reaction at 37°C for 30 minutes. The solution may turn yellow due to the release of the 2-nitro-5-thiobenzoate byproduct.
-
Buffer Exchange (Optional but Recommended): a. To minimize side reactions, remove excess NTCB and the GdnHCl by buffer exchange into 100 mM Tris-HCl, pH 9.0 using a desalting column. This step is particularly important if lysine carbamylation is a concern. [13][14]
-
Cleavage Reaction: a. Adjust the pH of the cyanylated protein solution to >9.0 if necessary. A more rapid and efficient cleavage can be achieved by exchanging the buffer to 1 M ammonium hydroxide. [15] b. Incubate the reaction at 37-50°C. Monitor the cleavage progress over time (e.g., 1, 4, 12, and 24 hours) by taking aliquots for analysis. Optimal cleavage in 1 M ammonium hydroxide can be complete within 1 hour at room temperature. [15]
-
Quenching and Analysis: a. Quench the reaction by adding an acid (e.g., formic acid or acetic acid) to lower the pH, or by flash-freezing the samples in liquid nitrogen. b. Analyze the reaction products by SDS-PAGE to visualize the cleavage fragments. c. For detailed analysis, subject the sample to mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS) to confirm the masses of the expected cleavage products.
Protocol 2: Conversion of Cysteine to Dehydroalanine (Dha)
This protocol is optimized for the efficient conversion of a C-terminal cysteine residue to dehydroalanine. The efficiency for internal cysteines may vary. [8][9]
Materials
-
Protein of interest with a target cysteine residue
-
NTCB, 500 mM stock in DMSO
-
Reaction Buffer: 6 M GdnHCl, 200 mM HEPES, pH 7.0
-
TCEP, 500 mM stock in water
-
Pyridine (non-nucleophilic base)
-
Desalting columns
-
Mass spectrometer for analysis
Step-by-Step Methodology
-
Protein Preparation and Reduction: a. Dissolve the protein (e.g., to ~100 µM) in the Reaction Buffer (6 M GdnHCl, 200 mM HEPES, pH 7.0). b. Add TCEP to a final concentration of 0.5 mM and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Dha Formation Reaction: a. Add the 500 mM NTCB stock to a final concentration of 5 mM. b. Add pyridine to a final concentration of 10 mM. [8] c. Incubate the reaction at 37°C overnight (approximately 18 hours). [8][10]
-
Quenching and Purification: a. Quench the reaction and remove reagents by buffer exchanging the sample into a suitable storage buffer (e.g., 50 mM Ammonium Bicarbonate) using a desalting column. [10]
-
Analysis: a. Confirm the conversion to Dha by mass spectrometry. The expected mass change for the conversion of a cysteine residue to a dehydroalanine residue is a decrease of 33.9877 Da (mass of H₂S).
General Considerations and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Cleavage/Modification | Cysteine residue is buried and inaccessible. | Increase the concentration of denaturant (e.g., 6-8 M GdnHCl or Urea). [16] |
| Disulfide bonds are not fully reduced. | Increase the concentration of reducing agent (TCEP or DTT) and/or the incubation time. | |
| NTCB reagent has degraded. | Use fresh or properly stored NTCB stock solution. NTCB is sensitive to moisture and light. | |
| Incomplete Cleavage | Suboptimal pH for cleavage reaction. | Ensure the pH is >9.0 for the cleavage step. Consider using 1 M ammonium hydroxide for faster, more complete cleavage. [15] |
| Formation of cleavage-resistant byproduct. | Add a stronger nucleophile like glycine (e.g., 100 mM) to the cleavage buffer to improve efficiency. [13][14] | |
| Multiple Unidentified Products | Side reactions such as carbamylation. | Perform a buffer exchange step after cyanylation to remove excess reagents before increasing the pH for cleavage. [13][14] |
| Protein is unstable at high pH/temperature. | Reduce the incubation time and temperature for the cleavage step. The use of 1 M ammonium hydroxide at room temperature can mitigate this. [15] |
References
-
Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2619. [Link]
-
Tang, H.Y., & Speicher, D.W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48-61. [Link]
-
ResearchGate. (n.d.). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Retrieved from [Link]
-
Popp, M. W., & Ploegh, H. L. (2014). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. Current protocols in protein science, 76, 15.10.1-15.10.16. [Link]
-
Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry, 13(1), 1-11. [Link]
-
ResearchGate. (n.d.). (PDF) Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Retrieved from [Link]
-
Degani, Y., & Patchornik, A. (1971). Selective cyanylation of sulfhydryl groups. II. Synthesis of 2-nitro-5-thiocyanatobenzoic acid. The Journal of Organic Chemistry, 36(19), 2727-2728. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
-
Kulkarni, S. S., & Tolbert, T. J. (2016). Chemical Methods for Peptide and Protein Backbone Cleavage. ChemBioChem, 17(1), 25-33. [Link]
-
Uttamapinant, C., et al. (2015). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature protocols, 10(4), 589-603. [Link]
-
Cole, P. A. (2013). Site-specific protein labeling with SNAP-tags. Current protocols in chemical biology, 5(3), 227-236. [Link]
-
ResearchGate. (2015). Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid )?. Retrieved from [Link]
-
Combarnous, Y., et al. (2006). Nitro-thiocyanobenzoic acid (NTCB) reactivity of cysteines beta100 and beta110 in porcine luteinizing hormone: metastability and hypothetical isomerization of the two disulfide bridges of its beta-subunit seatbelt. Biochimie, 88(2), 113-121. [Link]
-
Wu, J., & Watson, J. T. (1998). Optimization of the Cleavage Reaction for Cyanylated Cysteinyl Proteins for Efficient and Simplified Mass Mapping. Analytical Biochemistry, 258(2), 268-276. [Link]
-
Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. PMC, [Link]
-
Zhang, C., & Liu, H. (2017). Chemical Modifications of Proteins and their Applications in Metalloenzyme Studies. Inorganics, 5(4), 79. [Link]
-
ResearchGate. (n.d.). Three approaches to achieve the site-specific protein labeling and engineering. Retrieved from [Link]
-
Lee, H. J., & Lee, S. W. (2012). Emerging Affinity-Based Techniques in Proteomics. Molecules and cells, 33(5), 421-428. [Link]
-
ResearchGate. (n.d.). Site-Specific Protein Labeling Methods and Protocols. Retrieved from [Link]
-
Zhang, J., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery, 2(6), 1642-1662. [Link]
-
Zhan, X., & Wang, X. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. Acta biochimica et biophysica Sinica, 40(4), 257-268. [Link]
-
Al-Hussaini, M., et al. (2017). Advancement of mass spectrometry-based proteomics technologies to explore triple negative breast cancer. Expert review of proteomics, 14(3), 229-240. [Link]
-
Grudman, E., et al. (2023). Assessing the functional impact of protein binding site definition. Proteins: Structure, Function, and Bioinformatics, 91(12), 1735-1744. [Link]
-
Yang, M. H., & Kim, Y. (2017). Chemical Proteomic Approaches Targeting Cancer Stem Cells: A Review of Current Literature. Journal of analytical science and technology, 8, 20. [Link]
-
Frueh, D. P., et al. (2009). Crosslinking Studies of Protein-Protein Interactions in Nonribosomal Peptide Biosynthesis. Biochemistry, 48(32), 7569-7571. [Link]
-
Dominguez-Vega, E., et al. (2022). Studying protein structure and function by native separation-mass spectrometry. Nature Reviews Chemistry, 6(3), 215-231. [Link]
-
Uematsu, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Analytical chemistry, 95(51), 18629-18636. [Link]
-
Al-Hussaini, M., et al. (2023). Mass Spectrometry-Based Proteomics for Classification and Treatment Optimisation of Triple Negative Breast Cancer. Cancers, 15(17), 4376. [Link]
-
Amitai, G., et al. (2004). Network analysis of protein structures identifies functional residues. Journal of molecular biology, 344(4), 1135-1146. [Link]
Sources
- 1. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
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- 7. ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Leveraging NTCB for Cysteine-Specific Fragmentation in Middle-Down Proteomics
Abstract: Middle-down proteomics (MDP) provides a crucial analytical window between traditional bottom-up and top-down strategies, enabling the characterization of large peptides (typically 3-15 kDa).[1][2] This approach enhances protein sequence coverage and preserves the connectivity between post-translational modifications (PTMs) that are often lost in bottom-up workflows.[3][4] A key challenge in MDP is the generation of appropriately sized fragments. Chemical cleavage at rare amino acid residues presents an effective solution.[1][5] This application note provides a detailed guide to the use of 2-nitro-5-thiocyanatobenzoic acid (NTCB) for specific chemical fragmentation at cysteine residues, a robust method for generating large peptides suitable for middle-down analysis. We will explore the underlying chemical mechanism, provide a comprehensive experimental protocol, and discuss the advantages and considerations for its application.
Introduction: The Rationale for Middle-Down Proteomics and NTCB
Mass spectrometry-based proteomics has traditionally been dominated by two primary methodologies: bottom-up and top-down.[3][4]
-
Bottom-Up Proteomics (BUP): Involves the exhaustive enzymatic digestion of proteins (e.g., with trypsin) into small peptides (~0.6–3 kDa).[1] While powerful for high-throughput protein identification, this approach severs the link between distant PTMs on the same protein, making it difficult to characterize specific proteoforms.[3]
-
Top-Down Proteomics (TDP): Analyzes intact proteins, preserving all proteoform information. However, TDP faces challenges with complex samples, instrument sensitivity, and the difficulty of fragmenting large proteins effectively.[3]
Middle-Down Proteomics (MDP) emerges as a compelling compromise.[3][4] By generating a limited number of large peptides, MDP reduces sample complexity compared to TDP while retaining crucial PTM linkage information lost in BUP.[2][3] The success of MDP hinges on the ability to produce these large fragments reproducibly. While enzymes with low cleavage frequency can be used, chemical reagents that target rare amino acids offer a powerful alternative.[1][3]
Cysteine is a relatively uncommon amino acid, making it an ideal target for generating large peptides for MDP.[5] The chemical reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) selectively targets the thiol group of free cysteine residues, leading to peptide bond cleavage N-terminal to the cysteine.[6][7] The NTCB-based workflow has demonstrated attractive performance, positioning it as a key potential cleaving agent for MDP development.[1]
The NTCB Cleavage Mechanism: A Two-Step Process
The fragmentation of a polypeptide chain by NTCB is not a direct cleavage but a sequential, two-step reaction that leverages the unique nucleophilicity of the cysteine thiol group.[7][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting experiments.
Step 1: S-Cyanation of Cysteine The process begins with the cyanylation of the free thiol group on a cysteine residue. NTCB acts as a cyano-group donor.[8] The cysteine thiolate anion attacks the electrophilic carbon of the thiocyanate group on NTCB, resulting in the formation of an S-cyano-cysteine residue on the protein and the release of 2-nitro-5-thiobenzoate. This reaction is typically performed under neutral to slightly acidic conditions (pH ~7.0) and is relatively rapid.[8]
Step 2: Base-Catalyzed Cleavage The newly formed S-cyano-cysteine residue is the key intermediate. Under basic conditions (pH > 8.0), the nitrogen atom of the amide bond immediately N-terminal to the S-cyanylated cysteine attacks the cysteine's carbonyl carbon.[6] This intramolecular cyclization reaction forms a 1-acyl-2-iminothiazolidine intermediate. This intermediate is unstable and readily hydrolyzes, resulting in the cleavage of the peptide backbone specifically at the N-terminal side of the cysteine residue.[6][8]
Figure 2: High-level experimental workflow for NTCB-based middle-down proteomics.
Detailed Protocols
Important: These protocols are a starting point. Optimal conditions, particularly reagent concentrations and incubation times, may vary depending on the specific protein and should be optimized empirically.
Protein Preparation (Reduction of Disulfides)
Rationale: NTCB reacts with free cysteine thiols (-SH). Disulfide bonds (-S-S-) must first be reduced to make those cysteines available for cleavage. Standard alkylation with reagents like iodoacetamide must be avoided as it will permanently block the thiol group, preventing the NTCB reaction.
Materials:
-
Protein of interest (in a suitable buffer, e.g., Tris-HCl)
-
Denaturation Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0
-
Dithiothreitol (DTT) stock solution: 1 M in water
-
Buffer exchange columns or dialysis system suitable for the protein size
Protocol:
-
Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Add DTT stock solution to a final concentration of 10-20 mM.
-
Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
Crucially , remove the DTT and guanidine-HCl. This is best achieved by buffer exchange into the NTCB reaction buffer (see below). Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against "Cyanylation Buffer" (see 5.2). Failure to remove DTT will quench the NTCB reagent.
NTCB Cyanylation and Cleavage Reaction
Rationale: This protocol utilizes a two-step pH change to first facilitate the specific cyanylation of cysteine and then induce the base-catalyzed cleavage of the peptide bond.
Materials:
-
Reduced protein sample from step 5.1
-
Cyanylation Buffer: 100 mM Tris-HCl, pH 7.0
-
NTCB stock solution: 50 mM NTCB in a non-nucleophilic organic solvent like DMSO. Prepare fresh.
-
Cleavage Buffer: 1 M Glycine, pH 9.0 (Adjust pH with NaOH or NH4OH). The use of glycine can promote more efficient cleavage. [7] Protocol:
-
Ensure the reduced protein is in the Cyanylation Buffer at a concentration of approximately 1 mg/mL.
-
Add the NTCB stock solution to the protein solution. A 5- to 10-fold molar excess of NTCB over total cysteine residues is a good starting point.
-
Incubate at room temperature for 15-30 minutes to allow for the cyanylation reaction to proceed.
-
To initiate cleavage, add the Cleavage Buffer to raise the pH of the solution to ~9.0. A 1:5 or 1:10 dilution of the Cleavage Buffer into the reaction mixture is often sufficient.
-
Incubate the reaction at 37°C for 1-4 hours. The optimal time should be determined empirically. Longer incubations can increase cleavage but may also promote side reactions.
-
Stop the reaction by acidification, for example, by adding formic acid to a final concentration of 1-5%.
Sample Cleanup for Mass Spectrometry
Rationale: After the reaction, the sample contains large peptide fragments, salts, and NTCB byproducts. These must be removed before LC-MS/MS analysis to prevent ion suppression and column contamination. Due to the larger size of the fragments, standard C18 solid-phase extraction (SPE) may not be optimal.
Materials:
-
SPE cartridges with C4 or C8 stationary phase
-
Wetting Solution: 100% Acetonitrile (ACN)
-
Equilibration/Wash Solution: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in water
-
Elution Solution: 80% ACN, 0.1% TFA (or FA)
Protocol:
-
Activate the C4/C8 SPE cartridge by passing 1-2 column volumes of Wetting Solution.
-
Equilibrate the cartridge by passing 2-3 column volumes of Equilibration Solution.
-
Load the acidified sample from step 5.2 onto the cartridge.
-
Wash the cartridge with 2-3 column volumes of Wash Solution to remove salts and byproducts.
-
Elute the peptides with 1-2 column volumes of Elution Solution into a clean collection tube.
-
Dry the eluted peptides completely using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried peptides in a solution compatible with LC-MS/MS analysis (e.g., 2% ACN, 0.1% FA in water).
Mass Spectrometry and Data Analysis Considerations
-
Chromatography: Use a C4 or C8 reversed-phase column for better retention and separation of the large, hydrophobic peptides generated by NTCB cleavage.
-
Mass Spectrometry: High-resolution mass spectrometers (e.g., Orbitrap or TOF) are essential for accurately measuring the mass of the large, multiply-charged peptide fragments. [9]* Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be inefficient for large peptides. Electron-based fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are often superior as they produce extensive backbone fragmentation while preserving labile PTMs. [9]* Data Analysis: When setting up the database search, specify "Semi-specific" or "No-enzyme" cleavage. Define the cleavage specificity as N-terminal to Cysteine (_C). Account for potential modifications such as the conversion of the C-terminal cysteine residue and potential side reactions like oxidation (methionine) or carbamylation (lysine) if urea was used. [7][10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Cleavage Efficiency | Incomplete reduction of disulfides. | Ensure sufficient DTT concentration and incubation time during the reduction step. |
| Residual DTT in the reaction mixture. | DTT quenches NTCB. Ensure complete removal of DTT via buffer exchange or dialysis. | |
| Inefficient cleavage step. | Optimize cleavage time, temperature, and pH. Try adding glycine to the cleavage buffer to improve efficiency. [7] | |
| Rearrangement of S-cyano-cysteine. | This is an inherent competing reaction. Using stronger nucleophiles like glycine can help favor the cleavage pathway. [7] | |
| Unexpected Fragment Masses | Carbamylation of lysine residues. | Avoid using urea as a denaturant if possible. If urea must be used, use a fresh, high-quality source and consider including a desalting step before cleavage. [7] |
| Beta-elimination side reaction. | Minimize incubation times and use the lowest effective pH for the cleavage step. | |
| Poor Peptide Recovery After Cleanup | Peptides are too large/hydrophobic for C18. | Use C4 or C8 SPE cartridges, which are better suited for large peptides. |
| Peptides precipitated during drying. | Ensure complete resuspension in the final buffer, using sonication if necessary. |
References
-
D’Alessandro, A., Gevi, F., & Zolla, L. (2018). Chemical-Mediated Digestion: An Alternative Realm for Middle-down Proteomics? Journal of Proteome Research, 17(6), 2245–2255. [Link]
-
Alena-Rodriguez, M. A., & Olsen, C. A. (2025). Chemical Methods for Peptide and Protein Backbone Cleavage. Angewandte Chemie International Edition. [Link]
-
Wang, Z., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2630. [Link]
-
Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48–61. [Link]
-
Breci, L. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(8), 1963–1971. [Link]
-
Gray, W. R. (2008). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Request PDF. [Link]
-
Tarasova, I. A., et al. (2020). Middle-down proteomics: the pursuit for longer peptides. Expert Review of Proteomics, 17(11-12), 837–851. [Link]
-
Walker, J. M. (1994). Chemical Cleavage of Polypeptides. In: The Protein Protocols Handbook. Springer, Totowa, NJ. [Link]
-
Gomel, R., et al. (2018). Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides. Cell Reports, 25(5), 1367–1379.e6. [Link]
-
Anonymous. Advantages and Disadvantages. Course Hero. [Link]
-
Sabareesh, V. (2019). Middle-down approach: a choice to sequence and characterize proteins/proteomes by mass spectrometry. Analyst, 144(1), 24-42. [Link]
-
Technology Networks. (2025). Middle-Down Proteomics: Bridging Bottom-Up and Top-Down. Technology Networks. [Link]
-
Sabareesh, V. (2019). Middle-down approach: a choice to sequence and characterize proteins/proteomes by mass spectrometry. RSC Publishing. [Link]
-
Naidoo, C., et al. (2024). Mass Spectrometry-Based Proteomics for Classification and Treatment Optimisation of Triple Negative Breast Cancer. International Journal of Molecular Sciences, 25(18), 9996. [Link]
-
Gomel, R., et al. (2018). Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides. PubMed. [Link]
-
Zornetta, I., et al. (2016). Identification of the cleavage site using mass spectrometry analysis... ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Middle-down approach: a choice to sequence and characterize proteins/proteomes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Middle-down approach: a choice to sequence and characterize proteins/proteomes by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Cleavage of Polypeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Middle-Down Proteomic Strategy Accurately Characterizes Histone Proteins [thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete NTCB Cleavage of Proteins
Welcome to the technical support center for 2-nitro-5-thiocyanatobenzoic acid (NTCB) mediated protein cleavage. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this chemical cleavage procedure. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
NTCB Cleavage Workflow Overview
The NTCB cleavage method is a two-step process that allows for the specific cleavage of peptide bonds on the N-terminal side of cysteine residues.[1][2] This technique is valuable for protein sequencing, structural studies, and generating specific protein fragments.[3]
The process begins with the cyanylation of the cysteine's free sulfhydryl group by NTCB. This is followed by a change in pH to induce the cleavage of the adjacent peptide bond.
Caption: High-level overview of the two-step NTCB cleavage workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during NTCB cleavage experiments in a question-and-answer format.
Question 1: I am observing very low or no cleavage of my target protein. What are the likely causes and how can I fix this?
Answer:
Incomplete or failed cleavage is one of the most common issues with the NTCB method, often stemming from suboptimal reaction conditions or protein-specific factors.[4][5][6]
Potential Causes & Solutions:
-
Inaccessible Cysteine Residues: The cysteine residue targeted for cleavage may be buried within the protein's three-dimensional structure, preventing the NTCB reagent from accessing it.[7]
-
Solution: Perform the cyanylation and cleavage reactions under denaturing conditions. The addition of denaturants like 6 M guanidine hydrochloride (GndCl) or 1-8 M urea can unfold the protein and expose the cysteine residues.[7] It is crucial to ensure your protein remains soluble in the chosen denaturant concentration.
-
-
Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) are often included in protein storage buffers to prevent oxidation. However, these will react with NTCB, consuming the reagent and preventing the cyanylation of your protein.[7]
-
Solution: Remove any reducing agents from your protein sample before initiating the NTCB reaction. This can be achieved through dialysis, buffer exchange columns, or precipitation followed by resuspension in a reducing agent-free buffer.[8] If a reducing agent is necessary to maintain the cysteine in a reduced state prior to the reaction, a milder reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used, followed by its removal.[6]
-
-
Suboptimal Reagent Concentrations: An incorrect ratio of NTCB to your protein can lead to inefficient cyanylation.
-
Solution: Ensure you are using a sufficient molar excess of NTCB. A common starting point is a 5- to 10-fold molar excess of NTCB over the concentration of cysteine residues in your sample.
-
-
Incorrect pH: The two steps of the NTCB reaction, cyanylation and cleavage, have different optimal pH requirements.
-
Solution:
-
Cyanylation: Perform this step at a pH of approximately 8.0.
-
Cleavage: After cyanylation, increase the pH to around 9.0 to facilitate the cleavage of the peptide bond.[7] Careful control of pH at each stage is critical for success.
-
-
Experimental Protocol: NTCB Cleavage Under Denaturing Conditions
-
Sample Preparation: Prepare your protein sample in a buffer containing 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0.
-
Reduction (Optional but Recommended): Add TCEP to a final concentration of 0.5 mM and incubate for 30 minutes at room temperature to ensure all cysteine residues are reduced.
-
Cyanylation: Add NTCB to a final concentration of 5 mM. Incubate the reaction at 37°C for 1-2 hours.[6]
-
pH Shift for Cleavage: Increase the pH of the reaction mixture to 9.0 by adding a calculated amount of a basic solution (e.g., 1 M NaOH).
-
Cleavage Incubation: Continue to incubate at 37°C. The optimal incubation time can vary and may require empirical determination (from a few hours to overnight).[7]
-
Analysis: Analyze the cleavage products by SDS-PAGE to assess the efficiency of the reaction.
Question 2: My SDS-PAGE gel shows multiple bands, including the uncleaved protein and several unexpected fragments. What's happening?
Answer:
The appearance of multiple bands suggests that side reactions are occurring alongside or instead of the desired cleavage. While β-elimination was historically considered the primary culprit, recent research has identified other significant side reactions.[4][5]
Key Side Reactions and Mitigation Strategies:
-
Mass Neutral Rearrangement: A major cause of incomplete cleavage is a rearrangement of the cyanylated cysteine, which forms a product that is resistant to cleavage.[4][5] This rearranged product has the same mass as the cyanylated intermediate, making it difficult to detect by mass spectrometry without fragmentation analysis.
-
Carbamylation of Lysine: This side reaction can occur, leading to modifications on lysine residues and potentially contributing to heterogeneous products.[4][5]
-
Solution: Desalting the reaction mixture after the cyanylation step and before the cleavage step can help minimize carbamylation.[5] However, this may also reduce cleavage efficiency, so optimization is necessary.
-
-
β-Elimination: This reaction converts the cyanylated cysteine to dehydroalanine, which does not lead to peptide bond cleavage.[4][6] This is more likely to occur at higher pH values.[4]
-
Solution: Careful control of the cleavage pH (around 9.0) is important. Including a non-nucleophilic base like pyridine in the reaction has been shown to improve the conversion of cysteine to dehydroalanine, so its exclusion may favor the desired cleavage pathway.[6]
-
Caption: Competing reactions in NTCB cleavage.
Optimized One-Step Cleavage Protocol with Glycine:
Recent studies have shown that a one-step method incorporating glycine can improve cleavage efficiency.[5]
-
Reaction Setup: In a single tube, combine your protein (in a suitable buffer like 6 M GndCl, pH 8.5), NTCB, and glycine.
-
Incubation: Incubate the mixture at an optimized temperature (e.g., 37-50°C) for several hours.
-
Monitoring: Monitor the reaction progress by taking time points and analyzing the products by SDS-PAGE.
Question 3: How do I choose the optimal temperature and incubation time for my NTCB cleavage reaction?
Answer:
Temperature and incubation time are critical parameters that directly influence the rate and efficiency of the cleavage reaction.[9] There is a trade-off between reaction speed and the accumulation of side products.
| Parameter | Recommended Range | Considerations |
| Temperature | 22°C to 50°C | Higher temperatures (e.g., 37-50°C) increase the reaction rate but may also promote side reactions or protein degradation. Room temperature (22°C) may require longer incubation times.[7][9] |
| Incubation Time | 2 to 24 hours | Longer incubation times can increase the yield of cleaved products but may also lead to the formation of byproducts.[5][8] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific protein. |
Recommendation: Start with a pilot experiment to optimize these parameters for your protein. For example, set up parallel reactions at 25°C and 40°C and take aliquots at 2, 4, 8, and 16 hours for SDS-PAGE analysis. This will provide a clear picture of the optimal conditions for maximizing cleavage while minimizing unwanted side products.
Frequently Asked Questions (FAQs)
Q1: Can NTCB cleave proteins that are part of a larger complex or bound to a membrane?
A1: Yes, NTCB can be used in these contexts, and in some cases, chemical cleavage is advantageous over enzymatic digestion for such samples.[4] For membrane proteins or proteins in complexes, ensuring the accessibility of the cysteine residue is paramount. The use of denaturants or detergents may be necessary to expose the cleavage site. Combining NTCB cleavage with subsequent enzymatic digestion has been shown to be an effective strategy for analyzing membrane proteins.[4]
Q2: How can I purify my cleaved protein fragments after the reaction?
A2: Following the cleavage reaction, you will have a mixture of uncleaved protein, cleaved fragments, and reaction byproducts. Standard protein purification techniques can be employed to isolate the fragment of interest. If one of the fragments contains an affinity tag (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) can be a straightforward method for purification.[10][11] Other methods such as size-exclusion chromatography or reverse-phase HPLC can also be used to separate the fragments based on size or hydrophobicity.
Q3: Does the position of the cysteine residue in the protein sequence matter for cleavage efficiency?
A3: Yes, the location of the cysteine can significantly impact the reaction. Cysteine residues located in flexible regions or near the termini of the protein are generally more accessible and tend to cleave more efficiently.[6] Conversely, cysteines within structured domains or internal regions of the protein may be less accessible and lead to lower cleavage yields.[6]
Q4: Are there any alternatives to NTCB for chemical cleavage at cysteine residues?
A4: While NTCB is a commonly used reagent, other methods for chemical cleavage exist. For instance, 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) also mediates cleavage N-terminal to cysteine residues.[2] The choice of reagent may depend on the specific characteristics of your protein and the downstream application.
References
-
Wu, W., et al. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 44-57. [Link]
-
Wu, W., et al. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. PubMed. [Link]
-
Let's Talk Academy. (2025, March 16). Understanding Protein Cleavage in Protein Sequencing. CSIR NET LIFE SCIENCE COACHING. [Link]
-
van der Wel, P. C. A., & Elliot, M. A. (2018). Chemical Methods for Peptide and Protein Backbone Cleavage. ChemBioChem, 19(19), 2013-2022. [Link]
-
ResearchGate. (n.d.). A, NTCB cleavage and purification of cross-linked TFE. 9NT... ResearchGate. [Link]
-
Loo, R. R. O., & Loo, J. A. (2001). Chemical cleavage of proteins on membranes. Current Protocols in Protein Science, Chapter 11, Unit 11.4. [Link]
-
Cytiva. (2025, September 29). Factors affecting cleavage efficiency when using Cytiva™ Protein Select™ technology. [Link]
-
Li, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2603. [Link]
-
Padmanabha Das, K. M. (2015, September 17). Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid )?. ResearchGate. [Link]
-
Walker, J. M. (Ed.). (1994). The Protein Protocols Handbook. Humana Press. [Link]
-
Frey, S., & Görlich, D. (2014). Purification of protein complexes of defined subunit stoichiometry using a set of orthogonal, tag-cleaving proteases. Journal of Chromatography A, 1337, 106-115. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
van den Ent, F., et al. (2001). A novel purification method for histidine-tagged proteins containing a thrombin cleavage site. Protein Expression and Purification, 22(3), 471-476. [Link]
-
Cytiva. (2025, March 20). Troubleshooting protein recovery issues. [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Cleavage of Polypeptides | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel purification method for histidine-tagged proteins containing a thrombin cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of 2-Nitro-5-Thiocyanatobenzoic Acid (NTCB) with Proteins
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-nitro-5-thiocyanatobenzoic acid (NTCB) for protein analysis and modification. This guide is designed to provide in-depth troubleshooting for common and unexpected side reactions encountered during your experiments. By understanding the underlying chemical principles, you can optimize your protocols, minimize off-target effects, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or No Cleavage of the Target Protein
Question: I have treated my protein with NTCB, but I'm observing little to no cleavage upon analysis by SDS-PAGE or mass spectrometry. What could be the cause?
Answer: Incomplete cleavage is one of the most common challenges when using NTCB. The issue often stems from several factors, ranging from protein structure to reaction conditions.
Root Cause Analysis & Solutions:
-
Cysteine Accessibility: The primary requirement for the NTCB reaction is an accessible cysteine residue. Cysteines buried within the protein's hydrophobic core or involved in disulfide bonds will not be available for cyanylation[1][2].
-
Troubleshooting Protocol:
-
Denaturation: Perform the reaction under denaturing conditions. The addition of 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to the reaction buffer is highly recommended to unfold the protein and expose the cysteine residues[1].
-
Reduction of Disulfide Bonds: If your protein contains disulfide bonds, ensure they are fully reduced prior to the NTCB reaction. Include a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your initial reaction mixture[3]. Note that excess DTT can compete with the protein's thiols for NTCB, so its removal or the use of a milder reducing agent like TCEP is advisable before adding NTCB[1].
-
-
-
Suboptimal pH for Cleavage: The cleavage of the S-cyanylated cysteine is a base-catalyzed intramolecular cyclization. If the pH is too low, the cleavage reaction will be inefficient.
-
Troubleshooting Protocol:
-
Two-Step pH Adjustment: The cyanylation step is typically performed at a pH of around 8.0. For the cleavage step, the pH should be increased to 9.0 or higher[1].
-
Buffer Exchange: After the initial cyanylation reaction, consider a buffer exchange step to a higher pH buffer for the cleavage reaction. This also helps to remove excess reagents that might interfere with the cleavage.
-
-
-
Cleavage-Resistant Rearrangement: The S-cyanylated cysteine can undergo a mass-neutral rearrangement to a form that is resistant to cleavage[4][5].
Experimental Workflow for NTCB Cleavage
Caption: A typical experimental workflow for protein cleavage using NTCB.
Issue 2: Observation of Dehydroalanine (Dha) Formation
Question: My mass spectrometry results show a mass loss of 33 Da from the expected cysteine-containing peptide, suggesting the formation of dehydroalanine. Why is this happening and can I prevent it?
Answer: The formation of dehydroalanine (Dha) is a known side reaction of the NTCB procedure, resulting from a beta-elimination of the S-cyano group from the modified cysteine[3][4][5]. While sometimes an undesired byproduct, this reaction can also be harnessed for specific protein modifications[3].
Mechanism of Dehydroalanine Formation:
Caption: Competing pathways of S-cyanylated cysteine.
Factors Influencing Dha Formation:
-
pH: Beta-elimination to form Dha is more favorable at a neutral pH (around 7.0), whereas the desired cleavage reaction is favored at a higher pH (≥9.0)[3].
-
Protein Structure: Cysteine residues located in flexible regions of a protein, such as the C-terminus, are more prone to undergo beta-elimination to form Dha[3][6].
Troubleshooting & Control:
-
To Minimize Dha Formation:
-
Strictly adhere to a two-step pH protocol. Perform the cyanylation at pH 8.0 and then promptly increase the pH to 9.0 or higher for the cleavage step. Avoid prolonged incubation at neutral or near-neutral pH after the addition of NTCB.
-
-
To Promote Dha Formation (for specific applications):
Issue 3: Unwanted Modification of Lysine Residues
Question: I am observing an unexpected mass addition of 43 Da on my lysine-containing peptides, indicative of carbamylation. What is the source of this modification?
Answer: Carbamylation of lysine residues is a significant side reaction during NTCB chemistry[4][5]. This occurs when the free amino group of lysine reacts with cyanate, which can be present as a contaminant or be generated during the reaction.
Mitigation Strategies:
-
Desalting after Cyanylation: The most effective way to prevent carbamylation is to remove the NTCB reagent and any cyanate byproducts immediately after the cyanylation step and before increasing the pH for cleavage.
-
Protocol:
-
After the cyanylation reaction is complete, pass the reaction mixture through a desalting column (e.g., a spin column) to separate the protein from low molecular weight reagents.
-
Elute the protein into the high pH cleavage buffer.
-
-
-
Reduced Reactant Concentrations: Using lower concentrations of NTCB can also help to minimize this side reaction, although this may also lead to a reduction in cleavage efficiency[4][5].
Issue 4: Formation of a Mixed Disulfide with Thionitrobenzoate (TNB)
Question: My mass spec data shows a mass addition corresponding to a thionitrobenzoate (TNB) adduct on my cysteine residues. How does this happen?
Answer: The cyanylation reaction of NTCB with a thiol releases 2-nitro-5-thiobenzoate (TNB) as a byproduct. If the reducing agent (like TCEP) in the reaction mixture is depleted, this TNB can form a disulfide-bonded dimer, which can then react with free cysteine residues on the protein to form a TNB adduct[3].
Prevention:
-
Maintain a Reducing Environment: Ensure that a sufficient concentration of a reducing agent like TCEP is present throughout the reaction to prevent the oxidation and dimerization of TNB[3]. If the reaction is incubated for a long time, consider adding fresh reducing agent.
-
Lower Temperatures: This side product is more commonly observed at lower temperatures (room temperature or below)[3]. Performing the cyanylation at 37°C may help to minimize its formation.
Summary of Reaction Conditions and Outcomes
| Parameter | To Maximize Cleavage | To Maximize Dha Formation | To Minimize Side Reactions |
| pH | Cyanylation at 8.0, Cleavage at ≥9.0[1] | ~7.0[3] | Strict pH control, desalting between steps[4][5] |
| Temperature | Cyanylation at 37°C, Cleavage at 50°C[1] | 37°C[3] | Avoid prolonged low-temperature incubations[3] |
| Additives | Glycine in cleavage buffer[4][5] | Pyridine[3] | Sufficient TCEP[3] |
| Protein State | Denatured (e.g., 6M GdnHCl)[1] | Denatured[3] | Denatured |
Diagnostic Analysis: Mass Spectrometry
Mass spectrometry is an invaluable tool for identifying the products and byproducts of your NTCB reaction.
-
Expected Mass Changes:
-
Successful Cyanylation: +25 Da (addition of CN, removal of H)
-
Successful Cleavage: Appearance of new N- and C-terminal fragments.
-
-
Mass Changes Indicating Side Reactions:
-
Dehydroalanine formation: -33 Da from the original cysteine-containing peptide.
-
Carbamylation of Lysine: +43 Da on lysine residues.
-
TNB Adduct: +198 Da on cysteine residues.
-
Incomplete Cleavage/Rearrangement: Observation of the full-length protein with a +25 Da modification.
-
By carefully controlling your experimental parameters and being aware of these potential side reactions, you can effectively use NTCB for your protein chemistry needs.
References
-
Wu, J., & Watson, J. T. (1997). A strategy to locate cysteine residues in proteins by specific chemical cleavage followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Protein Science, 6(4), 853–863. [Link]
-
Lin, C. H., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2619. [Link]
-
Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48–61. [Link]
-
ResearchGate. (n.d.). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. [Link]
-
Little, C., & Brocklehurst, K. (1976). Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. Biochemical Journal, 159(1), 177–180. [Link]
-
Portland Press. (n.d.). Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. [Link]
-
Kremmer, E., & Kellner, R. (2001). Chemical cleavage of proteins in solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4. [Link]
-
ResearchGate. (2015). Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid )?. [Link]
-
Combarnous, Y., et al. (2006). Nitro-thiocyanobenzoic acid (NTCB) reactivity of cysteines beta100 and beta110 in porcine luteinizing hormone: metastability and hypothetical isomerization of the two disulfide bridges of its beta-subunit seatbelt. Biochimie, 88(7), 835-843. [Link]
-
ResearchGate. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. [Link]
Sources
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- 2. Nitro-thiocyanobenzoic acid (NTCB) reactivity of cysteines beta100 and beta110 in porcine luteinizing hormone: metastability and hypothetical isomerization of the two disulfide bridges of its beta-subunit seatbelt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Optimizing Ellman’s Assay for Low Protein Concentrations
Executive Summary & Core Mechanism
The standard Ellman’s assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is robust for millimolar concentrations but struggles with sensitivity in the micromolar range (
This guide provides a High-Sensitivity Protocol that deviates from the standard kit instructions by optimizing the stoichiometric ratio of sample-to-reagent, utilizing denaturants to expose buried thiols, and strictly controlling buffer chemistry to minimize background hydrolysis.
The Reaction Mechanism
Understanding the stoichiometry is vital for troubleshooting. DTNB reacts with a free thiol (
Figure 1: Stoichiometric conversion of DTNB to TNB. Note that 1 mole of free thiol yields exactly 1 mole of TNB colorimetric species.
High-Sensitivity Protocol (Optimized)
Standard protocols often dilute the sample significantly (e.g., 10 µL sample + 990 µL reagent). For low protein concentrations, this dilutes the already weak signal into the noise floor.
The Fix: We invert the ratio to maximize the number of thiol moles in the light path.
Reagents Preparation[4][5][6][7][8][9]
-
Reaction Buffer (RB): 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.[5]
-
Note: EDTA is non-negotiable; it chelates metal ions that catalyze the air-oxidation of thiols, which causes false negatives.
-
-
Denaturing Buffer (DB): Reaction Buffer + 6 M Guanidine-HCl.
-
Why: Buried hydrophobic cysteines will not react with DTNB in native conditions. Guanidine is preferred over Urea (which degrades to cyanate) and SDS (which causes bubbles).
-
-
Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer.[1][2][6]
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Prepare Sample | Dilute protein 1:1 with Denaturing Buffer . Incubate 30 min at RT. Result: Protein is unfolded; all -SH groups are accessible. |
| 2 | Blanking Strategy | Prepare a Reagent Blank (Buffer + DTNB) and a Sample Blank (Protein + Buffer, no DTNB). Critical for low conc: Corrects for protein intrinsic absorbance at 412nm. |
| 3 | Reaction Mix | Microplate: Add 200 µL Sample + 20 µL DTNB Stock . Cuvette: Add 900 µL Sample + 100 µL DTNB Stock . |
| 4 | Incubation | Incubate for 15 minutes at Room Temperature. |
| 5 | Measurement | Measure Absorbance at 412 nm . |
Data Analysis & Calculation
For low concentrations, using the molar extinction coefficient (
The Formula:
- : Concentration of thiols (Molar)
- : Absorbance (Sample - Reagent Blank - Sample Blank)
- : Dilution Factor (Total Vol / Sample Vol)
-
: Extinction Coefficient of TNB (
) [1, 2] - : Pathlength (cm)
Pathlength Warning:
-
Cuvette:
cm (Standard). -
Microplate:
cm (for 220 µL). You must correct for this or your concentration will be overestimated by ~40%.
Troubleshooting & Interference
Low concentration assays are hypersensitive to interfering agents. A "High Background" is the most common failure mode.
Common Interfering Agents
| Substance | Effect | Solution |
| TCEP | Catastrophic. Reduces DTNB directly, turning the whole solution yellow instantly. | Must be removed via dialysis or desalting column (e.g., Zeba Spin). |
| DTT / BME | High Background. These are thiols; they react identically to your protein. | Must be removed. If low conc, use TCA precipitation to wash protein pellet. |
| SDS | Artifacts. Can cause bubbles or precipitation of DTNB. | Use Guanidine-HCl instead.[7] |
| Histidine | Drift. High concentrations of His-tag buffer can show slow color evolution. | Ensure blank contains identical buffer matrix. |
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common Ellman's assay failures.
Frequently Asked Questions (FAQ)
Q: Can I use TCEP instead of DTT to keep my protein reduced? A: No. While TCEP is not a thiol, it is a strong reducing agent that will reduce the disulfide bond in DTNB, generating TNB and causing a massive false positive signal [3]. You must remove TCEP before the assay.
Q: My protein precipitates when I add DTNB. What do I do? A: This often happens if the protein is hydrophobic or if the pH shift is sudden.
-
Solution: Pre-dilute the protein in the Denaturing Buffer (Guanidine) before adding DTNB. The denaturant keeps the unfolded protein soluble.
Q: Why is the extinction coefficient sometimes cited as 13,600 and sometimes 14,150?
A: The value 13,600
Q: What is the absolute limit of detection? A: With the optimized high-volume protocol (cuvette), you can reliably detect down to 1-2 µM thiol. Below this, the background hydrolysis of DTNB interferes. For nanomolar sensitivity, you must switch to a fluorescent probe like CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).
References
-
Ellman, G. L. (1959).[4][8][9][10] Tissue sulfhydryl groups.[4][8] Archives of Biochemistry and Biophysics, 82(1), 70–77.
-
Eyer, P., Worek, F., Kiderlen, D., Sinko, G., Stuglin, A., Simeon-Rudolf, V., & Reiner, E. (2003). Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224–227.[10]
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide.
-
BroadPharm. (2022).[6] Ellman's Assay Protocol.[1][2][3][4][11][8][6][9][12][13][14][15]
Sources
- 1. encapsula.com [encapsula.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. analytik.news [analytik.news]
- 14. researchgate.net [researchgate.net]
- 15. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
NTCB reaction buffer optimization for efficient cleavage
Introduction: Beyond the Standard Protocol
Welcome to the technical support center. If you are reading this, you likely view NTCB not just as a reagent, but as a precision tool for mapping cysteine residues or generating fragments for mass spectrometry.
While the classic Degani & Patchornik method (1974) is the foundation, modern proteomics demands higher efficiency. Many users struggle with incomplete cleavage or side reactions (beta-elimination). This guide moves beyond the "textbook" recipe to address the physicochemical realities of the reaction. We will optimize your buffer system to balance solubility , accessibility , and cleavage kinetics .
Module 1: The Chemistry of Cleavage (The "Why")
To troubleshoot, you must visualize the molecular events. NTCB cleavage is a two-stage process with conflicting pH requirements.
-
Stage 1: Cyanylation (Nucleophilic Substitution): The thiol (-SH) of the cysteine attacks the cyano group of NTCB. This releases thionitrobenzoate (TNB, which turns the solution yellow) and forms S-cyanocysteine .
-
Optimal Condition: pH 7.0–8.0. (High pH here causes NTCB hydrolysis before it can react with the protein).
-
-
Stage 2: Cleavage (Cyclization): The amide nitrogen of the peptide backbone attacks the S-cyano carbon. This forms an iminothiazolidine ring at the N-terminus of the C-terminal fragment, breaking the peptide bond.
-
Optimal Condition: pH 9.0+.[1] (Requires deprotonation of the amide nitrogen).
-
Visualizing the Mechanism:
Figure 1: The sequential mechanism of NTCB cleavage. Note the critical requirement for a pH shift to drive the cyclization step.
Module 2: Buffer Optimization Matrix
The success of your experiment relies on the "Reaction Trinity": Reduction , Denaturation , and pH Control .
The Reducing Agent Trap (Critical)
Issue: NTCB reacts with any free thiol. If you use Dithiothreitol (DTT) or Beta-mercaptoethanol (BME), the NTCB will react with the reagent, not your protein. Solution: Use TCEP (Tris(2-carboxyethyl)phosphine).[2][3][4] It is a phosphine-based reducer that does not contain thiols.
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Mechanism | Thiol-disulfide exchange | Phosphine oxidation |
| NTCB Compatibility | Incompatible (Must remove before NTCB addition) | Compatible (Can remain in buffer) |
| Stability | Oxidizes rapidly in air | Stable in air and acid/base |
| Recommendation | Avoid if possible | Highly Recommended |
Denaturants
Cysteines are often buried in hydrophobic cores. If the NTCB cannot physically touch the -SH group, cleavage will not occur.
-
Guanidine-HCl (6M): Preferred. Excellent solubilization.
-
Urea (8M): Acceptable, but urea can carbamylate lysines upon heating (isocyanic acid formation), creating mass spec artifacts. If using Urea, use fresh solutions.
Module 3: Optimized Step-by-Step Protocol
This protocol utilizes a Two-Step pH Shift strategy to maximize specificity and yield.
Reagents Needed:
-
Reaction Buffer: 100 mM Tris-HCl, 6M Guanidine-HCl, 1 mM EDTA, pH 8.0.
-
Reducing Agent: 100 mM TCEP stock.
-
NTCB Stock: 100 mM NTCB in 100% DMSO (Prepare fresh; NTCB hydrolyzes in water).
-
Cleavage Buffer: 1M NaOH or 1M NH₄OH (Ammonium Hydroxide).
Workflow Diagram
Figure 2: The Optimized Two-Step Protocol ensuring maximum cysteine accessibility and cleavage efficiency.
Detailed Procedure:
-
Solubilization: Dissolve protein (1–10 mg/mL) in Reaction Buffer (pH 8.0).
-
Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 45 minutes.
-
Expert Note: Do not skip this. Disulfides must be broken to free -SH groups.
-
-
Cyanylation: Add NTCB stock to the reaction. Target a 5-fold to 10-fold molar excess over total cysteine residues.
-
The pH Shift: Adjust the pH of the solution to 9.0–9.5 .
-
Method: Carefully add 1M NaOH or add a volume of 1M NH₄OH (Ammonium Hydroxide).
-
Why? The cyanylation is complete. Now we force the backbone cleavage.
-
-
Incubation: Incubate overnight (12–16h) at 37°C.
-
Accelerated Method: 50°C for 4 hours (Risk: potential precipitation).
-
Module 4: Troubleshooting & FAQs
Q1: My protein precipitated after adding NTCB. What happened? A: This is likely an isoelectric point (pI) issue.
-
Cause: Cyanylation modifies the charge of the protein. Furthermore, shifting to pH 9.0 might bring the protein near its pI.
-
Fix: Maintain high denaturant concentration (6M Guanidine). If precipitation persists, try adding 0.1% SDS (if compatible with downstream analysis) to maintain solubility.
Q2: I see the "yellow color" (TNB), but cleavage is incomplete on the gel. A: The yellow color only confirms cyanylation, not cleavage.
-
Cause 1 (pH too low): The cyclization step (Step 4) strictly requires pH > 9.0. If your buffer buffered strongly at pH 8.0, you may not have reached the cleavage threshold.
-
Cause 2 (Side Reaction): Beta-elimination might be competing with cleavage.[9][10] This converts Cysteine to Dehydroalanine instead of cleaving the backbone.
-
Fix: Increase pH to 9.5 using Ammonium Hydroxide (NH₄OH). Recent studies suggest ammonia acts as a nucleophile to assist cleavage [2].
Q3: Can I use DTT if I don't have TCEP? A: Yes, but it requires an extra step.
-
MANDATORY: Remove DTT via spin column (Zeba/Bio-Rad) or extensive dialysis.
-
Proceed to add NTCB.[8]
-
Warning: Even trace amounts of DTT will quench the NTCB reagent.
Q4: Why are my Mass Spec peaks confusing? A: NTCB cleavage leaves a specific "scar."
-
N-terminal fragment: Ends with a standard carboxyl group.
-
C-terminal fragment: Starts with an iminothiazolidine ring (modified cysteine). This adds a specific mass shift you must account for in your database search (Delta Mass: -27 Da from Cysteine to Iminothiazolidine derivative, depending on exact hydration state).
References
-
Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid.[11] High-yield modification and cleavage of peptides at cysteine residues.[11][12] Biochemistry.
-
Tang, H. Y., & Speicher, D. W. (2005). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry.
-
Jacobson, G. R., et al. (1973). The specific chemical cleavage of protein peptide chains at the amino-terminal side of cysteine residues. Journal of Biological Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agscientific.com [agscientific.com]
- 6. reddit.com [reddit.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Turbidity in Ellman's Assay
Welcome to our technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions to address the common challenge of turbidity in the Ellman's reagent assay for sulfhydryl group quantification. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of turbidity or high background color in my Ellman's assay?
Turbidity, or light scattering, in your assay is a common issue that can artificially inflate absorbance readings at 412 nm, leading to an overestimation of free sulfhydryl groups. The primary causes can be grouped into three categories:
-
Inherent Sample Properties: Many biological samples, especially protein lysates, tissue homogenates, or solutions containing lipids, can be inherently turbid or possess a native color that absorbs light near 412 nm.[1]
-
Precipitation Upon Reagent Addition: The sample itself may be clear, but a precipitate can form upon mixing with the reaction buffer or the Ellman's reagent (DTNB). This is often due to changes in pH, ionic strength, or solvent conditions that cause proteins or other macromolecules to fall out of solution.
-
Chemical Interference: Certain compounds can interfere with the assay. For instance, aldehydes may form less reactive products with sulfhydryl groups, while substances like cyanide or hydrogen sulfite can react directly with DTNB, causing analytical errors.[2][3]
Q2: Why is a simple reagent blank not sufficient to correct for turbidity?
A standard reagent blank, which contains the reaction buffer and Ellman's reagent but no sample, is essential for correcting for the background absorbance of the DTNB reagent itself.[4] However, it cannot account for absorbance that originates from your specific sample.
Turbidity and color from the sample are additive to the absorbance generated by the TNB²⁻ chromophore. Therefore, simply subtracting the reagent blank will not remove the interference caused by the sample, leading to inaccurate results. A specific sample blank is required for this purpose.
Q3: What is the difference between a reagent blank, a sample blank, and a standard blank?
Understanding the purpose of each blank is critical for accurate quantification. The table below summarizes their distinct roles in the Ellman's assay.
| Blank Type | Composition | Purpose |
| Reagent Blank | Reaction Buffer + Ellman's Reagent (DTNB) | To subtract the intrinsic absorbance of the DTNB reagent at 412 nm. This is the "zero" for the chemical reaction itself. |
| Sample Blank | Reaction Buffer + Sample (No DTNB) | To measure and subtract the background absorbance caused by the sample's inherent turbidity or color. This is the most critical blank for correcting turbidity. |
| Standard Blank | Reaction Buffer + Ellman's Reagent (DTNB) | This is identical to the Reagent Blank and serves as the zero concentration point when generating a standard curve with a compound like cysteine.[5] |
Troubleshooting Guide: Protocols & Solutions
This section provides step-by-step protocols to diagnose and correct for turbidity in your experiments.
Problem: My sample is inherently turbid or colored.
This is the most common scenario. The solution is to prepare and measure a proper sample blank for each of your experimental samples.
Solution: The Sample Blank Correction Method
This method measures the absorbance of your sample in the reaction buffer without the addition of Ellman's reagent. This value represents the background signal from your sample, which can then be subtracted from your final reading.
Caption: Workflow for correcting inherent sample turbidity.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]
-
-
Set Up Reactions: For each sample you need to test, prepare two tubes:
-
Test Sample Tube:
-
2.5 mL Reaction Buffer
-
50 µL Ellman's Reagent Solution
-
250 µL of your sample
-
-
Sample Blank Tube:
-
2.55 mL Reaction Buffer (note the volume adjustment)
-
250 µL of your sample
-
(No DTNB is added)
-
-
-
Incubation: Mix both tubes and incubate at room temperature for 15 minutes.[4]
-
Measurement:
-
Set your spectrophotometer to read absorbance at 412 nm.
-
Use a Reagent Blank (2.5 mL Reaction Buffer + 50 µL DTNB Solution + 250 µL Buffer) to zero the spectrophotometer.
-
Measure the absorbance of your Test Sample Tube (A_Test).
-
Measure the absorbance of your Sample Blank Tube (A_Blank).
-
-
Calculation:
-
The true absorbance due to the TNB²⁻ product is: Corrected Absorbance = A_Test - A_Blank
-
Use this corrected absorbance value to calculate the concentration of sulfhydryl groups using the Beer-Lambert law (Molar Extinction Coefficient for TNB²⁻ is 14,150 M⁻¹cm⁻¹) or a standard curve.[4]
-
Problem: A precipitate forms when I add my sample to the reaction buffer or DTNB.
This indicates an incompatibility between your sample and the assay conditions, often due to protein denaturation and aggregation.
Solution A: Centrifugation and Analysis of the Supernatant
If the precipitate is interfering with the reading, it can often be removed by centrifugation. The soluble TNB²⁻ product will remain in the supernatant for measurement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: NTCB Cleavage & Side Reaction Mitigation
Topic: Carbamylation of Lysine as a Side Reaction of NTCB Workflows
Case ID: NTCB-LYS-43 Status: Active Priority: High (Data Integrity Risk)
Executive Summary
You are likely accessing this guide because your mass spectrometry data following 2-nitro-5-thiocyanatobenzoic acid (NTCB) cleavage shows unexpected mass shifts of +43.00 Da on lysine residues or N-termini.
While NTCB is a specific reagent for S-cyanylation of cysteine, the carbamylation observed is rarely a direct reaction with NTCB itself. Instead, it is a critical artifact of the reaction conditions —specifically, the combination of Urea (denaturant) and High pH (required for the cleavage step). This guide details the mechanism of this failure and provides a validated, urea-free protocol to eliminate it.
Module 1: The Mechanism of Failure
To solve the problem, we must distinguish between the intended reaction and the artifact.
1. The Intended Reaction (Cysteine Cleavage)
NTCB targets free sulfhydryl groups (-SH) on cysteine.
-
Cyanylation (pH 7-8): NTCB transfers a cyano group to Cysteine, forming S-cyanocysteine and releasing thionitrobenzoate (TNB).
-
Cleavage (pH 9.0): Under alkaline conditions, the N-terminal nitrogen attacks the S-cyano carbon, forming an iminothiazolidine ring and cleaving the peptide bond N-terminal to the cysteine.
2. The Side Reaction (Lysine Carbamylation)
The cleavage step (Step 2) requires pH 9.0 . If Urea is used as a denaturant (common in older protocols), it decomposes into Ammonium Cyanate , which exists in equilibrium with Isocyanic Acid (HNCO) .
-
At pH > 8.0, the
-amino group of Lysine is unprotonated (nucleophilic). -
Isocyanic acid reacts with the Lysine amine to form Homocitrulline .
-
Mass Shift: +43.005 Da.
Key Insight: The NTCB reagent forces you into the "Danger Zone" (pH 9.0) where urea-induced carbamylation is kinetically favored.
Figure 1: Mechanistic divergence.[1] The intended NTCB pathway (Green/Yellow) requires pH 9, which inadvertently triggers the Urea-mediated carbamylation pathway (Red) if urea is present.
Module 2: Troubleshooting & FAQs
Q1: I see a +43 Da shift. Is this S-cyanylation or Carbamylation?
A: It is almost certainly Carbamylation .
-
Carbamylation (Homocitrulline): Adds a carbamoyl group (-CONH₂).[1] Mass shift: +43.005 Da . Occurs on Lysine and N-termini .
-
S-Cyanylation: Adds a cyano group (-CN). Mass shift: +25.00 Da . Occurs on Cysteine .
-
Acetylation: Mass shift: +42.01 Da .[2]
-
Diagnostic: If the modification is on a Lysine (K), it is carbamylation.[1][3][4][5] NTCB does not put cyano groups on Lysine.
Q2: Can I just lower the pH to prevent carbamylation?
A: No. The cleavage of the S-cyanocysteine intermediate is strictly pH-dependent. At neutral pH (7.0), the cyanylated protein is stable (no cleavage occurs). You must raise the pH to ~9.0 to induce the cyclization and backbone cleavage.
-
Solution: Do not lower pH. Instead, remove the source of cyanate (Urea) before raising the pH.
Q3: Why does my protocol recommend Urea if it causes this?
A: Historical legacy. Older protocols prioritized solubility over mass spec sensitivity. Urea is an excellent denaturant for exposing buried cysteines. However, in modern proteomics, the +43 Da artifact is unacceptable.
-
Alternative: Use Guanidine Hydrochloride (GuHCl) .[6] It is a stronger denaturant than urea and cannot form isocyanic acid.
Q4: I must use Urea for solubility. How do I save my sample?
A: You must perform a "Mid-Stream Desalting."
-
Perform Step 1 (Cyanylation) in Urea at pH 8.0 (Carbamylation is slower here).
-
STOP. Remove Urea immediately using a spin column (Zeba) or dialysis.
-
Resuspend in a Urea-free buffer (e.g., Borate or Ammonium Bicarbonate) at pH 9.0 for the cleavage step.
Module 3: The "Artifact-Free" NTCB Protocol
This protocol replaces Urea with Guanidine Hydrochloride to completely eliminate the risk of lysine carbamylation while maintaining high cleavage efficiency.
Reagents
-
Denaturation Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT as it contains thiols that compete with NTCB.[7]
-
NTCB Stock: 100 mM in ethanol (Freshly prepared).
-
Cleavage Buffer: 100 mM Borate or CHES buffer, pH 9.0.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Solubilization | Dissolve protein in 6 M Guanidine-HCl buffer (pH 8.0). | Guanidine does NOT form cyanate. Safe for Lysines. |
| 2. Reduction | Add TCEP to 5 mM. Incubate 30 min @ 37°C. | Exposes buried cysteines. Do not use DTT or Mercaptoethanol. |
| 3. Cyanylation | Add NTCB (5-fold molar excess over total thiols). Incubate 15-30 min @ Room Temp. pH should be ~8.0. | Reaction is fast.[8] pH 8.0 favors S-cyanylation without triggering cleavage yet. |
| 4. Buffer Exchange | CRITICAL: Desalt using a Spin Column (7K MWCO) or Dialysis into Cleavage Buffer (pH 9.0) . | Removes excess NTCB and TCEP. If you used Urea, this step removes it before the danger zone. |
| 5. Cleavage | Incubate at pH 9.0 , 37°C for 12–16 hours. | The high pH triggers the nucleophilic attack of the amide nitrogen on the S-cyano group. |
| 6. Analysis | Acidify with Formic Acid (to pH 3) and proceed to LC-MS. | Acidification stops the reaction. |
Decision Tree: Protocol Selection
Figure 2: Protocol Decision Tree. The Guanidine path (Left) is streamlined and safe. The Urea path (Right) requires an intermediate purification step to prevent artifacts.
References
-
Wu, J., Watson, J. T., & Gage, D. A. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues.[3] Analytical Biochemistry, 335(2), 235-242.
- Key Finding: Explicitly identifies lysine carbamylation as a major side reaction during NTCB cleavage when urea is present and provides optimization str
-
Stark, G. R. (1965). Reactions of Cyanate with Functional Groups of Proteins. Biochemistry, 4(6), 1030–1036.
-
Key Finding: The foundational text establishing the mechanism of cyanate-induced carbamylation of amino groups.[9]
-
-
Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941-944.
- Key Finding: Discusses the prevalence of urea-induced carbamyl
-
G-Biosciences Technical Note. Preventing Carbamylation When Using Urea.
-
Key Finding: Practical strategies for urea removal and scavenger use.[10]
-
Sources
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. alexkentsis.net [alexkentsis.net]
- 3. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in urea solutions utilizing non-ethylene diamine like compounds - Google Patents [patents.google.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Effect of pH on NTCB cleavage efficiency
The Scientist's Guide to pH in NTCB-Mediated Protein Cleavage
Welcome to the technical support center for 2-nitro-5-thiocyanatobenzoic acid (NTCB) cleavage. As Senior Application Scientists, we understand that mastering chemical cleavage techniques requires a deep understanding of the reaction mechanism. The efficiency and specificity of NTCB cleavage are critically dependent on pH. This guide provides in-depth, field-proven insights into the causal relationships between pH and your experimental outcomes, equipping you with the knowledge to troubleshoot and optimize your workflow.
Fundamentals: The Two-Step, Two-pH Mechanism of NTCB Cleavage
NTCB-mediated cleavage is not a single reaction but a sequential two-step process, with each step having a distinct pH optimum. Understanding this duality is the cornerstone of successful and efficient protein fragmentation. The reagent is used to specifically cleave the peptide bond on the amino-terminal side of cysteine residues.[1][2]
-
Step 1: Cyanylation of the Cysteine Thiol. The first step is a nucleophilic attack by the cysteine's sulfhydryl group on the NTCB molecule. This reaction displaces the 2-nitro-5-thiobenzoate group and results in the formation of an S-cyanylated cysteine residue. For the sulfhydryl group to be an effective nucleophile, it must be in its deprotonated, thiolate anion form (-S⁻).
-
Step 2: Intramolecular Cyclization and Cleavage. The S-cyanylated intermediate is unstable under alkaline conditions. The peptide bond is cleaved via an intramolecular attack of the deprotonated α-amino group of the cyanylated cysteine on its own carbonyl carbon. This forms a cyclic iminothiazolidine derivative at the C-terminus of the newly formed N-terminal peptide, releasing the C-terminal portion of the protein with a new, free N-terminus.
The critical insight is that the optimal pH for activating the cysteine thiol (Step 1) is different from the optimal pH required to deprotonate the α-amino group for the cleavage reaction (Step 2).
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers encounter during NTCB cleavage, with a direct focus on pH-related causes and solutions.
Q1: Why is my cleavage efficiency low or non-existent?
This is the most frequent issue and is almost always linked to incorrect pH management or protein conformation.
-
Cause 1: Suboptimal pH for Cyanylation (Step 1).
-
Explanation: The pKa of a typical cysteine thiol group in a protein is ~8.3. For efficient cyanylation, the reaction pH should be near or slightly below this pKa (typically pH 7.5-8.0 ) to ensure a sufficient population of the reactive thiolate anion (-S⁻) without promoting premature side reactions. If the pH is too acidic (e.g., pH < 7), the thiol group remains protonated (-SH), rendering it a poor nucleophile and drastically reducing the rate of cyanylation.
-
Solution: Ensure your cyanylation buffer is accurately prepared and maintained at pH 7.5-8.0. Use a reliable buffer system like Tris-HCl or HEPES in the presence of a denaturant (e.g., 6-8 M Urea or Guanidine HCl) to ensure cysteine residues are accessible.[3]
-
-
Cause 2: Suboptimal pH for Cleavage (Step 2).
-
Explanation: The cleavage reaction requires a nucleophilic attack from the α-amino group of the S-cyanylated cysteine. This amino group must be deprotonated to be nucleophilic. Therefore, the pH must be raised to a more alkaline value, typically pH 9.0 , after the cyanylation step is complete. If the pH remains at 8.0 or is lowered, the amino group will be protonated (-NH₃⁺), preventing the cyclization and cleavage reaction.
-
Solution: After allowing sufficient time for cyanylation (e.g., 1-4 hours), adjust the reaction pH to 9.0 using a base like NaOH or by exchanging into a high-pH buffer (e.g., borate buffer).
-
-
Cause 3: Protein Precipitation.
-
Explanation: Shifting the pH can cause your protein to precipitate if it passes through its isoelectric point (pI). A precipitated protein will have poor solvent accessibility, leading to inefficient cyanylation and cleavage.
-
Solution: Maintain a high concentration of denaturant (e.g., 6 M Guanidine HCl) throughout the entire two-step process. This is crucial for keeping hydrophobic proteins soluble and ensuring all cysteine residues are exposed to the reagent and buffer.[3]
-
Q2: I'm observing unexpected bands or modifications in my mass spectrometry results. What are the likely side reactions?
Several side reactions can occur, and their prevalence is often modulated by pH.
-
Side Reaction 1: β-elimination.
-
Explanation: At high pH, the S-cyanylated cysteine intermediate can undergo β-elimination to form a dehydroalanine (Dha) residue instead of undergoing cleavage.[4][5] This modified residue will not result in a cleaved peptide bond, thus reducing the overall cleavage yield. While traditional cleavage protocols use high pH, some modern methods aiming for Dha formation intentionally use milder pH (e.g., pH 7) to balance this reaction against hydrolysis.[4]
-
Solution: Avoid excessively high pH (e.g., > 9.5) or prolonged incubation times during the cleavage step. The pH 9.0 condition is a balance between promoting cleavage and minimizing β-elimination.
-
-
Side Reaction 2: Carbamylation.
-
Explanation: If urea is used as a denaturant, it exists in equilibrium with ammonium cyanate. Over time, especially at elevated temperatures, the cyanate can irreversibly modify primary amines, such as lysine side chains and the protein N-terminus (carbamylation). This can lead to unexpected mass shifts and artifacts. One study identified carbamylation of lysine residues as a major side reaction in NTCB cleavage protocols.[5][6]
-
Solution: Use freshly prepared urea solutions. Alternatively, use guanidine hydrochloride as the denaturant, as it does not cause carbamylation. If urea must be used, consider desalting the protein after cyanylation and before the high-pH cleavage step to remove urea and its breakdown products.[5]
-
Q3: Can I perform the NTCB cleavage in a single step with one buffer?
While some one-step methods have been proposed, they often result in compromised efficiency.[5] The fundamental chemical requirements of the two reaction steps make a two-pH system superior for achieving high cleavage yields. The cyanylation step is most efficient at a pH that is suboptimal for the cleavage step, and vice-versa. A single, intermediate pH (e.g., 8.5) will result in a slow rate for both reactions, leading to incomplete cyanylation and inefficient cleavage.
Data Summary: pH Effects on NTCB Cleavage
The following table summarizes the pH considerations for each step of the NTCB cleavage process.
| Reaction Step | Typical pH | Scientific Rationale | Consequences of Suboptimal pH |
| 1. Cyanylation | 7.5 - 8.0 | Promotes formation of the nucleophilic thiolate anion (-S⁻) from the cysteine sulfhydryl group (pKa ~8.3). | Too Low (<7.0): Thiol remains protonated (-SH), poor nucleophile, very low/no cyanylation. Too High (>8.5): Increased risk of side reactions before cyanylation is complete. |
| 2. Cleavage | 9.0 | Deprotonates the α-amino group of the S-cyanylated cysteine, making it a strong nucleophile for intramolecular attack. | Too Low (<8.5): Amino group remains protonated (-NH₃⁺), poor nucleophile, very low/no cleavage. Too High (>9.5): Increased rate of β-elimination to dehydroalanine and potential for other base-catalyzed side reactions.[4][5] |
Experimental Protocols
Standard Two-Step NTCB Cleavage Protocol
This protocol provides a robust starting point for the cleavage of most proteins.
-
Protein Preparation & Reduction:
-
Dissolve the protein sample to 1-5 mg/mL in a denaturing buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, 1 mM EDTA, pH 8.0.
-
Add a reducing agent (e.g., DTT or TCEP) to a final concentration of 10-20 mM to ensure all disulfide bonds are broken.
-
Incubate at 37°C for 1-2 hours.
-
Crucial Step: Remove the reducing agent by dialysis against the same buffer without the reducing agent or by using a desalting column. Excess reducing agent will consume the NTCB reagent.
-
-
Step 1: Cyanylation Reaction:
-
Prepare a fresh stock solution of NTCB (e.g., 50 mM in DMSO).
-
Add NTCB to the protein solution to a final concentration that is a 5- to 10-fold molar excess over the total cysteine concentration.
-
Incubate the reaction at 37°C for 1-4 hours.
-
-
Step 2: pH Shift and Cleavage Reaction:
-
Adjust the pH of the reaction mixture to 9.0 by adding a small volume of 1 M NaOH or by buffer exchange into a cleavage buffer: 6 M Guanidine-HCl, 0.2 M Borate, pH 9.0.
-
Incubate at 37°C for 12-16 hours (overnight).
-
-
Quenching and Analysis:
-
Quench the reaction by adding an acid (e.g., formic acid or acetic acid) to lower the pH to < 4.
-
The cleaved fragments can now be analyzed by SDS-PAGE, HPLC, or mass spectrometry.
-
Troubleshooting Flowchart for NTCB Cleavage
Use this flowchart to diagnose and resolve common issues.
Caption: Troubleshooting flowchart for low NTCB cleavage efficiency.
Visualizing the NTCB Cleavage Workflow
The following diagram illustrates the essential workflow, emphasizing the critical pH shift.
Caption: The two-step, two-pH workflow for NTCB cleavage.
References
-
Sun, Y., Frenkel-Pinter, M., Liotta, C. L., & Grover, M. A. (2020). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 22(1), 107-113. [Link]
-
Sun, Y., Frenkel-Pinter, M., Liotta, C. L., & Grover, M. A. (2020). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. [Link]
-
Lin, Z., Li, N., Wang, Z., Dai, Z., & Chen, X. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2603. [Link]
-
Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48–61. [Link]
-
Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Request PDF on ResearchGate. [Link]
-
Sun, Y., Frenkel-Pinter, M., Liotta, C. L., & Grover, M. A. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]
-
Das, K. M. P. (2015). Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid)?. ResearchGate. [Link]
-
Grover, M. A. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Request PDF on ResearchGate. [Link]
-
WikiGenes. (n.d.). 2-nitro-5-thiocyanato-benzoic acid - NTCB. [Link]
-
Withana, A., Juber, B., & Sloane, B. F. (2017). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. PMC. [Link]
-
Weinzierl, R. O. (n.d.). A, NTCB cleavage and purification of cross-linked TFE. ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. WikiGenes - NTCB - 2-nitro-5-thiocyanato-benzoic acid [wikigenes.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: NTCB Reagent Removal & Cleanup
Topic: Post-Reaction Removal of 2-nitro-5-thiocyanatobenzoic acid (NTCB)
Document ID: NTCB-TR-004 | Version: 2.1 | Role: Senior Application Scientist[1]
Executive Summary & Mechanism
Why this matters: NTCB (2-nitro-5-thiocyanatobenzoic acid) is a cyanylating agent used to specifically cleave peptide bonds at the N-terminus of cysteine residues.[1][2][3][4][5][6] The reaction proceeds in two distinct phases: Cyanylation (pH 7–8) and Cleavage (pH 9).[1]
Critical Technical Insight:
Removing excess NTCB after cyanylation but before the cleavage step is the single most effective way to prevent non-specific side reactions (such as lysine carbamylation or
The Chemistry of Removal
The following diagram illustrates the reaction workflow and the critical point for reagent removal.
Figure 1: The NTCB cleavage workflow.[1][4][5][7] The removal step (Green Hexagon) is essential to isolate the S-cyanylated intermediate from the reactive TNB anion and excess NTCB.[1]
Method Selection Guide
Choose your removal method based on sample volume, downstream application, and protein hydrophobicity.[1]
| Feature | Spin Desalting (SEC) | Dialysis | TCA/Acetone Precipitation |
| Best For | Small volumes (<500 µL), rapid processing.[1] | Large volumes (>2 mL), sensitive proteins.[1] | Mass Spec prep, removing detergents/lipids.[1] |
| Time Required | 15 Minutes | 12–24 Hours | 2–4 Hours |
| Recovery | High (>90%) | High (>90%) | Variable (protein dependent) |
| Reagent Removal | Excellent (>95%) | Excellent (>99%) | Good (denatures protein) |
| TNB (Yellow) Removal | Visual confirmation (column retains yellow).[1] | Slow diffusion of yellow color.[1] | Supernatant turns yellow; pellet is white.[1] |
| Risk Factor | Sample dilution. | Sample loss via adsorption.[1] | Resolubilization difficulty. |
Technical Protocols
Protocol A: Rapid Spin-Desalting (Recommended)
Best for: Preparing samples for the pH 9 cleavage step without denaturing the protein.[1]
Prerequisites:
-
Commercial desalting columns (e.g., Zeba™, PD-10, or Bio-Spin®) with 7K MWCO.[1]
-
Equilibration Buffer: 0.1 M Tris-HCl or Borate, pH 9.0 (This simultaneously removes reagent and adjusts pH for the next step).[1]
Step-by-Step:
-
Column Prep: Remove column bottom plug.[1] Centrifuge at 1,000
for 2 mins to remove storage buffer. -
Equilibration: Apply Equilibration Buffer (pH 9.[1]0) to the column.[1][8][9] Centrifuge. Repeat 3 times.
-
Why? Failing to equilibrate with the pH 9 buffer means you will have to adjust pH manually later, increasing volume and salt concentration.[1]
-
-
Loading: Slowly apply the yellow cyanylation reaction mixture to the center of the resin bed.[1]
-
Volume Limit: Do not exceed 10-15% of the resin bed volume.[1]
-
-
Elution: Centrifuge at 1,000
for 2 mins. Collect the flow-through.[1] -
Visual Check: The flow-through (protein) should be clear or significantly paler.[1] The column resin should retain the bright yellow TNB band.[1]
Protocol B: Acetone Precipitation
Best for: Bottom-up proteomics (Mass Spec) where protein denaturation is acceptable.[1]
Step-by-Step:
-
Chill: Cool HPLC-grade acetone to -20°C.
-
Mix: Add 4 volumes of cold acetone to 1 volume of NTCB reaction mixture. Vortex vigorously.
-
Incubate: Place at -20°C for at least 60 minutes.
-
Pellet: Centrifuge at 13,000–15,000
for 10 minutes at 4°C. -
Wash: Carefully remove the yellow supernatant (contains NTCB/TNB).[1] Add 500 µL cold 90% acetone. Vortex to wash pellet.[1] Centrifuge again.
-
Dry & Resuspend: Air dry the pellet (<5 mins). Resuspend in cleavage buffer (6 M Guanidine-HCl or 8 M Urea, 0.1 M Tris, pH 9.0).[1]
Troubleshooting & FAQs
Q1: My sample is still bright yellow after desalting.
Diagnosis: Incomplete removal of TNB (2-nitro-5-thiobenzoate).[1][4] Root Cause:
-
Column Overloading: You applied too much sample volume for the resin bed.[1]
-
Protein Binding: Some hydrophobic proteins bind TNB non-covalently.[1] Solution:
-
Perform a second desalting step.[1]
-
If preparing for Mass Spec, switch to Protocol B (Precipitation) or use a C18 ZipTip, which washes away the hydrophilic TNB.[1]
Q2: I see low cleavage efficiency (intact protein remains).
Diagnosis: Side reactions competed with cleavage.[1]
Scientific Context: If NTCB is not removed, it can react with lysines (carbamylation) or the N-terminus.[1] Additionally, if the pH shift to 9.0 is delayed, the S-cyano group can undergo
-
Ensure the removal step (Protocol A) exchanges the buffer directly into pH 9.0 .[1]
-
Add a chaotic agent (Urea/GuHCl) during the pH 9 cleavage incubation to expose the scissile bond.[1]
Q3: Can I use dialysis to remove NTCB?
Answer: Yes, but with caveats. TNB is a small anion and dialyzes out, but the process is slow.[1] During long dialysis at pH 8, the S-cyanocysteine intermediate is not stable indefinitely.[1]
-
Recommendation: If using dialysis, perform it at 4°C and change the buffer frequently (every 2 hours) to accelerate diffusion.
Q4: Does residual NTCB interfere with Mass Spectrometry?
Answer: Yes. NTCB and TNB are ionizable small molecules that cause significant background noise in the low mass range (m/z < 500).[1] Furthermore, unremoved NTCB can modify peptide fragments during ionization.[1]
-
Protocol: Always perform a C18 cleanup (SPE) or precipitation before LC-MS analysis.[1]
References
-
Jacobson, G. R., Schaffer, M. H., Stark, G. R., & Vanaman, T. C. (1973). Specific chemical cleavage of peptide bonds to cysteine residues.[1][10] Journal of Biological Chemistry, 248(19), 6583-6591.[1][10] [1]
-
Degani, Y., & Patchornik, A. (1974). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid.[1] High-yield modification and cleavage of peptides at cysteine residues.[1][2][3][10] Biochemistry, 13(1), 1-11.[1] [1]
-
Wu, J., & Watson, J. T. (1998). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping.[1] Analytical Biochemistry, 258(2), 268-276.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WikiGenes - NTCB - 2-nitro-5-thiocyanato-benzoic acid [wikigenes.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Denaturing Conditions for Ellman’s Assay
Ticket ID: PROT-SH-UNFOLD-001 Subject: Troubleshooting incomplete thiol quantification due to protein folding artifacts. Assigned Specialist: Senior Application Scientist
Executive Summary: The "Buried Thiol" Problem
Users frequently report thiol quantification yields that are 20-40% lower than theoretical predictions based on sequence data. In 90% of these cases, the issue is not reagent failure, but incomplete protein unfolding .
Ellman’s Reagent (DTNB) is a bulky, charged molecule. It cannot penetrate the hydrophobic core of a folded protein to react with "cryptic" or buried cysteine residues. To quantify total free thiols, you must disrupt the tertiary and quaternary structure completely.
This guide details the precise denaturing conditions required to expose these buried residues without chemically interfering with the colorimetric reaction.
The Denaturant Selection Matrix
Choosing the right denaturant is a trade-off between unfolding power and assay compatibility.
Critical Technical Insight: Denaturants alter the solvent environment, which shifts the absorbance maximum and the molar extinction coefficient (
Comparative Analysis of Denaturing Agents
| Feature | Guanidine HCl (GuHCl) | Urea | SDS (Sodium Dodecyl Sulfate) |
| Standard Conc. | 6.0 M | 8.0 M | 2.0 % (w/v) |
| Unfolding Power | Highest. The gold standard for hyper-stable proteins. | High. Sufficient for 95% of proteins. | Medium/High. Rapid unfolding but can induce precipitation. |
| ~13,700 | ~14,290 | ~12,500 | |
| Interference Risk | Low. Ionic strength effects are predictable. | Medium. Decomposes to isocyanic acid (carbamylation) if heated/old. | High. Bubbles interfere with optical density. Precipitates with K+ salts. |
| Recommendation | Primary Choice for rigorous quantification. | Secondary Choice if downstream steps require salt-free conditions. | Avoid for quantitative spectrophotometry unless necessary. |
Data Source: Extinction coefficients derived from Riddles et al. (1983) and Thermo Fisher Scientific Technical Bulletins [1, 2].
Decision Logic & Workflow
The following logic gate helps you select the correct protocol based on your sample constraints.
Figure 1: Decision tree for selecting the optimal denaturant based on protein stability and downstream assay requirements.
Validated Protocol: 6M Guanidine HCl Unfolding
This protocol is designed to ensure thermodynamic equilibrium between the folded and unfolded states, maximizing DTNB accessibility.
Reagents:
-
Reaction Buffer (RB): 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.[1]
-
Denaturing Buffer (DB): 6 M Guanidine Hydrochloride in Reaction Buffer.
Step-by-Step Workflow:
-
Preparation: Dissolve protein sample in Denaturing Buffer to a final concentration of 6M GuHCl.
-
Why? Adding GuHCl to a liquid sample dilutes the denaturant. You must ensure the final concentration is ≥6M.
-
-
Incubation (Critical): Incubate at Room Temperature for 30–60 minutes .
-
Why? Unfolding is not instantaneous. Steric access to the hydrophobic core requires time for the polypeptide chain to relax.
-
-
Blanking: Prepare a blank containing only Denaturing Buffer + DTNB.
-
Why? GuHCl absorbs negligibly at 412nm, but refractive index changes can offset the baseline.
-
-
Reaction: Add 50 µL Ellman’s Reagent to 950 µL of denatured sample. Incubate 15 mins.
-
Measurement: Read Absorbance at 412 nm (
). -
Calculation:
(Where is pathlength in cm).
Troubleshooting & FAQs
Q1: My results are still lower than the theoretical cysteine count, even with 6M GuHCl. Why?
A: You are likely dealing with disulfide bonds , not just buried free thiols.
-
Diagnosis: Ellman’s reagent only reacts with free sulfhydryls (-SH). It cannot break disulfide bridges (S-S).
-
Solution: If you need "Total Cysteine" (free + oxidized), you must reduce the protein first.
-
Protocol: Treat with TCEP (Tris(2-carboxyethyl)phosphine) followed by GuHCl. Avoid DTT as it reacts with DTNB. If you use DTT, you must remove it via desalting columns before adding DTNB [3].
-
Q2: Can I heat the sample to speed up unfolding?
A: Proceed with caution.
-
In Urea : NEVER heat above 37°C. Urea hydrolyzes to isocyanic acid, which carbamylates amino groups and can react with thiols, permanently blocking them from DTNB detection.
-
In GuHCl : Heating is safer, but high temperatures can promote air oxidation of free thiols to disulfides before DTNB is added. Room temperature incubation for a longer duration is scientifically superior.
Q3: Why does my blank have a high background absorbance in the Urea protocol?
A: Your Urea is likely old or low quality.
-
Mechanism: Contaminants in aged urea can absorb at low wavelengths or react slowly with DTNB.
-
Fix: Always prepare 8M Urea fresh on the day of the experiment using "Ultra-Pure" or "Proteomics Grade" reagents.
Q4: I used SDS and my solution turned cloudy. What happened?
A: You likely used Potassium Phosphate buffer.
-
Chemistry: Potassium ions (
) precipitate Dodecyl Sulfate (SDS). -
Fix: Switch to Sodium Phosphate buffer when using SDS. However, note that SDS lowers the extinction coefficient to ~12,500
, reducing sensitivity [2].
References
-
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983).[1] Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49–60.[1][3][4][5]
-
Thermo Fisher Scientific. (2011). Ellman’s Reagent User Guide. Thermo Scientific Instructions.
-
Sigma-Aldrich. (n.d.). Product Information: 5,5′-Dithio-bis(2-nitrobenzoic acid).[2][3][4][6][7][8][9][10][11][12] Technical Bulletin.
Sources
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Reassessment of Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. analytik.news [analytik.news]
- 8. web.citius.technology [web.citius.technology]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cysteine to Dehydroalanine (Dha) Conversion
Ticket ID: Dha-CONV-001
Topic: Troubleshooting Low Yields in Cysteine
Executive Summary & Diagnostic Workflow
User Issue: "I am attempting to convert a specific Cysteine residue into Dehydroalanine (Dha) for downstream bioconjugation, but I am observing low yields, protein precipitation, or hydrolysis products (Pyruvate)."
Root Cause Analysis: Converting Cysteine (Cys) to Dehydroalanine (Dha) chemically mimics a post-translational modification found in lantibiotics. The process transforms a nucleophile (thiol) into an electrophile (Michael acceptor). Low yields typically stem from three competing pathways:
-
Incomplete Elimination: The intermediate (sulfonium or sulfoxide) forms but fails to eliminate to Dha.
-
Hydrolysis (The "Pyruvate Trap"): Dha is an enamine/imine equivalent; in water, it can hydrolyze to pyruvate and ammonia, cleaving the peptide backbone or destroying the handle.
-
Off-Target Crosslinking: The newly formed Dha reacts immediately with nearby Lysine or Histidine residues (intra-molecular Michael addition).
Diagnostic Decision Tree
Use this flowchart to identify where your experiment is failing.
Figure 1: Diagnostic logic for analyzing LC-MS data during Cys-to-Dha conversion failures.
Method A: Bis-Alkylation-Elimination (The "Chalker" Method)[1][2]
This method uses bis-electrophiles (e.g., 2,5-dibromohexanediamide ) to alkylate the cysteine, forming a cyclic sulfonium intermediate that spontaneously eliminates to form Dha.
Best For: Robust proteins, large scale, avoiding oxidants.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Intermediate Stalling (Mass + Reagent) | The sulfonium ring is stable and not eliminating. | Increase pH: Elimination is base-catalyzed. Adjust pH to 8.0–9.0 using carbonate or phosphate buffer. Heat: Incubate at 37°C for 1–4 hours. |
| Protein Precipitation | Reagent insolubility or high organic solvent concentration. | Solvent Tuning: Ensure DMF/DMSO content is <20%. Use a water-soluble bis-alkylator if possible (e.g., reagents with PEG chains). |
| Low Yield (<50%) | Reagent hydrolysis competes with Cys alkylation.[1] | Stoichiometry: Use a large excess of reagent (50–100 equiv). The reagent hydrolyzes over time, so "fresh" spikes may be needed. |
Optimized Protocol
Ref: Chalker et al., Chem. Sci., 2011 [1]
-
Preparation: Dissolve protein (50–100 µM) in 50 mM Sodium Phosphate, pH 8.0 .
-
Reagent Addition: Add 2,5-dibromohexanediamide (dissolved in DMF) to a final concentration of 5–10 mM (approx. 100 equiv). Keep DMF <10% v/v.
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Why? Room temperature is often insufficient for the elimination step (E2 mechanism) of the sulfonium intermediate.
-
-
Quenching: Remove excess reagent via size-exclusion chromatography (PD-10 column) or extensive dialysis immediately.
-
Critical: Do not leave the protein in the reaction mixture overnight; the high pH will eventually hydrolyze the Dha to pyruvate.
-
Method B: Oxidative Elimination (The "Davis" Method)[3]
This method uses O-Mesitylenesulfonylhydroxylamine (MSH) to directly aminate the sulfur, creating a leaving group that eliminates to form Dha.
Best For: Fast kinetics (<20 mins), mild pH, site-selective modification.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Methionine Oxidation | MSH is a potent oxidant/aminating agent.[2] | Scavengers: While MSH is selective for Cys over Met kinetically, prolonged exposure oxidizes Met. Quench reaction immediately after 20 mins. |
| No Reaction | MSH has degraded. | Reagent Quality: MSH is unstable. It must be crystalline and stored at -20°C. If it is an oil or sticky solid, it has likely degraded. Recrystallize or synthesize fresh. |
| Explosion/Safety | Improper handling of MSH. | Safety First: MSH is energetically unstable. Never store large quantities. Use plastic spatulas. |
Optimized Protocol
Ref: Bernardes et al., J. Am. Chem. Soc., 2008 [2]
-
Preparation: Dissolve protein in 50 mM Sodium Phosphate, pH 8.0 .
-
Reagent Addition: Add MSH (dissolved in DMF) to approx. 10–20 equivalents.
-
Reaction: Vortex/mix for 20 minutes at 4°C or Room Temp .
-
Why? The reaction is extremely fast. Long incubations only increase side reactions.
-
-
Quenching: Immediate purification via Zeba spin column or desalting.
Universal Failure Mode: Hydrolysis & Pyruvate
The most common "silent killer" of Dha yield is its conversion to pyruvate. Dha is an enamide; in acidic conditions or high heat, water attacks the
Mechanism of Failure
Figure 2: The hydrolytic degradation pathway of Dehydroalanine.
Prevention Strategy
-
Avoid Acid: Never expose Dha-proteins to pH < 6.0. LC-MS mobile phases containing 0.1% Formic Acid are fine for analysis (seconds/minutes), but do not store samples in acidic buffers.
-
Temperature Control: Store Dha-proteins at -80°C. At 37°C, the half-life of Dha can be just a few hours depending on the local environment.
-
DMSO Stabilization: Adding 10–20% DMSO to the storage buffer can retard hydrolysis by reducing water activity around the hydrophobic patch [3].
FAQ: Expert Insights
Q: Can I use TCEP or DTT during the conversion? A: Absolutely not. TCEP and DTT are nucleophiles. They will react with the Dha immediately via Michael addition, capping your reactive handle and ruining the yield. Ensure all reducing agents are removed before starting the conversion.
Q: My LC-MS shows a mass shift of -34 Da, but my subsequent conjugation fails. Why?
A: You likely have successful Dha formation (-34 Da from Cys), but it might be sterically occluded. Dha is planar (
Q: How do I distinguish between Dha and Pyruvate on MS? A:
-
Cysteine: Mass
[1][3][4][5][6] -
Dehydroalanine: Mass
Da (Loss of ) -
Pyruvate: Mass
Da ( Da total). The addition of water (+18) to Dha signals hydrolysis.
References
-
Chalker, J. M., et al. "Methods for converting cysteine to dehydroalanine on peptides and proteins."[7][8][4][9] Chemical Science, 2011, 2 , 1666-1676.[1] Link
-
Bernardes, G. J. L., et al. "Facile Conversion of Cysteine and Alkyl Cysteines to Dehydroalanine on Protein Surfaces."[4][9][10] Journal of the American Chemical Society, 2008, 130 (15), 5052-5053.[10] Link
- Asanuma, K., et al. "A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester." Journal of Organic Chemistry, 1980.
Sources
- 1. scispace.com [scispace.com]
- 2. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile conversion of cysteine and alkyl cysteines to dehydroalanine on protein surfaces: versatile and switchable access to functionalized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: DTNB Assay vs. Fluorescence-Based Thiol Quantification
[1]
Executive Summary
For decades, Ellman’s Reagent (DTNB) has served as the gold standard for thiol quantification due to its stoichiometric robustness and low cost. However, modern drug development and proteomic applications often demand sensitivities that exceed the limits of colorimetric detection. Fluorescence-based methods, utilizing probes such as CPM (7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) or Monobromobimane (mBBr) , offer a 100- to 1000-fold increase in sensitivity but introduce complexities regarding calibration, pH stability, and background interference.
This guide provides a rigorous technical comparison to assist researchers in selecting the optimal assay based on analyte concentration, sample matrix, and required throughput.
Part 1: Scientific Foundation & Mechanisms
Understanding the chemical basis of these assays is critical for troubleshooting and data interpretation.
DTNB (Ellman’s Reagent) Mechanism[1][2]
-
Type: Colorimetric (Absorbance).[1]
-
Chemistry: Thiol-Disulfide Exchange.
-
Reaction: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with a free thiol (
) to release TNBngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (2-nitro-5-thiobenzoate).[2] -
Readout: The TNB
ion is yellow and absorbs strongly at 412 nm .[2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Stoichiometry: 1:1 (One mole of thiol releases one mole of TNB).
Fluorescence (CPM/Maleimide) Mechanism
-
Chemistry: Michael Addition (Maleimides) or Nucleophilic Substitution (Bimanes).
-
Reaction: The maleimide group of CPM undergoes an alkylation reaction with the thiolate anion (
). -
Readout: CPM is essentially non-fluorescent until it reacts with a thiol. Upon conjugation, the bulky fluorophore becomes locked in a planar conformation, resulting in a massive increase in quantum yield (Ex: ~384 nm, Em: ~470 nm).
Mechanism Visualization
Figure 1: Mechanistic comparison. DTNB relies on cleavage to release a chromophore, while CPM relies on conjugation to activate fluorescence.
Part 2: Performance Analysis
Sensitivity & Dynamic Range
The defining difference between the two methods is the Limit of Detection (LOD).
| Feature | DTNB (Colorimetric) | Fluorescence (CPM/mBBr) |
| LOD | 1 – 5 µM | 1 – 10 nM |
| Dynamic Range | Linear up to ~2 mM | Linear up to ~10 µM (Probe dependent) |
| Signal-to-Noise | Low at <10 µM | High (Background is near zero) |
| Sample Volume | High (100-200 µL for microplate) | Low (10-50 µL possible) |
Expert Insight: DTNB sensitivity is limited by the extinction coefficient of TNB (
Selectivity & Interferences[8]
-
DTNB:
-
Reducing Agents: Incompatible. TCEP, DTT, and
-mercaptoethanol will reduce DTNB immediately, causing false positives. -
Colored Samples: Lysates, serum, or media with phenol red can absorb at 412 nm, requiring blank subtraction.
-
pH Sensitivity: The TNB product is stable at pH 7–9. Below pH 7, the extinction coefficient changes; above pH 9, DTNB hydrolyzes spontaneously.
-
-
Fluorescence:
-
Reducing Agents: Still incompatible (they are thiols/phosphines), but TCEP is less reactive toward maleimides at low pH than disulfides, though removal is still recommended.
-
Quenching: High concentrations of proteins or DNA can quench fluorescence.
-
Photobleaching: Samples must be kept in the dark.
-
Part 3: Validated Experimental Protocols
Protocol A: DTNB (Ellman’s) Assay
Best for: General quantification of purified proteins (>5 µM), peptide synthesis monitoring, and buffer checks.
Reagents:
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Ellman’s Reagent Solution: 4 mg/mL DTNB in Reaction Buffer. Note: Prepare fresh or store at -20°C.
-
Standard: L-Cysteine or Glutathione (GSH).
Workflow:
-
Preparation: Dissolve protein/sample in Reaction Buffer.
-
Blanking: Measure absorbance of the sample before adding DTNB if the sample is colored.
-
Reaction:
-
Incubation: Incubate at Room Temp (RT) for 15 minutes .
-
Measurement: Read Absorbance at 412 nm .
Self-Validation Step:
-
Calculate the molar extinction coefficient from your standard curve. It should be close to 14,150 M⁻¹cm⁻¹ .[8] If it deviates by >10%, check your buffer pH or DTNB freshness.
Protocol B: CPM Fluorescence Assay
Best for: Low-abundance proteins, dilute samples (<1 µM), and high-throughput screening.
Reagents:
-
CPM Stock: 4 mg/mL in DMSO. Store at -20°C protected from light.
-
Assay Buffer: 100 mM Phosphate or HEPES, 1 mM EDTA, pH 7.5. Avoid amine-containing buffers (Tris) if possible, though often tolerated.
-
Working Dye Solution: Dilute CPM Stock 1:50 into Assay Buffer just before use.
Workflow:
-
Preparation: Dilute samples to expected range (e.g., 0–10 µM).
-
Reaction:
-
Add 50 µL sample/standard to a black 96-well plate.
-
Add 50 µL Working Dye Solution.
-
-
Incubation: Incubate at RT for 20–30 minutes in the dark .
-
Measurement: Read Fluorescence: Ex 384 nm / Em 470 nm .
Self-Validation Step:
-
Background Check: Run a "Buffer + Dye" blank. The fluorescence should be very low. High background indicates hydrolysis of the maleimide or contamination.
-
Spike Recovery: Spike a known amount of GSH into your sample matrix. Recovery should be 90–110%. If lower, quenching is occurring.
Part 4: Decision Matrix
Use this logic flow to select the correct assay for your specific application.
Figure 2: Decision tree for assay selection based on concentration and sample characteristics.
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups.[3] Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Thermo Fisher Scientific. (n.d.). Ellman's Reagent (DTNB) User Guide. Thermo Fisher Scientific. Link
-
Eyer, P., et al. (2003). Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224-227. Link
-
Parvari, R., et al. (1983). A sensitive fluorometric assay for thiols.[2][5] Analytical Biochemistry, 133(2), 450-456. Link
-
Abcam. (n.d.). Thiol Quantification Assay Kit (Fluorometric) Protocol. Abcam. Link
-
Riddles, P. W., et al. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. Link
Sources
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. analytik.news [analytik.news]
- 3. web.citius.technology [web.citius.technology]
- 4. bmglabtech.com [bmglabtech.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. static.igem.org [static.igem.org]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Technical Guide: NTCB Cleavage Validation by Mass Spectrometry
Topic: Validation of NTCB cleavage sites by mass spectrometry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Beyond Trypsin: Unlocking the "Hidden" Proteome with Cysteine-Specific Cleavage
Executive Summary While Trypsin remains the gold standard for bottom-up proteomics, its reliance on Lysine (K) and Arginine (R) residues creates significant blind spots—particularly in hydrophobic membrane proteins and acidic domains where K/R frequency is low. 2-nitro-5-thiocyanotobenzoic acid (NTCB) offers a powerful, orthogonal alternative by cleaving specifically at Cysteine (Cys) residues.[1]
This guide provides a validated framework for implementing NTCB cleavage, objectively comparing it against enzymatic alternatives, and detailing the specific Mass Spectrometry (MS) signatures required for data validation.
Part 1: The Mechanistic Basis
How NTCB Works (and Why It’s Different)
Unlike proteases that hydrolyze peptide bonds via a catalytic triad, NTCB induces a chemical cleavage driven by intramolecular nucleophilic attack. This reaction proceeds in two distinct phases: Cyanylation and Cleavage .[2]
-
Cyanylation (pH 7-8): NTCB transfers a cyano group (-CN) to the free thiol of a Cysteine residue, creating S-cyanocysteine.
-
Cleavage (pH 9.0+): Under alkaline conditions, the amide nitrogen of the S-cyanocysteine attacks the cyano carbon. This forms a cyclic 2-iminothiazolidine-4-carboxyl (ITC) ring at the N-terminus of the new fragment, breaking the peptide bond upstream of the Cysteine.
Visualization: The NTCB Reaction Pathway
The following diagram illustrates the transition from a free thiol to the specific ITC-modified fragment detected by MS.
Figure 1: Mechanistic pathway of NTCB cleavage. Note the formation of the ITC ring on the N-terminus of the downstream fragment.
Part 2: Comparative Analysis
NTCB vs. Enzymatic & Chemical Alternatives
NTCB is not a replacement for Trypsin but a strategic complement. The table below compares performance metrics critical for experimental design.
| Feature | Trypsin (Standard) | NTCB (Cys-Specific) | CNBr (Met-Specific) | Glu-C (Acidic) |
| Cleavage Site | C-term of Lys, Arg | N-term of Cys | C-term of Met | C-term of Glu (Asp) |
| Specificity | High | High (Chemical) | High (Chemical) | Moderate |
| Reaction pH | pH 8.0 | pH 7-9 (Two-step) | Acidic (70% Formic Acid) | pH 8.0 (Glu) / 4.0 (Glu+Asp) |
| Denaturant Tolerance | Low (requires urea dilution) | High (Works in SDS) | High | Moderate |
| Membrane Proteins | Poor (few K/R sites) | Excellent (Cys often present) | Good | Moderate |
| Side Reactions | Autolysis | Homoserine lactone formation | Non-specific cleavage | |
| MS Identification | Standard C-term K/R | N-term ITC (+25.01 Da) | C-term HSL (-48 Da) | Standard |
Key Insight: NTCB is superior for membrane proteins because the reaction can be performed in the presence of SDS, which keeps hydrophobic proteins soluble during cleavage. Trypsin activity is severely inhibited by SDS.
Part 3: Experimental Protocol
The "Self-Validating" Workflow
To ensure data integrity, this protocol includes a mandatory "Desalting" step to prevent NTCB quenching by reducing agents.
Reagents:
-
Buffer A: 200 mM Tris-HCl, pH 8.0, 6 M Guanidine HCl (or 1% SDS).
-
Reducing Agent: 5 mM TCEP (Preferred over DTT).
-
NTCB Reagent: 50 mM NTCB in Buffer A (Freshly prepared).
-
Cleavage Buffer: 1 M Ammonium Hydroxide or Borate buffer pH 9.0.
Step-by-Step Methodology
-
Denaturation & Reduction:
-
Dissolve 50 µg protein in 50 µL Buffer A.
-
Add TCEP to 5 mM final concentration. Incubate at 37°C for 30 mins.
-
Critical: If using DTT, you must remove it via spin column (Zeba) or dialysis before adding NTCB. DTT reacts with NTCB, turning the solution yellow immediately and quenching the reaction.
-
-
Cyanylation (The Tagging Step):
-
Add NTCB to a final concentration of 5-10 mM (5-10 fold molar excess over total thiols).
-
Adjust pH to 8.0 if necessary.
-
Incubate at 37°C for 30–60 minutes in the dark.
-
Check: Solution should remain relatively clear. Bright yellow indicates reaction with excess reductant.
-
-
Cleavage (The Cutting Step):
-
Adjust pH to 9.0–9.5 using Ammonium Hydroxide or add high-pH buffer.
-
Incubate at 37°C for 16 hours (overnight).
-
Optimization: Addition of 2 M Glycine can accelerate cleavage and reduce side reactions [2].
-
-
MS Prep:
Figure 2: Experimental workflow emphasizing the removal of interfering reducing agents.
Part 4: MS Data Interpretation
Validating the Cleavage Site
Successful NTCB cleavage creates a distinct mass spectral signature. You must configure your database search engine (Mascot, Sequest, MaxQuant) with specific parameters.
1. The Mass Shift (Delta Mass)
The cleavage generates a new N-terminus at the Cysteine residue, which is modified into an Iminothiazolidine-4-carboxyl (ITC) ring.
-
Unmodified Cysteine Residue Mass: 103.009 Da
-
ITC-Modified Cysteine Residue Mass: ~128.02 Da
-
Net Mass Shift (Fixed Modification): +25.01 Da (at the N-terminus of the fragment).
2. Search Parameters
-
Enzyme: Define a custom enzyme: Cleaves at Cys , N-terminal specificity.
-
Fixed Modification: N-term Cys +25.01 Da (ITC).
-
Variable Modification: Cys -33.98 Da (Dehydroalanine).
-
Why? A common side reaction is
-elimination, converting S-cyanocysteine to Dehydroalanine (mass 69.02 Da) without cleavage. If you see this, your pH during cyanylation might have been too high, or the cleavage step failed.
-
3. Diagnostic Ions
In MS/MS spectra, look for the b-series ions ending at the residue before the Cys, and y-series ions starting with the modified Cys (ITC). The y1 ion will have the mass of the ITC-modified Cysteine.
References
-
Jacobson, G. R., et al. (1973). "Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues."[7] Journal of Biological Chemistry, 248(19), 6583-6591. Link
-
Wu, J., et al. (2004). "Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues." Analytical Chemistry, 76(2), 429-433. Link
-
Qi, D., et al. (2011). "Improved protease digestion conditions for membrane protein detection." Electrophoresis, 32(1), 2-13. Link
-
Crimmins, D. L., et al. (2005). "Chemical cleavage of proteins in solution." Current Protocols in Protein Science, Chapter 11, Unit 11.4. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy to locate cysteine residues in proteins by specific chemical cleavage followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Stable N-Terminal Cysteine Modification via Thiazolidino Boronate Mediated Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chemical Protein Cleavage: NTCB vs. Cyanogen bromide
In the landscape of protein analysis and engineering, the ability to selectively cleave the polypeptide backbone is a cornerstone technique. While enzymatic methods are prevalent, chemical cleavage offers a powerful alternative, providing access to different cleavage sites and enabling unique experimental designs. This guide provides a detailed comparison of two widely used chemical cleavage reagents: 2-nitro-5-thiocyanatobenzoic acid (NTCB) and cyanogen bromide (CNBr).
As a senior application scientist, this guide moves beyond a simple recitation of protocols. It delves into the underlying chemical mechanisms, explores the nuances of experimental design, and provides the rationale behind procedural steps. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
The Principle of Chemical Cleavage: A Tale of Two Specificities
Chemical cleavage reagents exploit the unique reactivity of specific amino acid side chains to induce peptide bond scission. The choice between NTCB and CNBr fundamentally depends on the primary sequence of the target protein and the desired fragmentation pattern.
-
Cyanogen Bromide (CNBr): This reagent is highly specific for the cleavage of the peptide bond at the C-terminus of methionine (Met) residues.[1][2][3][4] The prevalence of methionine is relatively low in most proteins, which typically results in the generation of large peptide fragments.[5][6][7] This can be advantageous for applications like peptide mapping or generating functionally distinct protein domains.[6]
-
2-nitro-5-thiocyanatobenzoic acid (NTCB): NTCB targets cysteine (Cys) residues, leading to cleavage at the N-terminal side of the cysteine.[8][9] Similar to methionine, cysteine is a relatively uncommon amino acid, and its cleavage with NTCB also tends to produce large protein fragments.[7][10] This method is particularly useful for studying proteins with critical cysteine residues, such as those involved in disulfide bridges or active sites.[8]
Delving into the Mechanisms of Action
Understanding the chemical reactions that underpin these cleavage methods is crucial for troubleshooting and optimizing experimental outcomes.
The Electrophilic Attack of Cyanogen Bromide
The cleavage by CNBr is a two-step process that occurs under acidic conditions, typically in 70% formic acid or 0.1M HCl.[1][3] The reaction is initiated by the electrophilic attack of the cyanogen bromide carbon on the nucleophilic sulfur atom of the methionine side chain. This forms a cyanated sulfonium salt intermediate. The subsequent intramolecular reaction leads to the cleavage of the peptide bond and the formation of a C-terminal homoserine lactone on the newly generated N-terminal fragment.
Caption: Mechanism of CNBr cleavage at methionine residues.
The Cyanylation and Cyclization of NTCB
The NTCB cleavage reaction is a two-step process that begins with the specific modification of the cysteine sulfhydryl group.[11] The first step, cyanylation, involves the reaction of NTCB with the cysteine thiol at a slightly alkaline pH (around 8.0). This results in the formation of a thiocyano-cysteine derivative. The second step, cleavage, is induced by increasing the pH to above 9.0. This basic environment promotes the cyclization of the modified cysteine, leading to the scission of the N-terminal peptide bond and the formation of a thiazolidinone ring at the N-terminus of the C-terminal fragment.
Caption: Mechanism of NTCB cleavage at cysteine residues.
Head-to-Head Comparison: NTCB vs. Cyanogen Bromide
| Feature | NTCB (2-nitro-5-thiocyanatobenzoic acid) | Cyanogen Bromide (CNBr) |
| Cleavage Site | N-terminus of Cysteine (Cys) residues.[8][9] | C-terminus of Methionine (Met) residues.[1][2][3][4] |
| Specificity | Generally high for cysteine residues. | Highly specific for methionine residues.[6] |
| Cleavage Efficiency | Often incomplete, with yields sometimes below 80%.[11][12] | Generally high, often exceeding 90%.[6][13] |
| Reaction Conditions | Two-step process: Cyanylation at pH ~8.0, followed by cleavage at pH >9.0.[14] | Single-step reaction in acidic conditions (e.g., 70% formic acid, 0.1M HCl).[1][3] |
| Side Reactions | Carbamylation of lysine residues, β-elimination leading to dehydroalanine, formation of cleavage-resistant products.[11][12] | Inefficient cleavage at Met-Ser and Met-Thr bonds, oxidation of methionine can prevent cleavage.[3][13] |
| Toxicity | Less toxic than CNBr. | Highly toxic and volatile, requires handling in a fume hood with appropriate personal protective equipment.[1][3] |
| Key Advantages | Targets a different, relatively rare amino acid, offering an alternative fragmentation strategy. Less toxic. | High cleavage efficiency and specificity. Well-established and widely used method. |
| Key Disadvantages | Lower and more variable cleavage efficiency. Prone to side reactions that can complicate analysis.[11][12] | High toxicity. Reduced efficiency at certain Met-Xaa peptide bonds.[13] |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating steps for monitoring reaction progress and ensuring reproducibility.
Protocol 1: Protein Cleavage with Cyanogen Bromide (CNBr)
This protocol is adapted from established methods and optimized for high efficiency.[15][16]
Materials:
-
Protein sample (lyophilized or in a suitable buffer)
-
Cyanogen bromide (CNBr) (handle with extreme caution in a certified fume hood)
-
70% (v/v) Formic acid in water
-
Guanidine hydrochloride (optional, for poorly soluble proteins)
-
Nitrogen gas
-
Lyophilizer or vacuum concentrator
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is free of primary amines (e.g., Tris buffer) that can react with CNBr. If necessary, dialyze or buffer exchange the protein into a suitable buffer like 0.1 M HCl.
-
For optimal cleavage, especially for proteins with disulfide bonds, it is recommended to first reduce and alkylate the protein.
-
-
Reaction Setup (Perform all steps in a certified fume hood):
-
Dissolve the protein sample in 70% formic acid to a final concentration of 1-10 mg/mL.[1] For proteins that are difficult to dissolve, 6 M guanidine hydrochloride in 0.1 M HCl can be used as the solvent.[17]
-
Add a 50- to 100-fold molar excess of CNBr over the total number of methionine residues in the protein.
-
Flush the reaction vial with nitrogen gas to displace oxygen, which can cause side reactions.
-
Seal the vial tightly and wrap it in aluminum foil to protect it from light.
-
-
Incubation:
-
Incubate the reaction mixture for 12-24 hours at room temperature with gentle stirring.
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
After incubation, dilute the reaction mixture 5- to 10-fold with deionized water.
-
Freeze the sample and lyophilize to remove the formic acid and excess CNBr. Repeat the dilution and lyophilization step two more times to ensure complete removal of reagents.
-
The resulting peptide fragments are now ready for downstream analysis (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Protocol 2: Protein Cleavage with NTCB
This two-step protocol is designed to maximize cleavage efficiency while minimizing side reactions.[12][14]
Materials:
-
Protein sample (lyophilized or in a suitable buffer)
-
NTCB (2-nitro-5-thiocyanatobenzoic acid)
-
6 M Guanidine hydrochloride
-
Tris-HCl buffer, pH 8.0
-
Sodium borate buffer, pH 9.0
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide or iodoacetic acid for alkylation (optional, but recommended)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein sample in a buffer containing 6 M guanidine hydrochloride and 0.1 M Tris-HCl, pH 8.0.
-
Add a reducing agent (e.g., 10 mM DTT) and incubate for 1-2 hours at 37°C to reduce all disulfide bonds.
-
Alkylate the free cysteine residues by adding a 2-fold molar excess of iodoacetamide over the reducing agent and incubate for 1 hour in the dark at room temperature. This step is crucial to prevent the reformation of disulfide bonds.
-
Dialyze or use a desalting column to remove the reducing and alkylating agents.
-
-
Cyanylation of Cysteine Residues:
-
Adjust the protein solution to pH 8.0 with Tris-HCl.
-
Add a 10-fold molar excess of NTCB over the total number of cysteine residues.
-
Incubate the reaction for 30 minutes at 37°C.
-
-
Peptide Bond Cleavage:
-
Increase the pH of the reaction mixture to 9.0 by adding a concentrated sodium borate buffer.
-
Incubate for 12-16 hours at 37°C.
-
-
Sample Preparation for Analysis:
-
Acidify the reaction mixture with a small amount of formic or trifluoroacetic acid to stop the reaction.
-
The sample can now be desalted and analyzed by SDS-PAGE, HPLC, or mass spectrometry.
-
Experimental Workflow Comparison
The choice between NTCB and CNBr will dictate the experimental workflow. The following diagram illustrates the key decision points and procedural differences.
Caption: Comparative workflow for NTCB and CNBr protein cleavage.
Conclusion and Future Perspectives
Both NTCB and CNBr are valuable tools in the protein chemist's arsenal. CNBr remains a workhorse for its high efficiency and specificity, particularly in applications requiring large, well-defined protein fragments. However, its high toxicity necessitates stringent safety precautions. NTCB, while often exhibiting lower cleavage efficiency and a greater propensity for side reactions, provides a crucial alternative for cleaving at cysteine residues. This is particularly relevant for proteins where methionine residues are absent or located in regions that are not of interest.
Ongoing research continues to refine these chemical cleavage methods. For instance, studies have focused on optimizing reaction conditions to improve the cleavage efficiency of NTCB and mitigate its side reactions.[11][12] Similarly, modifications to the CNBr protocol have been explored to enhance cleavage at problematic Met-Ser/Thr bonds.[13] As our understanding of protein chemistry deepens, we can anticipate the development of even more specific and efficient chemical cleavage reagents, further expanding our ability to dissect and manipulate protein structure and function.
References
- Echemi. (2022, October 17). Streamlining the Cyanogen Bromide Cleavage Protocol: Protein Breakdown.
- Mtoz Biolabs. How to Extract Membrane Proteins Using CNBr Cleavage Protocols?
- Creative Diagnostics. (2025, April 7). Protein Cleavage.
- ResearchGate. Protein cleavage by S‐cyanation. A) Mechanism of the cyanogen...
- ResearchGate. (2025, August 7). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues | Request PDF.
- Wikipedia. Cyanogen bromide.
-
Richardson, J. P., & Macmillan, D. (2008). Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation. Organic & Biomolecular Chemistry, 6(19), 3561–3568. [Link]
-
Crimmins, D. L., Mische, S. M., & Denslow, N. D. (2001). Chemical cleavage of proteins on membranes. Current protocols in protein science, Chapter 11, Unit 11.5. [Link]
-
Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical biochemistry, 334(1), 124–134. [Link]
- Smith, B. J. (1996). Chemical Cleavage of Proteins at Methionyl Residues. In The Protein Protocols Handbook (pp. 433-437). Humana Press.
- Let's Talk Academy. (2025, March 16). Understanding Protein Cleavage in Protein Sequencing.
- ResearchGate. Chemical Methods for Peptide and Protein Backbone Cleavage.
-
Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical biochemistry, 266(1), 1–8. [Link]
-
Kraft, P., Mills, J., & Dratz, E. (2001). Mass spectrometric analysis of cyanogen bromide fragments of integral membrane proteins at the picomole level: application to rhodopsin. Analytical biochemistry, 292(1), 76–86. [Link]
- Let's Talk Academy. (2025, March 16). Understanding Protein Cleavage in Protein Sequencing.
- Skopp, R. N., & Lane, L. C. (1989). Fingerprinting of proteins cleaved in solution by cyanogen bromide. Applied and theoretical electrophoresis, 1(1), 61–64.
-
Casadaban, L., Tarasova, N., & Chumanevich, A. (2003). The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides. Protein expression and purification, 28(2), 224–231. [Link]
-
Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., & Vandekerckhove, J. (2002). C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. Journal of proteome research, 1(4), 337–343. [Link]
- University of Washington Proteomics Resource. Protein Digestion.
- YouTube. (2021, October 5). How Proteins cleaved with Cyanogen bromide.
-
Crimmins, D. L., Mische, S. M., & Denslow, N. D. (2005). Chemical cleavage of proteins in solution. Current protocols in protein science, Chapter 11, 11.4.1–11.4.11. [Link]
-
Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., & Vandekerckhove, J. (2002). N-Terminal Protein Characterization by Mass Spectrometry after Cyanogen Bromide Cleavage using Combined Microscale Liquid- and Solid-Phase Derivatization. Journal of proteome research, 1(3), 233–241. [Link]
- WikiGenes. 2-nitro-5-thiocyanato-benzoic acid - NTCB.
- ResearchGate. (2015, September 17). Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid )?
- ResearchGate. A, NTCB cleavage and purification of cross-linked TFE. 9NT...
- Smith, B. J. (Ed.). (1994). The protein protocols handbook. Humana press.
-
Zhang, W., Nibe, Y., & Liu, X. (2020). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules (Basel, Switzerland), 25(18), 4279. [Link]
Sources
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- 4. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 6. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 7. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. letstalkacademy.com [letstalkacademy.com]
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- 11. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
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- 16. lclane.net [lclane.net]
- 17. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Thiol Quantification: A Comparative Analysis of Ellman’s Method (DTNB) Against Fluorescent and Chromatographic Alternatives
Executive Summary: The "Yellow Standard" in a Nanomolar World
For over 60 years, Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) has served as the bedrock of thiol quantification. Its simplicity—a mix-and-read colorimetric assay—makes it ubiquitous. However, in modern drug development and proteomic applications, the "good enough" accuracy of Ellman’s method often clashes with the need for nanomolar sensitivity and high specificity.
This guide objectively analyzes the accuracy and precision of the Ellman method, defining its rigid limitations and comparing it against high-sensitivity fluorescent alternatives (Monobromobimane) and spectral variants (4-DPS).
The Ellman’s Method: Mechanism & Critical Parameters
To understand the accuracy limits, one must understand the chemistry. DTNB is a disulfide.[1] It relies on a disulfide exchange reaction with a free thiol (R-SH) to release 2-nitro-5-thiobenzoic acid (TNB²⁻), which ionizes to a yellow species in alkaline water.
The Stoichiometry of Detection
The reaction is theoretically stoichiometric (1:1). One mole of thiol releases one mole of TNB²⁻.
The "14,150" Accuracy Factor
Expert Insight: A common source of systematic error in laboratories is the use of the historical extinction coefficient.
-
Historical Value:
(Ellman, 1959).[2] -
Corrected Value:
(at pH 8.0, 25°C). -
Impact: Using the historical value results in a ~4% overestimation of thiol concentration. For precise stoichiometric calculations (e.g., Antibody-Drug Conjugate ratios), you must use 14,150 or generate a concurrent standard curve.
Visualizing the Reaction Pathway
The following diagram illustrates the reaction flow and the critical pH dependency required for the thiolate anion formation.
Figure 1: The reaction mechanism relies on the formation of the nucleophilic thiolate anion (R-S⁻). At pH < 7, the reaction rate slows significantly, affecting precision.
Performance Analysis: Accuracy, Precision, and Limitations
Accuracy: The Interference Trap
The greatest threat to the accuracy of Ellman's method is the presence of reducing agents.
-
False Positives: Reagents like DTT , β-Mercaptoethanol , and TCEP will reduce DTNB directly, generating massive background signals.
-
Solution: Reducing agents must be removed via desalting columns or dialysis prior to assay. There is no "compatible" concentration of DTT for this assay.
-
EDTA Necessity: Oxidation of thiols by trace metals (Cu²⁺, Fe³⁺) causes false negatives. 1 mM EDTA in the reaction buffer is mandatory to preserve accuracy.
Precision & Sensitivity (LOD)
Ellman’s method is robust but lacks sensitivity compared to fluorescence.
-
Limit of Detection (LOD): ~3 µM (0.1 µg/mL for typical proteins).
-
Precision (CV%): Typically < 5% intra-assay.
-
Linear Range: 0.1 mM – 1.0 mM.[3]
Comparative Guide: DTNB vs. Alternatives
When should you abandon Ellman's for a more complex method?
| Feature | Ellman's (DTNB) | 4-DPS (Aldrithiol™-4) | Fluorescence (mBBr/CPM) |
| Detection Mode | Absorbance (412 nm) | Absorbance (324 nm) | Fluorescence (Ex ~380 / Em ~480) |
| Sensitivity (LOD) | Low (~3 µM) | Medium (~1 µM) | High (10–100 nM) |
| pH Range | Strict (pH 7.5 – 8.5) | Broad (pH 3 – 8) | Variable (often pH 7–8) |
| Stoichiometry | 1:1 | 1:1 | Varies (Labeling efficiency) |
| Interferences | Colored samples, Reductants | Reductants | Quenching agents |
| Best Use Case | Routine quantification of purified proteins | Acidic samples or sterically hindered thiols | Low-abundance cellular thiols, HPLC |
Decision Matrix: Selecting the Right Assay
Figure 2: Decision matrix for selecting thiol quantification methods based on sensitivity and sample matrix properties.
Validated Protocol: Optimized Ellman’s Assay
This protocol incorporates self-validating steps to ensure data integrity.
Reagents
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.[3][4][5]
-
Why? pH 8.0 ensures thiol ionization; EDTA prevents metal-catalyzed oxidation.
-
-
Ellman’s Reagent Solution: 4 mg DTNB dissolved in 1 mL Reaction Buffer.[1][4][5]
-
Note: Prepare fresh. If the solution is yellow before adding sample, the DTNB has hydrolyzed. Discard it.
-
-
Standard: Cysteine Hydrochloride (freshly prepared).
Workflow
-
Blanking (Self-Validation): Prepare a "Reagent Blank" (Buffer + DTNB) and a "Sample Blank" (Sample + Buffer, no DTNB).
-
Critical: If your Sample Blank has absorbance at 412 nm, you must subtract this value from your final reading.
-
-
Reaction:
-
Measurement: Measure Absorbance at 412 nm.
-
Calculation:
[7]
References
-
Ellman, G. L. (1959).[3][7] Tissue sulfhydryl groups.[8] Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) Product Guide. Link
-
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. (Source of the corrected 14,150 extinction coefficient). Link
-
Cayman Chemical. (2023). Thiol Detection Assay Kit Booklet. Link
-
Chen, Y., et al. (2008). 4,4′-Dithiodipyridine (4-DPS) as a sensitive reagent for thiol quantification.[3] Biochimica et Biophysica Acta. Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. encapsula.com [encapsula.com]
- 7. interchim.fr [interchim.fr]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Cross-Validation of DTNB (Ellman's) Assay with HPLC for Accurate Thiol Quantification
Introduction: The Critical Need for Accurate Thiol Quantification
In the landscape of drug development and biomedical research, the redox state of biological systems is a critical parameter. Thiols, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and low-molecular-weight compounds like glutathione (GSH), are central to maintaining cellular redox homeostasis.[1][2] Their quantification is essential for assessing oxidative stress, understanding enzyme function, and ensuring the stability and efficacy of therapeutic proteins.
Pillar 1: Understanding the Methodologies
A prerequisite for any cross-validation is a deep understanding of the analytical principles of each method. The choice of method is dictated by the specific question being asked—are we interested in the total thiol pool or the concentration of a specific thiol-containing molecule?
The DTNB (Ellman's) Assay: A Spectrophotometric Approach
Developed by George Ellman in 1959, this assay relies on the chemical reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and a free sulfhydryl group.[8][9] This thiol-disulfide exchange reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoic acid (TNB). The resulting TNB dianion (TNB²⁻) has a distinct yellow color, with a strong absorbance maximum at 412 nm.[9][10]
The concentration of free thiols in a sample is thus directly proportional to the amount of TNB²⁻ produced, which can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (approximately 14,150 M⁻¹cm⁻¹ at 412 nm, pH 8.0).[9][11][12]
.dot
Caption: Chemical reaction mechanism of DTNB with a free thiol.
Causality Behind Experimental Choices:
-
pH 8.0 Buffer: The reaction rate is dependent on the concentration of the thiolate anion (R-S⁻), the conjugate base of the sulfhydryl group.[10] Performing the assay at a slightly alkaline pH (7.5-8.5) ensures sufficient deprotonation of the thiol to drive the reaction forward efficiently without significantly promoting DTNB hydrolysis, which can increase background absorbance.[13]
-
Wavelength Selection: The absorbance is measured at 412 nm because this is the absorbance maximum for the TNB²⁻ product, providing the highest sensitivity.[10][11]
Inherent Limitations: The primary limitation of the DTNB assay is its lack of specificity . It quantifies the total accessible free thiol concentration from all sources in the sample, without distinguishing between glutathione, cysteine, protein thiols, or other sulfhydryl-containing molecules.[1] Furthermore, the assay is susceptible to interference from any compound in the sample matrix that absorbs light at 412 nm or from other reducing agents that could potentially interact with DTNB.[1][14]
High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach
HPLC provides the specificity that the DTNB assay lacks. It is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
For thiol analysis, which typically lack a strong native chromophore, a pre-column derivatization step is almost always required.[15][16] A derivatizing agent is used to attach a fluorescent or UV-absorbing tag to the thiol group. This allows for sensitive detection and quantification.
.dot
Caption: General experimental workflow for thiol analysis by HPLC.
Causality Behind Experimental Choices:
-
Derivatization: Reagents like ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) or monobromobimane (mBBr) are commonly used because they react specifically with thiols under controlled conditions to yield highly fluorescent products, enabling very low detection limits.[2][15][17]
-
Reversed-Phase Chromatography (RPC): C18 columns are frequently employed as they effectively separate the relatively hydrophobic thiol derivatives based on their affinity for the stationary phase, allowing for the resolution of different thiol species like glutathione and cysteine within a single run.[17][18]
Inherent Strengths: The key strength of HPLC is its specificity . It can simultaneously separate and quantify multiple, distinct thiol-containing molecules in a complex biological sample.[16][17] This provides a detailed profile of the thiol landscape, rather than a single aggregate number.
Pillar 2: Designing the Cross-Validation Study
The objective of the cross-validation is to formally compare the performance of the DTNB assay and an established HPLC method to ensure the results are reliable and fit for purpose.[19][20] This process involves analyzing identical samples with both methods and comparing the outcomes.
Experimental Design:
-
Analyte Selection: Choose a primary thiol of interest as a standard, such as reduced glutathione (GSH).
-
Sample Preparation:
-
Standard Curve Samples: Prepare a dilution series of the GSH standard in a relevant buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0). These samples will be used to establish the linearity and range of both assays.
-
Spiked Matrix Samples: Prepare a complex biological matrix relevant to your research (e.g., cell lysate, plasma) and spike it with known concentrations of the GSH standard. This tests the accuracy and matrix effects of each method.
-
Test Samples: Use the actual biological samples under investigation.
-
-
Analysis: Analyze each set of samples (standards, spiked matrix, and test samples) in parallel using both the optimized DTNB assay and the HPLC method. Perform at least three independent replicates for each sample.
-
Data Comparison: The results are then compared for linearity, accuracy, precision, and specificity.
Pillar 3: Experimental Protocols & Data Comparison
A trustworthy protocol is one that is detailed, unambiguous, and includes appropriate controls.
Protocol 1: DTNB Microplate Assay
This protocol is adapted for a 96-well plate format for higher throughput.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Reagent: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh daily and protect from light.[12][13]
-
GSH Standard Stock: 10 mM GSH in Reaction Buffer.
-
96-well clear, flat-bottom microplate.
Procedure:
-
Prepare GSH Standards: Create a standard curve by serially diluting the 10 mM GSH stock in Reaction Buffer to final concentrations ranging from 1.0 mM to 0.015 mM. Include a "zero thiol" blank containing only Reaction Buffer.
-
Sample Preparation: Dilute your unknown samples in Reaction Buffer to ensure the final thiol concentration falls within the linear range of the standard curve.
-
Assay Plate Setup:
-
To appropriate wells, add 20 µL of each standard, unknown sample, or blank.
-
Prepare a master mix of DTNB working solution. For each reaction, you will need 180 µL of Reaction Buffer and 20 µL of DTNB Reagent.
-
Add 200 µL of the DTNB working solution to all wells.
-
-
Incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature, protected from light.[11][12]
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all standards and samples. Plot the standard curve (Absorbance vs. GSH Concentration) and determine the concentration of total thiols in the unknown samples using the linear regression equation.
Protocol 2: Reversed-Phase HPLC with Pre-Column Derivatization
This protocol is a representative method for quantifying GSH and cysteine (Cys).
Materials:
-
Derivatization Buffer: 0.1 M Borate Buffer, pH 9.5, with 5 mM EDTA.
-
Derivatizing Reagent: 10 mg/mL SBD-F in Derivatization Buffer.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Prepare Standards: Prepare a mixed standard solution containing known concentrations of both GSH and Cys in water. Create a dilution series for a multi-point calibration curve.
-
Sample & Standard Derivatization:
-
To 50 µL of each standard or sample, add 100 µL of Derivatization Buffer.
-
Add 50 µL of the SBD-F reagent.
-
Incubate at 60°C for 60 minutes in the dark.[17]
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to Excitation λ = 375 nm and Emission λ = 510 nm.[17]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 35% B
-
25-30 min: 35% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
-
Calculation: Identify peaks based on the retention times of the GSH and Cys standards. Construct separate calibration curves for GSH and Cys by plotting peak area versus concentration. Quantify GSH and Cys in unknown samples from their respective standard curves.
Results and Data Comparison
The cross-validation data allows for a direct comparison of the methods' performance characteristics.
Table 1: Method Performance Characteristics
| Parameter | DTNB Assay | HPLC with Fluorescence Detection | Causality / Rationale |
| Specificity | Low (Measures total thiols) | High (Separates individual thiols) | HPLC physically separates molecules before detection; DTNB is a group-specific chemical reaction. |
| Sensitivity (LOD) | ~1-3 µM[4] | ~0.05-0.1 µM (analyte dependent)[16][21] | Fluorescence detection is inherently more sensitive than absorbance. Derivatization amplifies signal. |
| Linear Range | ~5 µM - 1.0 mM | ~0.1 µM - 50 µM | Dependent on detector saturation (absorbance) vs. fluorophore quenching/linearity. |
| Throughput | High (96-well plate in <30 min) | Low (30-40 min per sample) | DTNB is a simple mix-and-read assay; HPLC requires sequential chromatographic runs. |
| Cost per Sample | Low | High | HPLC requires significant capital investment, expensive columns, and high-purity solvents. |
| Expertise Required | Minimal | Significant | HPLC requires expertise in instrument operation, method development, and troubleshooting. |
Table 2: Cross-Validation Results for Test Samples
| Sample ID | Thiol Concentration (µM) - DTNB Assay | Thiol Concentration (µM) - HPLC Method |
| Total Thiols | GSH | |
| GSH Standard (100 µM) | 101.5 ± 3.1 | 99.2 ± 2.5 |
| Cell Lysate A | 254.8 ± 11.2 | 185.3 ± 7.9 |
| Plasma Sample B | 412.3 ± 15.6 | 15.7 ± 1.9 |
Discussion: Interpreting Concordance and Discordance
The data presented in Table 2 is illustrative of typical cross-validation results.
-
For the Pure Standard: The DTNB and HPLC results for the 100 µM GSH standard are highly concordant. This validates that, in a simple system without interfering substances, both methods can accurately quantify the target analyte.
-
For Complex Samples:
-
Cell Lysate A: The DTNB assay reports a total thiol concentration (254.8 µM) that is higher than the sum of GSH and Cysteine from HPLC (230.4 µM). This discrepancy is expected and informative. The difference (~24 µM) likely represents the contribution of other free thiols, such as those on the surface of proteins, which react with DTNB but are not quantified as GSH or Cys by the HPLC method.
-
Plasma Sample B: A significant disparity is observed. The DTNB assay gives a much higher value (412.3 µM) than the sum from HPLC (266.3 µM). This is largely due to the high concentration of albumin in plasma, which has a free cysteine residue (Cys34) that is highly reactive with DTNB. The HPLC method, however, specifically measures only the low-molecular-weight thiols (GSH and Cys), providing a more accurate picture of that particular pool.
-
.dot
Sources
- 1. Free Sulfhydryl Assay Kit with DTNB [sbsgenetech.com]
- 2. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of protein thiols using ThioGlo 1 fluorescent derivatives and HPLC separation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.citius.technology [web.citius.technology]
- 15. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]
- 18. Determination of cysteine and glutathione in cucumber leaves by HPLC with UV detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. pharmaguru.co [pharmaguru.co]
- 20. e-b-f.eu [e-b-f.eu]
- 21. diva-portal.org [diva-portal.org]
A Senior Application Scientist's Guide to Thiol Detection: A Comparative Analysis of Leading Reagents
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the critical technique of thiol detection. Biological thiols, such as the cysteine residues in proteins and the antioxidant glutathione (GSH), are central to cellular structure, function, and redox homeostasis.[1] Their accurate quantification is therefore paramount in a vast array of research applications, from understanding enzyme mechanisms to developing novel therapeutics.
This guide provides an in-depth comparative analysis of the most common thiol detection reagents. We will move beyond simple catalog descriptions to explore the underlying chemistry, compare key performance metrics with supporting data, and provide field-tested experimental protocols. My objective is to equip you with the expert knowledge required to select and successfully implement the optimal thiol detection strategy for your specific research needs.
The Chemical Principles of Thiol Detection
The high nucleophilicity of the thiol group (R-SH), particularly its deprotonated thiolate form (R-S⁻), is the cornerstone of most detection methods.[2][3] Reagents are designed to react specifically with this group, leading to a measurable change in optical properties. The two most prevalent reaction mechanisms are:
-
Thiol-Disulfide Exchange: This reaction involves the cleavage of a disulfide bond in the reagent by a thiol, producing a mixed disulfide and releasing a chromophore or fluorophore.[4][5][6][7] The classic Ellman's Reagent operates on this principle.
-
Michael Addition: In this reaction, the thiol acts as a nucleophile and adds across an electron-deficient carbon-carbon double bond, such as that found in maleimides.[2][4][5][6][8] This reaction is highly selective for thiols under physiological conditions and forms a stable thioether bond.[9][10]
Head-to-Head Comparison: Colorimetric vs. Fluorescent Reagents
Thiol detection reagents can be broadly categorized into two classes: colorimetric and fluorescent. Each class possesses distinct advantages and is suited for different applications.
| Feature | Ellman's Reagent (DTNB) | Fluorescent Probes (e.g., Maleimides, ThioGlo™) |
| Detection Method | Colorimetric (Absorbance @ 412 nm)[11][12][13] | Fluorometric (Various Ex/Em wavelengths)[8][14] |
| Limit of Detection (LOD) | ~1-3 µM | 0.5 nM - 0.2 µM[1][2][15] |
| Linear Range | Wide (e.g., 0.1 - 1.6 mM) | Typically narrower (e.g., 0 - 100 µM)[1] |
| Reaction Time | 15 - 30 minutes[1][11][12] | Seconds to minutes[1][15] |
| Selectivity | General thiol detection[1] | Can be designed for high selectivity[1][2] |
| Live-Cell Imaging | Not suitable | Well-suited for cellular imaging[1][8][14] |
| Primary Application | Bulk quantification of total thiols in solution | Sensitive detection, cellular imaging, HPLC[16] |
In-Depth Analysis of Key Reagents
The Workhorse: Ellman's Reagent (DTNB)
5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB, has been the gold standard for thiol quantification for decades.[17] Its reaction with a thiol cleaves the disulfide bond to release the yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion, which is quantified by its strong absorbance at 412 nm.[12][13][18]
-
Expert Insight: The primary advantage of DTNB is its simplicity and cost-effectiveness for quantifying total thiol concentration in purified protein samples or lysates.[11] The molar extinction coefficient of TNB is well-established (14,150 M⁻¹cm⁻¹ at pH 8.0), allowing for direct and straightforward calculation of thiol concentration using the Beer-Lambert law.[12][18] However, be aware that this value can be influenced by solvent and salt concentrations.[18][19]
The following diagram illustrates the thiol-disulfide exchange reaction between DTNB and a free thiol (R-SH).
The High-Sensitivity Option: Maleimide-Based Fluorescent Probes
For applications requiring higher sensitivity or the ability to visualize thiols within living cells, fluorescent probes are the superior choice. Maleimide-based probes are particularly popular due to their high selectivity for thiols over other biological nucleophiles at physiological pH (6.5-7.5).[10] These reagents are typically non-fluorescent until they react with a thiol via Michael addition, which forms a stable thioether linkage and "turns on" fluorescence.[2][20]
-
Expert Insight: The market offers a vast array of maleimide probes conjugated to different fluorophores (e.g., Coumarin, Alexa Fluor, BODIPY), each with unique spectral properties.[14] This allows for multiplexing with other fluorescent labels in imaging or flow cytometry experiments. When choosing a probe, consider its cell permeability, quantum yield, and photostability. For example, Alexa Fluor maleimides are highly polar and are excellent for labeling thiols on the surface of live cells.[14]
This diagram shows the Michael addition of a thiol to a maleimide-conjugated fluorophore, leading to fluorescence.
Specialized Probes: The ThioGlo™ Family
The ThioGlo™ family of reagents are maleimide-based probes known for their rapid reaction kinetics and significant fluorescence enhancement upon binding to thiols.[16] ThioGlo1, for instance, reacts with thiols to form a fluorescent adduct with excitation/emission maxima around 384/513 nm.[21][22] These probes are valuable for applications where speed and a high signal-to-noise ratio are critical, such as in high-throughput screening or HPLC-based detection.[16]
-
Expert Insight: While highly sensitive, it's important to be aware of potential interferences. For example, ThioGlo1 can also react with sulfite, which may be present in certain buffers or samples, producing a fluorescent adduct with similar spectral properties.[21][22] Always perform appropriate controls to account for such off-target reactivity.
Experimental Protocols: A Self-Validating System
The trustworthiness of any experimental result hinges on a robust and well-controlled protocol. Below are detailed, step-by-step methodologies for the two most common thiol detection assays.
Protocol 1: Quantification of Total Protein Thiols using DTNB (Ellman's Assay)
This protocol describes how to determine the concentration of free sulfhydryl groups in a protein sample using a standard curve.
Causality Behind Choices:
-
Phosphate Buffer (pH 8.0): The DTNB reaction is most efficient at a slightly alkaline pH, which promotes the formation of the thiolate anion (R-S⁻), the more nucleophilic species.[3][12]
-
Cysteine Standard Curve: A standard curve using a known thiol-containing compound like cysteine is essential for accurate quantification. It accounts for any matrix effects and variations in spectrophotometer readings.[12][13]
-
15-minute Incubation: This allows the reaction to proceed to completion, ensuring a stable colorimetric signal.[11][12]
Materials:
-
DTNB (Ellman's Reagent)
-
Cysteine Hydrochloride Monohydrate (for standard curve)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0
-
Unknown protein sample
-
Spectrophotometer and cuvettes or 96-well plate
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[11][12]
-
Prepare Cysteine Standards:
-
Prepare Sample(s): Dilute your unknown protein sample with Reaction Buffer to ensure its concentration falls within the range of your standard curve.
-
Reaction Setup:
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[11][12]
-
Measurement: Measure the absorbance of each sample and standard at 412 nm, using the blank to zero the spectrophotometer.[11]
-
Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance values of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the line from your standard curve to determine the thiol concentration in your unknown sample.
-
Protocol 2: Fluorescent Labeling of Cellular Thiols for Imaging
This protocol provides a general framework for labeling thiols in live cells using a cell-permeable maleimide probe.
Causality Behind Choices:
-
Serum-Free Medium: Serum contains proteins with free thiols that would react with the probe, increasing background signal and depleting the reagent.
-
Low Probe Concentration (1-10 µM): Using the lowest effective concentration minimizes potential cytotoxicity and non-specific labeling.
-
Incubation in the Dark: Fluorophores are susceptible to photobleaching. Protecting them from light preserves the signal.
-
Washing Steps: Thorough washing is crucial to remove unbound probe, which would otherwise contribute to high background fluorescence and obscure the specific signal.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to desired confluency.
-
Prepare Probe Stock: Dissolve the maleimide fluorescent probe in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light and moisture.
-
Prepare Labeling Solution: On the day of the experiment, dilute the probe stock solution in warm, serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm phosphate-buffered saline (PBS).
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Wash:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
-
Imaging: Add fresh medium or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope with the appropriate filter sets for your chosen probe.
Control Experiment (Trustworthiness): To validate the specificity of the labeling, pre-incubate a parallel sample of cells with a non-fluorescent thiol-blocking agent, such as N-ethylmaleimide (NEM) (e.g., 1 mM for 30 minutes), before adding the fluorescent probe.[9][23] A significant reduction in fluorescence in the NEM-treated sample confirms that the signal is specific to cellular thiols.
Conclusion and Future Outlook
The selection of a thiol detection reagent is a critical decision that directly impacts the quality and interpretation of experimental data. For robust, bulk quantification in biochemical assays, the time-tested Ellman's Reagent (DTNB) remains an excellent and economical choice.[1] For applications demanding the utmost sensitivity, spatial resolution in live cells, or compatibility with multi-parameter analysis, fluorescent probes , particularly those based on the maleimide chemistry, offer unparalleled advantages.[1]
The field continues to evolve, with ongoing development of probes offering greater specificity for particular thiols (e.g., GSH vs. cysteine), reversible binding capabilities, and excitation wavelengths in the far-red and near-infrared for deep-tissue imaging.[2][5] As our understanding of the nuanced roles of thiols in health and disease expands, so too will the sophistication of the chemical tools we use to study them.
References
- A simple and new fluorescent and colorimetric probe based on NBD–maleimide for detecting thiols in living cells - RSC Publishing. (2015, July 2).
- ChemInform Abstract: Fluorescent and Colorimetric Probes for Detection of Thiols. (2025, August 7).
- Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH.
- Fluorescent Probes for Live Cell Thiol Detection - MDPI. (2021, June 11).
- DTNB (Ellman's Reagent) | Thiol Reactant | MedChemExpress.
- Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US. (2014, February 2).
- Recent progress in luminescent and colorimetric chemosensors for detection of thiols - PubMed. (2013, July 21).
- Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing). (2010, March 3).
- Ellman's Assay Protocol - BroadPharm. (2022, January 18).
- A Highly Selective Fluorescent Probe for Thiol Bioimaging - MIT.
- Thiol-Reactive Probes and Chemosensors - PMC.
- Ellman's reagent - Wikipedia.
- ThioGlo1 | CAS 137350-66-4 | Cayman Chemical | Biomol.com.
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A Senior Application Scientist's Guide to Orthogonal Validation of Protein Thiol Content
In the landscape of protein characterization and drug development, the accurate quantification of free thiol (sulfhydryl) groups on cysteine residues is a critical parameter. These residues are not merely structural components; they are hubs of biochemical activity, participating in enzymatic catalysis, disulfide bond formation that dictates tertiary and quaternary structure, and redox signaling pathways. Consequently, the ability to reliably measure the thiol content of a protein is fundamental to understanding its stability, function, and potential for modification.
This guide provides an in-depth comparison of three orthogonal methods for validating protein thiol content. As a self-validating system, employing more than one of these techniques is not redundant but rather a requisite for robust, trustworthy data. We will explore the causality behind the experimental choices for each method, from the rapid, colorimetric Ellman's test to the highly sensitive maleimide-based fluorescent assays, and culminating in the definitive, site-specific analysis offered by mass spectrometry.
Method 1: The Foundational Benchmark - Ellman's Test (DTNB Assay)
Ellman's test is a cornerstone of thiol quantification due to its simplicity, cost-effectiveness, and rapid results.[1][2] It serves as an excellent initial assessment for total free thiol content in a purified protein sample.
Principle of Detection
The assay is based on the chemical reaction between 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and a free sulfhydryl group. This thiol-disulfide exchange reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][3][4][5] The TNB²⁻ dianion exhibits a strong yellow color, with a maximum absorbance at 412 nm.[1][3][5] The intensity of this color is directly proportional to the concentration of free thiols in the sample.
Expertise in Application & Causality
While straightforward, the reliability of Ellman's assay hinges on understanding its chemical environment. The reaction requires a slightly alkaline pH (typically 7.5-8.5) because it is the thiolate anion (R-S⁻), not the protonated thiol (R-SH), that is the reactive species.[1] This pH dependency is a critical experimental parameter.
Caveats:
-
Interference: Any compound in the sample that absorbs light at 412 nm can interfere with the measurement. A proper sample blank is essential.
-
Stability: DTNB can be unstable at pH values greater than 8, leading to hydrolysis and a high background signal.[5]
-
Accessibility: The assay quantifies all accessible thiols. Sterically hindered cysteine residues buried within the protein's core may react slowly or not at all unless a denaturant is included.
-
Electrostatic Repulsion: For highly acidic proteins, electrostatic repulsion between the protein and the carboxylic acid groups on DTNB can sometimes lead to an underestimation of thiol content.[6][7]
Experimental Workflow: DTNB Reaction
Caption: Reaction of a protein thiol with DTNB to produce the chromophore TNB²⁻.
Detailed Protocol: Ellman's Assay
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To individual wells, add 20 µL of each standard or unknown protein sample.
-
Prepare a blank well containing 20 µL of Reaction Buffer.
-
Add 200 µL of the DTNB solution to all wells.
-
Mix and incubate at room temperature for 15 minutes, protected from light.[3]
-
-
Measurement and Calculation:
-
Measure the absorbance at 412 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the thiol concentration of the unknown samples by interpolating their absorbance values from the standard curve. Alternatively, use the Beer-Lambert law (A = εbc) with the molar extinction coefficient (ε) of TNB, which is 14,150 M⁻¹cm⁻¹.[3]
-
Method 2: High-Sensitivity Detection - Maleimide-Based Assays
When higher sensitivity is required or when analyzing samples with low protein concentrations, maleimide-based assays are a superior alternative.[9] These reagents offer versatility, as the maleimide moiety can be conjugated to a variety of reporter tags, most commonly fluorophores.
Principle of Detection
Maleimides react with free sulfhydryl groups via a Michael addition reaction to form a stable, covalent thioether bond.[10] This reaction is highly specific for thiols under controlled pH conditions (typically pH 6.5-7.5). By using a fluorogenic maleimide dye, such as one that becomes fluorescent only after conjugation, the amount of free thiol can be quantified by measuring the fluorescence emission.[11]
Expertise in Application & Causality
The key advantage of this method is its enhanced sensitivity, often orders of magnitude greater than colorimetric assays.[9] This makes it ideal for precious or low-abundance samples. Furthermore, the choice of maleimide probe can be tailored to the experimental question. Biotin-maleimide can be used for subsequent affinity purification and proteomic analysis of thiol-containing proteins.[12][13]
Caveats:
-
pH Control: While specific, at pH > 8.0, maleimides can exhibit some reactivity towards primary amines (e.g., lysine). Maintaining the recommended pH range is crucial for specificity.
-
Probe Stability: Some maleimide probes can hydrolyze in aqueous solutions over time. Freshly prepared solutions are recommended.
-
Quenching: It is essential to remove or quench any unreacted maleimide probe before measurement to prevent background fluorescence.
-
Reactivity with Oxidized Cysteine: Recent studies have shown that maleimides can also react with cysteine sulfinic acids (R-SO₂H), a form of oxidized cysteine.[14] This is an important consideration when analyzing samples under oxidative stress.
Experimental Workflow: Maleimide Conjugation
Caption: Covalent modification of a protein thiol with a reporter-maleimide probe.
Detailed Protocol: Fluorescent Maleimide Assay
-
Reagent Preparation:
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Fluorescent Maleimide Stock: Prepare a 10 mM stock solution of a thiol-reactive dye (e.g., DyLight 488 Maleimide) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Thiol Standard: Prepare a dilution series of a known thiol-containing protein or L-cysteine in Labeling Buffer.
-
-
Labeling Procedure:
-
To your protein samples and standards, add the fluorescent maleimide probe to a final concentration that provides a 10- to 20-fold molar excess over the expected thiol concentration.
-
Incubate for 1-2 hours at room temperature or 4°C overnight, protected from light.
-
Crucial Step: Remove unreacted probe. This can be achieved by dialysis, spin filtration, or size-exclusion chromatography.
-
-
Measurement and Quantification:
-
Measure the fluorescence of the labeled samples and standards using a fluorometer or fluorescent plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentration.
-
Determine the thiol content of the unknown samples from the standard curve.
-
Method 3: The Definitive Analysis - Mass Spectrometry (MS)
For the highest level of detail, including the precise location and stoichiometry of free thiols, mass spectrometry is the unequivocal gold standard.[15][16][17] It moves beyond simple quantification to provide site-specific characterization, which is invaluable in drug development, particularly for biologics like monoclonal antibodies.
Principle of Detection
MS-based methods rely on the precise measurement of mass-to-charge ratios (m/z) of ions. To detect free thiols, they are first "capped" or alkylated with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (IAM).[10][18] This alkylation adds a specific, known mass to any cysteine residue that possessed a free thiol. The protein is then enzymatically digested into smaller peptides, which are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift on cysteine-containing peptides serves as a definitive marker for the original free thiol.[19]
Expertise in Application & Causality
The power of MS lies in its ability to answer not just "how much?" but "where?". This is critical for identifying "hotspot" residues prone to modification or for confirming the integrity of specific disulfide bonds. For example, in antibody development, an incomplete disulfide bond can lead to product heterogeneity, and MS is the only technique that can pinpoint the exact location of this free thiol.[20][21]
Caveats:
-
Sample Preparation Artifacts: Thiol groups are labile and can be artificially oxidized or modified during sample processing.[15][16] Careful optimization of lysis and digestion protocols, often including a blocking step with NEM or IAM immediately upon cell lysis, is required to preserve the native thiol state.[18]
-
Complexity: MS requires expensive instrumentation and significant expertise in data acquisition and analysis.
-
Ionization and Fragmentation: The addition of large, hydrophobic tags (like biotin-maleimide) can sometimes suppress the ionization efficiency of peptides or lead to complex fragmentation patterns, making identification more challenging.[22]
Experimental Workflow: MS-Based Thiol Mapping
Caption: A typical bottom-up proteomics workflow for identifying alkylated cysteine residues.
High-Level Protocol: MS-Based Thiol Analysis
-
Sample Preparation:
-
Denature the protein sample in a buffer containing a chaotropic agent (e.g., urea or guanidinium HCl).
-
Immediately alkylate the free thiols by adding a molar excess of an alkylating agent (e.g., 20 mM NEM) and incubate in the dark.
-
Optional: To measure total thiols, a reduction step with DTT or TCEP would precede alkylation. Comparing reduced/alkylated vs. non-reduced/alkylated samples allows for disulfide bond mapping.
-
Remove excess alkylating reagent via buffer exchange.
-
-
Protein Digestion:
-
Dilute the sample to reduce the denaturant concentration to a level compatible with enzymatic activity.
-
Add a protease such as trypsin and incubate overnight to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Peptides are separated by hydrophobicity and then ionized and introduced into the mass spectrometer.
-
The instrument performs an initial scan (MS¹) to measure the m/z of the intact peptides, followed by fragmentation of selected peptides (MS²) to determine their amino acid sequence.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database.
-
Crucially, the search parameters must include the mass of the alkylating agent as a potential modification on cysteine residues.
-
The software will identify peptides containing modified cysteines, thus pinpointing the location of the original free thiols.
-
Comparative Guide: Choosing the Right Method
The selection of a method depends on the specific research question, sample availability, and required level of detail. The following table provides a direct comparison to guide your decision-making process.
| Feature | Ellman's Test (DTNB) | Maleimide-Based Assays | Mass Spectrometry (MS) |
| Principle | Colorimetric (Absorbance) | Fluorometric / Biotinylation | Mass-to-Charge Ratio |
| Specificity | Good for thiols | Very High for thiols | Absolute (mass-based) |
| Sensitivity | Micromolar (µM)[9] | Nanomolar (nM) to Picomolar (pM)[9] | Femtomole (fmol) range |
| Output | Total thiol concentration | Total accessible thiol concentration | Site-specific identification & relative quantification |
| Site-Specific Info | No | No | Yes |
| Throughput | High | High (plate-based) | Low to Medium |
| Cost & Equipment | Low (Spectrophotometer) | Moderate (Fluorometer) | High (LC-MS/MS System) |
| Key Advantage | Simple, rapid, inexpensive[1] | High sensitivity, versatile probes[9] | Definitive, site-specific information[15][17] |
| Key Limitation | Lower sensitivity, interference[20] | Potential for probe hydrolysis | Complex, costly, potential for artifacts[15][16] |
Conclusion: An Integrated, Orthogonal Strategy
No single method provides a complete picture of a protein's thiol status. A truly robust validation strategy leverages the strengths of each orthogonal technique. A typical workflow might begin with Ellman's test for a rapid, bulk measurement of the free thiol content in a purified protein batch. If higher sensitivity is needed or for comparative studies, a fluorescent maleimide assay would be employed. Finally, to definitively map the location of free thiols, confirm disulfide bond integrity, or characterize a critical quality attribute for a biopharmaceutical, mass spectrometry provides the ultimate level of detail. By integrating these methods, researchers can build a multi-faceted, self-validating dataset that ensures the highest degree of scientific integrity and confidence in their results.
References
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Title: Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats Source: Free Radical Biology and Medicine URL: [Link]
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Title: Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: PMC URL: [Link]
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Title: Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats Source: PubMed URL: [Link]
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Title: Mass Spectrometry-Based Method for Detection and Identification of Free Thiol Groups in Proteins Source: Springer Nature Experiments URL: [Link]
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Title: Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity Source: Journal of the American Society for Mass Spectrometry URL: [Link]
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Title: Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques Source: University of Padua URL: [Link]
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Title: A Protocol for the Determination of Free Thiols Source: University of Utah URL: [Link]
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Title: Ellman's assay for in-solution quantification of sulfhydryl groups Source: BMG LABTECH URL: [Link]
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Title: Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity | Request PDF Source: ResearchGate URL: [Link]
-
Title: Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs Source: Springer Nature Experiments URL: [Link]
-
Title: Quantitation of sulfhydryls DTNB, Ellman's reagent Source: Interchim URL: [Link]
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Title: Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance Source: Langmuir - ACS Publications URL: [Link]
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Title: Comparability of a Three-Dimensional Structure in Biopharmaceuticals Using Spectroscopic Methods Source: PMC URL: [Link]
-
Title: Profiling protein S-sulfination with maleimide-linked probes Source: PMC URL: [Link]
-
Title: Comparison of Ellman's reagent with N-(1-pyrenyl)maleimide for the determination of free sulfhydryl groups in reduced cellobiohydrolase I from Trichoderma reesei Source: PubMed URL: [Link]
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Title: Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry Source: NRC Publications Archive URL: [Link]
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Title: OX133, a monoclonal antibody recognizing protein-bound N-ethylmaleimide for the identification of reduced disulfide bonds in proteins Source: Taylor & Francis Online URL: [Link]
-
Title: Methods for the determination and quantification of the reactive thiol proteome Source: PMC URL: [Link]
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Title: Comparison of Ellman's reagent with N-(1-pyrenyl)maleimide for the determination of free sulfhydryl groups in reduced cellobiohydrolase I from Trichoderma reesei Source: Loma Linda University URL: [Link]
-
Title: RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins Source: ResearchGate URL: [Link]
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Title: Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents Source: ACS Omega URL: [Link]
-
Title: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: MDPI URL: [Link]
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Title: Proteomic approaches to the characterization of protein thiol modification Source: PMC URL: [Link]
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Title: Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. Source: Scholars@Duke URL: [Link]
- Title: Methods for identifying free thiols in proteins Source: Google Patents URL
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A Researcher's Guide to 2-nitro-5-thiocyanatobenzoic acid (NTCB): Evaluating Specificity and Navigating the Nuances of Cysteine-Specific Cleavage
In the intricate world of proteomics and protein engineering, the ability to selectively cleave a protein at a specific amino acid is a cornerstone technique. It enables researchers to map protein structures, identify post-translational modifications, and generate specific fragments for functional studies. Among the chemical reagents developed for this purpose, 2-nitro-5-thiocyanatobenzoic acid (NTCB) stands out for its unique ability to target cysteine residues.
This guide provides an in-depth evaluation of the specificity of NTCB. Moving beyond a simple protocol, we will explore the chemical underpinnings of its mechanism, critically examine its limitations and side reactions, and compare its performance to alternative methods. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of NTCB to generate reliable and reproducible experimental data.
The NTCB Cleavage Mechanism: A Tale of Two Steps
The cleavage of a peptide bond by NTCB is not a single event but a sequential, two-step process that hinges on the unique nucleophilicity of the cysteine thiol group. The entire process is typically performed on proteins where disulfide bonds have been reduced, ensuring free sulfhydryl groups are available for reaction.[1][2]
Step 1: S-Cyanylation of the Cysteine Thiol
The process begins with the selective modification of the cysteine residue. The deprotonated thiol group (thiolate) of cysteine, a potent nucleophile, attacks the electrophilic cyanide carbon of NTCB. This results in the transfer of the cyano group to the cysteine, forming an S-cyano-cysteine intermediate and releasing 2-nitro-5-thiobenzoic acid.[3][4] This initial cyanylation reaction is highly specific for cysteine and proceeds efficiently under neutral to mildly alkaline conditions (pH ~7-8).
Step 2: Base-Catalyzed Peptide Bond Cleavage
Following cyanylation, the reaction conditions are shifted to a higher pH (typically pH 9 or above).[5] This increase in alkalinity facilitates the cleavage of the peptide bond located on the N-terminal side of the newly formed S-cyano-cysteine. The cleavage occurs via an intramolecular cyclization reaction. The nitrogen atom of the cysteine's own peptide backbone attacks the carbon of the S-cyano group, leading to the formation of a stable, five-membered 2-iminothiazolidine-4-carboxylyl ring at the new N-terminus of the C-terminal fragment.[1][3] This action simultaneously breaks the polypeptide chain.
Caption: The two-step chemical mechanism of NTCB-mediated protein cleavage at cysteine residues.
Evaluating Specificity: A Balance of On-Target Efficacy and Off-Target Events
While NTCB is highly selective for cysteine, its specificity in the context of achieving a single, desired outcome—clean peptide bond cleavage—is more complex. The reaction is often plagued by incomplete cleavage and competing side reactions that researchers must anticipate and control.
On-Target Limitations
-
Incomplete Cleavage: One of the most significant drawbacks of the NTCB method is that the cleavage reaction rarely proceeds to 100% completion.[5][6][7] A primary cause is a mass-neutral rearrangement of the S-cyano-cysteine intermediate into a form that is resistant to the subsequent cleavage step.[6][7] This results in a final sample containing a mixture of cleaved and uncleaved (but cyanylated) protein.
-
Structural Hindrance: The efficiency of both cyanylation and cleavage is highly dependent on the accessibility of the cysteine residue. Cysteines buried within the hydrophobic core of a folded protein will not react.[5] Therefore, complete protein denaturation using agents like 6-8 M guanidine hydrochloride (GndCl) or urea is a critical prerequisite for the reaction.[2][3]
-
Flanking Residue Effects: The identity of the amino acid N-terminal to the cysteine can dramatically impact cleavage yield. Peptide bonds involving proline (Pro-Cys) and tyrosine (Tyr-Cys) have been shown to be particularly resistant to cleavage, often leading to β-elimination as the primary outcome instead.[8]
Key Off-Target and Side Reactions
-
β-Elimination to Dehydroalanine (Dha): This is the most prominent competing reaction.[6][7] Under the alkaline conditions used for cleavage, the S-cyano-cysteine intermediate can undergo elimination to form a dehydroalanine residue, which remains in the peptide backbone.[3][9] While often viewed as an undesirable side product, some modern protein engineering methods have exploited this reaction, optimizing conditions to intentionally and efficiently produce Dha for subsequent modifications.[3] The structural flexibility around the cysteine residue can influence the ratio of cleavage to elimination, with cysteines in flexible C-terminal regions being more prone to Dha formation.[3][9]
-
Carbamylation of Lysine: Studies have identified the carbamylation of the ε-amino group of lysine residues as another potential side reaction during NTCB chemistry.[6][7] This modification can interfere with subsequent analyses, particularly those involving mass spectrometry, by adding unexpected mass shifts and blocking sites for tryptic digestion.
Comparative Analysis: NTCB vs. Alternative Cleavage Methods
To fully appreciate the utility and limitations of NTCB, it is essential to compare it with other common protein cleavage strategies. No single method is perfect; the choice depends on the protein's amino acid composition, the desired fragment sizes, and the intended downstream application.
| Method | Target Residue(s) | Specificity | Typical Efficiency | Key Advantages | Common Limitations & Side Reactions |
| NTCB | Cysteine (Cys) | High for Cys thiol | Moderate to Low | Targets a relatively rare amino acid, producing large fragments. | Incomplete cleavage, β-elimination (Dha formation), Lysine carbamylation, requires denaturation.[6][7][8] |
| Cyanogen Bromide (CNBr) | Methionine (Met) | High | High | Generally efficient and reliable. | Oxidation of methionine prevents cleavage, hazardous reagent, uses harsh acidic conditions.[2][10] |
| Formic Acid | Aspartate-Proline (Asp-Pro) | High for this specific dipeptide | Moderate | Useful for cleaving at specific, rare peptide bonds. | Requires strongly acidic conditions which can cause other peptide bonds to hydrolyze.[2][10] |
| Hydroxylamine | Asparagine-Glycine (Asn-Gly) | Moderate | Moderate | Cleaves at a specific dipeptide bond under relatively mild conditions. | Can have side reactions with other residues; cleavage is often incomplete.[2][10] |
| Trypsin (Enzymatic) | Lysine (Lys), Arginine (Arg) | Very High | Very High | Extremely specific, works under mild physiological conditions (pH ~8, 37°C), highly efficient. | Produces many small peptides due to the high abundance of Lys/Arg, making it less ideal for large fragment generation. |
| TEV Protease (Enzymatic) | Specific Sequence (ENLYFQ/G) | Exceptional | Very High | Extremely high specificity for its recognition site, allowing for precise cleavage (e.g., tag removal).[11][12] | Requires the target protein to be engineered with the specific recognition sequence. |
A Self-Validating Protocol for Assessing NTCB Specificity
This protocol provides a robust workflow to empirically determine the cleavage efficiency and specificity of NTCB for a protein of interest. The inclusion of controls and the use of mass spectrometry for analysis are critical for a self-validating system.
Objective: To quantitatively assess the extent of NTCB-mediated cleavage and identify any major side products for a target protein.
Materials:
-
Target Protein (with a known number of cysteine residues)
-
Control Protein (e.g., Bovine Serum Albumin)
-
Denaturation Buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, 5 mM EDTA, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB Solution: 100 mM NTCB in a non-nucleophilic buffer (e.g., Tris)
-
Cleavage Buffer: 1 M Sodium Borate, pH 9.0
-
Quenching Reagent: 1 M β-mercaptoethanol or DTT
-
Analysis tools: SDS-PAGE equipment, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).[1][13]
Experimental Workflow:
Caption: A step-by-step workflow for the experimental evaluation of NTCB cleavage specificity.
Step-by-Step Methodology:
-
Protein Preparation & Reduction:
-
Dissolve the protein in Denaturation Buffer to a final concentration of 1-2 mg/mL. Ensure complete solubilization.
-
Add a reducing agent (e.g., DTT to a final concentration of 20 mM). Incubate at 37°C for 1-2 hours to ensure all disulfide bonds are fully reduced.
-
Rationale: Denaturation and reduction are crucial for exposing all cysteine residues to the reagent.[2]
-
-
Cyanylation:
-
Add the NTCB solution to achieve a 10-fold molar excess over the total concentration of thiol groups in the reaction.
-
Incubate at room temperature for 30 minutes.
-
Rationale: A molar excess of NTCB drives the cyanylation reaction to completion. This step is relatively fast.
-
-
Cleavage:
-
Adjust the pH of the reaction mixture to 9.0 using the Cleavage Buffer.
-
Incubate at a higher temperature, typically 37-50°C. The incubation time is a critical variable and may require optimization (from 1 hour to overnight).[5][8]
-
Rationale: Alkaline pH is required to catalyze the intramolecular cyclization that leads to peptide bond scission.[8]
-
-
Analysis:
-
SDS-PAGE: Withdraw aliquots at different time points (e.g., 0, 2, 8, 16 hours) and quench with loading buffer containing a reducing agent. Run on an appropriate percentage Tris-Tricine gel to resolve small fragments. Compare the disappearance of the full-length protein band with the appearance of smaller cleavage fragments.
-
Mass Spectrometry: Desalt the final reaction mixture. Analyze via ESI-MS to obtain the masses of all components in the mixture.[14] Compare the observed masses to the theoretical masses of expected cleavage fragments, the uncleaved but cyanylated protein, and potential side products (e.g., +25 Da for cyanylation, -33 Da for Dha formation, +43 Da for carbamylation).
-
Self-Validation System:
-
Negative Control: Run a parallel reaction for your protein where NTCB is omitted. This sample should show only the full-length protein on SDS-PAGE and its corresponding mass in MS.
-
Positive Control: Use a well-characterized protein with a known number of cysteines to validate that the reagents and conditions are effective.
-
Data Cross-Verification: The results from SDS-PAGE (visual fragmentation) must correlate with the quantitative data from mass spectrometry (identification of fragment masses). A successful cleavage is validated when the masses of the observed fragments precisely match the theoretical masses calculated from the protein's sequence.
Expert Insights and Conclusion
NTCB is a valuable reagent for the specific chemical cleavage of proteins at cysteine residues. Its primary strength lies in targeting a low-abundance amino acid, which typically yields a small number of large, manageable peptide fragments ideal for protein mapping and sequencing.
However, its specificity is not absolute. Researchers must be acutely aware of the competing side reactions, most notably β-elimination and incomplete cleavage. The efficiency of the reaction is highly dependent on the protein's primary and tertiary structure, necessitating careful optimization of denaturation, pH, and incubation time for each new substrate. Recent work has shown that using stronger nucleophiles like ammonia in the cleavage buffer can significantly accelerate the cleavage reaction, completing it within an hour and minimizing side reactions associated with prolonged exposure to high pH.[8]
References
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Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2619. [Link]
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Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 93-104. [Link]
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ResearchGate. (2025). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues | Request PDF. ResearchGate. [Link]
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Combesset, A., et al. (2006). Nitro-thiocyanobenzoic acid (NTCB) reactivity of cysteines beta100 and beta110 in porcine luteinizing hormone: metastability and hypothetical isomerization of the two disulfide bridges of its beta-subunit seatbelt. Biochimie, 88(2), 141-151. [Link]
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ResearchGate. (2015). Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid )?. ResearchGate. [Link]
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ResearchGate. (2025). (PDF) Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. ResearchGate. [Link]
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Wu, J., & Watson, J. T. (1997). A strategy to locate cysteine residues in proteins by specific chemical cleavage followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Protein Science, 6(2), 391-398. [Link]
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ResearchGate. (2025). (PDF) Current Protocols in Protein Science. ResearchGate. [Link]
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Crimmins, D. L., Mische, S. M., & Denslow, N. D. (2005). Chemical cleavage of proteins in solution. Current protocols in protein science, Chapter 11, Unit 11.4. [Link]
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Al-Ghoul, H., et al. (2024). Mass Spectrometry-Based Proteomics for Classification and Treatment Optimisation of Triple Negative Breast Cancer. International Journal of Molecular Sciences. [Link]
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Zhang, Z., et al. (2018). Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases. Bioconjugate Chemistry, 29(9), 3165-3170. [Link]
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New England Biolabs. Cleavage of the Fusion Protein. NEB. [Link]
-
Lu, H., & Fenselau, C. (1999). Optimization of the Cleavage Reaction for Cyanylated Cysteinyl Proteins for Efficient and Simplified Mass Mapping. Journal of protein chemistry, 18(3), 267-274. [Link]
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Aryal, U. K., & Puttam, T. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. [Link]
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A Guide to Ensuring Consistency in Thiol Quantification: An Inter-Laboratory Comparison of Ellman's Assay
In the landscape of biochemical and pharmaceutical research, the precise quantification of free sulfhydryl (-SH) groups is a critical parameter for understanding protein structure, enzymatic activity, and redox homeostasis.[1] Ellman's assay, a rapid and straightforward spectrophotometric method, has long been the gold standard for this purpose.[2][3][4] However, despite its widespread use, achieving reproducible results across different laboratories remains a significant challenge. This guide provides an in-depth analysis of the factors contributing to inter-laboratory variability in Ellman's assay, offers a standardized protocol to mitigate these discrepancies, and presents a framework for conducting a successful inter-laboratory comparison.
The Chemistry Behind the Color: The Principle of Ellman's Assay
Ellman's assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, with a free sulfhydryl group. This reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). TNB is a yellow-colored product that exhibits a strong absorbance at 412 nm.[4][5] The intensity of the yellow color is directly proportional to the concentration of free sulfhydryl groups in the sample.
The concentration of sulfhydryl groups can be determined by two primary methods: by using a standard curve of a known sulfhydryl-containing compound like cysteine, or by using the molar extinction coefficient of TNB, which is widely reported as 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[6][7]
Navigating the Nuances: A Standardized Protocol for Ellman's Assay
To minimize variability, a well-defined and rigorously followed protocol is paramount. The following is a recommended standardized protocol for performing Ellman's assay, with explanations for key steps to enhance understanding and consistency.
Reagent Preparation:
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, with 1 mM EDTA):
-
Rationale: The reaction is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH of 8.0.[7] The inclusion of EDTA (ethylenediaminetetraacetic acid) is crucial to chelate any divalent metal ions that could potentially oxidize the sulfhydryl groups, leading to inaccurate measurements.
-
-
DTNB Stock Solution (4 mg/mL in Reaction Buffer):
-
Rationale: Prepare this solution fresh daily and protect it from light to prevent degradation of the DTNB. Inconsistent reagent quality is a primary source of error.
-
-
Cysteine Standard Stock Solution (e.g., 2 mM in Reaction Buffer):
-
Rationale: A standard of a known sulfhydryl-containing compound is essential for generating a standard curve, which is often more reliable than relying solely on the molar extinction coefficient. Cysteine is a common and readily available standard.
-
Experimental Workflow:
The following diagram illustrates the standardized workflow for performing Ellman's assay.
Caption: Standardized workflow for Ellman's assay.
Step-by-Step Assay Procedure (96-well plate format):
-
Prepare Standard Curve: Create a series of dilutions of the cysteine standard stock solution in the reaction buffer. A typical range would be from 0 to 1.5 mM.
-
Sample Preparation: Dilute the unknown samples in the reaction buffer to ensure the final absorbance reading falls within the linear range of the standard curve.[8]
-
Reaction Initiation: In a 96-well microplate, add 50 µL of the DTNB solution to 250 µL of each standard and unknown sample.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[5]
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Calculation:
-
Using a Standard Curve: Subtract the absorbance of the blank (0 mM cysteine) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of the unknown samples from the linear regression of the standard curve.
-
Using the Molar Extinction Coefficient: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (14,150 M⁻¹cm⁻¹), b is the path length in cm, and c is the concentration in M.
-
The Inter-Laboratory Comparison: A Hypothetical Study
To illustrate the potential for variability, let's consider a hypothetical inter-laboratory study where three different laboratories (Lab A, Lab B, and Lab C) are tasked with determining the sulfhydryl concentration of the same protein sample using Ellman's assay.
Study Design:
-
Sample: A lyophilized protein with a known theoretical sulfhydryl content is distributed to each laboratory.
-
Protocol: Each laboratory is provided with the standardized protocol outlined above.
-
Data Reporting: Laboratories are required to report their raw absorbance data, the calculated sulfhydryl concentration, their standard curve, and details of any deviations from the provided protocol.
Hypothetical Results:
The following table summarizes the hypothetical results from the three laboratories.
| Laboratory | Reported Sulfhydryl Concentration (mM) | Coefficient of Variation (CV%) | Adherence to Standardized Protocol |
| Lab A | 1.25 | 2.5 | Full adherence |
| Lab B | 1.48 | 8.2 | Used a different buffer pH (7.4) |
| Lab C | 1.10 | 5.1 | Prepared DTNB solution 3 days in advance |
Analysis of Discrepancies:
The hypothetical results highlight how seemingly minor deviations can lead to significant differences in reported values.
-
Lab B's higher reported concentration and greater variability can be attributed to the use of a suboptimal buffer pH. A lower pH can lead to incomplete reaction of DTNB with the sulfhydryl groups, while a significantly higher pH can increase the rate of DTNB hydrolysis, leading to a higher background signal.[7][9]
-
Lab C's lower reported concentration could be due to the use of an older DTNB solution. DTNB in solution is susceptible to degradation, which would result in a weaker colorimetric response and an underestimation of the sulfhydryl content.
Unmasking the Culprits: Key Factors Influencing Inter-Laboratory Variability
The following diagram illustrates the primary factors that can contribute to discrepancies in Ellman's assay results between different laboratories.
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A Comparative Guide to the Performance of Ellman's Reagent in Diverse Buffer Systems
For decades, the quantification of free sulfhydryl groups has been a cornerstone of biochemical and pharmaceutical research. From assessing protein folding and enzymatic activity to characterizing therapeutic antibodies, the reliable measurement of thiols is paramount. Ellman's reagent, or 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), has long been the gold standard for this application due to its simplicity, reliability, and robust colorimetric signal.[1] However, the devil is often in the details, and the choice of buffer system can significantly impact the accuracy and reproducibility of the Ellman's assay. This guide provides an in-depth comparison of the performance of Ellman's reagent in various commonly used buffer systems, supported by established protocols and an analysis of the underlying chemical principles.
The Chemistry of Thiol Quantification with Ellman's Reagent
The utility of Ellman's reagent lies in a straightforward thiol-disulfide exchange reaction. DTNB itself is a symmetrical disulfide. In the presence of a free thiol (R-SH), the disulfide bond in DTNB is cleaved, forming a mixed disulfide and releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][2] It is the TNB²⁻ anion that provides the quantifiable signal, exhibiting a characteristic yellow color with a strong absorbance maximum at 412 nm.[1][2]
The reaction is stoichiometric, with one mole of free thiol yielding one mole of TNB²⁻.[3] This allows for the direct calculation of thiol concentration using the Beer-Lambert law, given the molar extinction coefficient of TNB²⁻, which is approximately 14,150 M⁻¹cm⁻¹ at pH 8.0.[2][4]
Caption: The reaction of Ellman's reagent (DTNB) with a free thiol.
The Critical Role of pH
The Ellman's reaction is highly pH-dependent. The reacting species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, the reaction rate is significantly influenced by the pKa of the thiol and the pH of the reaction buffer.[4] To ensure efficient deprotonation of the thiol and subsequent reaction with DTNB, a slightly alkaline pH is required. The optimal pH range for the Ellman's assay is generally considered to be between 7 and 9, with many standard protocols recommending a pH of 8.0.[5] Within a pH range of 7.6 to 8.6, the extinction of TNB is not significantly affected.[4]
A Head-to-Head Comparison of Common Buffer Systems
The choice of buffer is not merely about maintaining pH; the chemical nature of the buffer components can influence the stability of the reagents and the accuracy of the assay. Here, we compare the performance of Ellman's reagent in three widely used buffer systems: sodium phosphate, Tris, and HEPES.
The Gold Standard: Sodium Phosphate Buffer
Across a vast body of literature and established protocols, 0.1 M sodium phosphate buffer at pH 8.0, supplemented with 1 mM ethylenediaminetetraacetic acid (EDTA), is the most frequently recommended buffer system for the Ellman's assay.[2][4][6][7][8]
Advantages:
-
High Stability: Ellman's reagent is highly stable in this buffer, with solutions being viable for up to a week when stored at 4°C and protected from light.
-
Chemical Inertness: The phosphate ions do not interfere with the thiol-disulfide exchange reaction.
-
Effective pH Buffering: Sodium phosphate provides robust buffering capacity in the optimal pH range for the Ellman's assay.
The Indispensable Role of EDTA:
A critical component of the recommended phosphate buffer is EDTA. Free thiols are susceptible to oxidation, a process often catalyzed by divalent metal ions that may be present in the sample or buffer. EDTA is a strong chelating agent that sequesters these metal ions, thereby preventing the oxidation of the thiol sample and ensuring accurate quantification.
The Common Alternative: Tris Buffer
Tris(hydroxymethyl)aminomethane (Tris) buffer is another popular choice in biochemistry, often used for its buffering range of 7.0-9.0.[5] While it can be used for the Ellman's assay, there are important considerations.
Potential Drawbacks:
-
Primary Amine Reactivity: Tris contains a primary amine group that, in some contexts, can be reactive. While direct interference with the Ellman's reaction is not widely reported, it is a chemical property to be aware of, especially in complex biological samples.
-
Lower Stability in PBS: While a Tris buffer at pH 8.0 can provide good stability for the DTNB solution for up to a week, a phosphate-buffered saline (PBS) solution at a lower pH of 7.2 shows significantly reduced stability of only 1-2 days. This highlights the importance of maintaining the optimal alkaline pH.
When to Consider Tris:
Tris buffer can be a suitable alternative to phosphate, particularly if the experimental conditions require the avoidance of phosphate ions, for instance, in assays where phosphate is a substrate or product. As with phosphate buffers, the inclusion of EDTA is highly recommended to prevent metal-catalyzed oxidation of thiols.
The "Good's" Buffer: HEPES
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is often favored in cell culture and other biological applications for its minimal interaction with biological systems.
Considerations for Use:
While less commonly cited in standard Ellman's assay protocols, HEPES can be used and offers good buffering capacity at physiological pH.[9] Its primary advantage is its chemical inertness and low metal-binding capacity, which can be beneficial in sensitive enzymatic assays. However, as with any buffer system for this assay, ensuring the final pH is within the optimal range of 7.6-8.6 is crucial for accurate results.
Summary of Buffer System Performance
| Buffer System | Recommended Concentration & pH | DTNB Solution Stability (at 4°C, protected from light) | Key Advantages | Key Considerations |
| Sodium Phosphate with EDTA | 0.1 M, pH 8.0, 1 mM EDTA | ~ 1 week | Gold standard, high stability, chemically inert. | EDTA is essential to prevent metal-catalyzed oxidation. |
| Tris with EDTA | 0.1 M, pH 8.0, 1 mM EDTA | ~ 1 week | Good alternative when phosphate must be avoided. | Primary amine group may have unintended reactivity in some systems. |
| HEPES | 0.1 M, pH 8.0 | Data not widely available, but expected to be stable. | Chemically inert, low metal-binding capacity. | Less commonly used in standard protocols; pH must be carefully adjusted. |
Experimental Protocols
The following are detailed, self-validating protocols for performing the Ellman's assay.
Protocol 1: Quantification of Thiols using a Standard Curve in Sodium Phosphate Buffer
This method is recommended for most applications due to its high accuracy.
Caption: Workflow for thiol quantification using a standard curve.
Materials:
-
Ellman's Reagent (DTNB)
-
L-Cysteine Hydrochloride Monohydrate (or other thiol standard)
-
Sodium Phosphate Monobasic and Dibasic
-
EDTA
-
Spectrophotometer and cuvettes or microplate reader
Reagent Preparation:
-
Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using a combination of monobasic and dibasic stocks. Dissolve EDTA to a final concentration of 1 mM.
-
DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh or stored at 4°C for no more than one week, protected from light.[2]
-
Cysteine Standard Stock Solution (e.g., 2 mM): Accurately weigh and dissolve L-cysteine in the Reaction Buffer to create a stock solution. Prepare fresh daily to prevent oxidation.
Procedure:
-
Prepare Cysteine Standards: Create a series of dilutions from the Cysteine Standard Stock Solution in the Reaction Buffer. A typical range would be from 0.1 mM to 1.5 mM. Include a blank containing only the Reaction Buffer.
-
Prepare Samples: Dilute your unknown samples in the Reaction Buffer to ensure the final thiol concentration falls within the linear range of your standard curve.
-
Reaction:
-
To 250 µL of each standard and sample in a microplate well or cuvette, add 50 µL of the DTNB Stock Solution.
-
Mix well.
-
-
Incubation: Incubate the reactions for 15 minutes at room temperature.[2]
-
Measurement: Measure the absorbance of each well or cuvette at 412 nm.
-
Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of your unknown samples from the linear portion of the standard curve.
-
Protocol 2: Quantification of Thiols using the Molar Extinction Coefficient
This method is faster as it does not require a standard curve but relies on the accurate determination of the pathlength.
Procedure:
-
Reaction Setup:
-
In a cuvette, mix your sample with the Reaction Buffer.
-
Add the DTNB Stock Solution. A common ratio is 50 µL of 4 mg/mL DTNB to 2.5 mL of sample in Reaction Buffer.
-
Prepare a blank containing the Reaction Buffer and DTNB Stock Solution.
-
-
Incubation: Incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 412 nm, zeroing the spectrophotometer with the blank.
-
Calculation: Use the Beer-Lambert law to calculate the concentration of thiols:
-
Concentration (M) = Absorbance / (ε × l)
-
Where:
-
ε (molar extinction coefficient) = 14,150 M⁻¹cm⁻¹
-
l (pathlength of the cuvette) is typically 1 cm.
-
-
Potential Interferences and Troubleshooting
A number of substances can interfere with the Ellman's assay, leading to inaccurate results.
-
Other Thiols: The assay is not specific to a particular thiol; it will react with any free sulfhydryl group.
-
Reducing Agents: Reagents such as dithiothreitol (DTT) and β-mercaptoethanol will react with DTNB and should be removed from the sample prior to the assay, for example, by dialysis or gel filtration.
-
Nucleophiles: Strong nucleophiles like cyanide, sulfite, and sulfide can react with DTNB, causing interference.[10]
-
Turbidity: Particulate matter in the sample can scatter light and lead to artificially high absorbance readings. Centrifuge samples to remove any precipitates before measurement.
Troubleshooting:
-
Low or No Signal: This could indicate that the thiols in your sample have been oxidized. Ensure the use of fresh samples and the inclusion of EDTA in your buffer. It could also point to an issue with the DTNB reagent; test its activity with a fresh cysteine standard.
-
Fading Color: A rapid fading of the yellow color can be a sign of re-oxidation of the TNB²⁻ product, potentially due to the presence of metal ions. Ensure your buffer contains an adequate concentration of EDTA.
Alternatives to Ellman's Reagent
While DTNB is a robust reagent, certain experimental conditions may necessitate alternatives.
-
4,4'-dithiodipyridine (DTDP): This reagent reacts with thiols similarly to DTNB but produces a product with an absorbance maximum at 324 nm. An advantage of DTDP is that the absorbance of its product is less pH-dependent. However, its absorbance maximum is closer to that of proteins (280 nm), which can lead to higher background interference.
-
Fluorescent Probes: For applications requiring higher sensitivity, fluorescent reagents such as 2,4-Dinitrobenzenesulfonyl Fluoresceins can be used as alternatives to colorimetric assays.
Conclusion: A Matter of Context and Careful Execution
The choice of buffer system for the Ellman's assay is a critical determinant of its success. While several options exist, 0.1 M sodium phosphate buffer at pH 8.0 supplemented with 1 mM EDTA remains the most reliable and well-validated choice for the majority of applications. Its demonstrated stability and chemical inertness provide a robust foundation for accurate and reproducible thiol quantification. Tris and HEPES buffers can serve as suitable alternatives when experimental constraints preclude the use of phosphate, provided that the pH is carefully controlled and EDTA is included.
Ultimately, the optimal buffer choice is contingent on the specific experimental context. By understanding the chemical principles of the Ellman's reaction and the properties of different buffer systems, researchers can make informed decisions to ensure the integrity and validity of their results.
References
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Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (2025). MDPI. [Link]
-
RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. (2020). PMC. [Link]
-
Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. (2013). PubMed. [Link]
-
Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke. (n.d.). Analyst (RSC Publishing). [Link]
-
Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. (2024). PMC. [Link]
-
Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. (2024). ACS Publications. [Link]
-
Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. (2024). Wellt Chemicals. [Link]
-
Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. (2013). ResearchGate. [Link]
-
Labeling of cysteine-containing peptides with 2-nitro-5-thiobenzoic acid. (1985). PubMed. [Link]
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Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. [Link]
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Technical Support Information Bulletin 1190 - Ellman Test. (n.d.). Aapptec Peptides. [Link]
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Quantification of Thiols and Disulfides. (n.d.). PMC. [Link]
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Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. (2025). ResearchGate. [Link]
- A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (n.d.). [Source not further specified].
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Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. [Link]
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A Critical Evaluation of Methods for Cysteine Quantification in Proteins: A Guide for Researchers
The precise quantification of cysteine residues within proteins is a cornerstone of modern biochemical and pharmaceutical research. The unique reactivity of cysteine's thiol group governs protein structure, enzymatic activity, and redox signaling. Its susceptibility to oxidation also renders it a critical biomarker for cellular stress. This guide provides an in-depth, critical evaluation of the principal methods for cysteine quantification, offering field-proven insights to empower researchers in selecting the optimal technique for their experimental needs.
The Significance of Cysteine's Thiol Group
The sulfhydryl (-SH) group of cysteine is the most chemically versatile amino acid side chain. It can exist in a reduced, free thiol state or form covalent disulfide bonds with other cysteines, a modification fundamental to the stability of many secreted and extracellular proteins. Furthermore, the thiol group can undergo a spectrum of reversible and irreversible oxidations, yielding sulfenic, sulfinic, and sulfonic acids. These modifications are not mere chemical curiosities; they are integral to cellular signaling pathways and pathological processes. Consequently, the ability to accurately quantify the various redox states of cysteine is paramount to unraveling protein function in health and disease.
Spectroscopic Methods: The Workhorse of Thiol Quantification
Spectroscopic techniques, particularly those relying on colorimetric or fluorometric readouts, are widely used for their simplicity and high throughput.
Ellman's Reagent (DTNB): The Gold Standard Colorimetric Assay
The most established method for quantifying free thiols is the Ellman's assay, which employs 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2][3]
Principle: DTNB reacts with a free sulfhydryl group in a disulfide exchange reaction. This reaction produces a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of thiol.[4][5] TNB²⁻ is a vibrant yellow anion with a strong absorbance at 412 nm, which can be readily measured with a spectrophotometer.[4][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer, typically 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA to chelate metal ions that could interfere with the reaction.[4][7]
-
Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.[4]
-
Prepare a standard curve using a known concentration of a thiol-containing compound, such as L-cysteine hydrochloride monohydrate.[4][7]
-
-
Sample Preparation:
-
Dissolve the protein sample in the reaction buffer.
-
For the quantification of total cysteine (both free and disulfide-bonded), the protein must first be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break all disulfide bonds. The excess reducing agent must then be removed, typically by dialysis or gel filtration, before proceeding with the assay.
-
-
Assay Procedure:
-
Add a defined volume of the protein sample to the DTNB solution.
-
Incubate the mixture at room temperature for approximately 15 minutes to allow the reaction to go to completion.[4]
-
Measure the absorbance of the solution at 412 nm.
-
-
Quantification:
Critical Evaluation:
-
Strengths: The Ellman's assay is lauded for its simplicity, speed, and low cost. It is a robust and reproducible method that can be performed with standard laboratory equipment.[1]
-
Weaknesses: The assay is not without its limitations. It can be susceptible to interference from other nucleophilic compounds or substances that absorb light at 412 nm.[8] The reaction with sterically hindered thiols can be slow, potentially leading to an underestimation of the true thiol content.[1] Furthermore, the TNB²⁻ chromophore is less stable at neutral pH.
Fluorescent Probes: Enhancing Sensitivity
A variety of fluorescent probes have been developed for cysteine quantification, offering increased sensitivity compared to colorimetric methods.[9][10][11][12]
Principle: These probes are typically designed with a reactive group that specifically targets thiols, such as a maleimide or a halogen.[1][11] Upon reaction with a cysteine residue, the probe undergoes a change in its fluorescent properties, such as an increase in fluorescence intensity ("turn-on" probes) or a shift in the emission wavelength.[9][10]
Experimental Workflow:
Caption: A typical workflow for quantifying cysteine oxidation states using mass spectrometry.
Critical Evaluation:
-
Strengths: MS-based methods offer unparalleled specificity, providing information on the redox state of individual cysteine residues. [13]This level of detail is crucial for understanding the functional consequences of cysteine modifications. The use of isotopic labels allows for accurate relative quantification. [13][14]* Weaknesses: These workflows are significantly more complex, time-consuming, and expensive than spectroscopic methods. [15]Careful sample handling is critical to prevent artificial oxidation or reduction of cysteine residues during the procedure. [16]Incomplete alkylation or reduction can lead to inaccurate quantification.
Comparative Summary of Methods
| Method | Principle | Throughput | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| Ellman's Assay | Colorimetric | High | Moderate | Moderate | Simple, rapid, inexpensive, reproducible [1] | Prone to interference, slow reaction with hindered thiols [1][8] |
| Fluorescent Probes | Fluorometric | High | High | Variable | High sensitivity [12][17] | Potential for background fluorescence, variable selectivity [1][10] |
| Mass Spectrometry | Differential Alkylation & MS | Low | High | Very High | Site-specific information, accurate relative quantification [18][13] | Complex, time-consuming, expensive, requires specialized equipment [15] |
Conclusion and Recommendations
The selection of an appropriate method for cysteine quantification is contingent upon the specific research question and available resources.
-
For rapid, high-throughput screening of total free thiol content , the Ellman's assay remains an excellent and cost-effective choice.
-
When higher sensitivity is required for samples with low protein concentrations , fluorescent probes offer a significant advantage, provided that the probe's selectivity is validated for the system under study.
-
For in-depth studies requiring the precise localization and quantification of the redox state of individual cysteine residues , mass spectrometry-based differential alkylation methods are the undisputed gold standard, offering a level of detail that cannot be achieved with other techniques.
Ultimately, a multi-faceted approach, potentially combining a rapid screening method with a more detailed MS-based analysis for key findings, will often yield the most comprehensive and reliable data. As with any analytical technique, a thorough understanding of the underlying principles and potential pitfalls is essential for generating high-quality, reproducible results.
References
-
Development of a new fluorescent probe for cysteine detection in processed food samples. (2019). Analytical and Bioanalytical Chemistry, 411(26), 6945–6953. [Link]
-
Evaluation of methods for the quantitation of cysteines in proteins. (1993). Analytical Biochemistry, 213(1), 101-107. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
-
A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies. (2022). Frontiers in Molecular Biosciences, 9, 928571. [Link]
-
What is the sample preparation procedure to isolate and quantify cysteine from protein samples? Waters. [Link]
-
Best practices for cysteine analysis. (2023). Journal of Inherited Metabolic Disease, 46(5), 846-858. [Link]
-
Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. (2023). Molecules, 28(23), 7899. [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Fluorescent probes for detecting cysteine. (2019). Coordination Chemistry Reviews, 378, 223-244. [Link]
-
A simple and sensitive fluorescent probe for specific detection of cysteine. (2016). Journal of Chemical Sciences, 128(7), 1219-1224. [Link]
-
A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. (2013). Current Protocols in Chemical Biology, 5(4), 299-313. [Link]
-
Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. (2016). Journal of Alzheimer's Disease, 54(4), 1317-1335. [Link]
-
Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (2022). Molecules, 27(10), 3183. [Link]
-
A fluorescent probe for the specific detection of cysteine in human serum samples. (2019). Analytical Methods, 11(35), 4539-4544. [Link]
-
A method for the independent determination of cysteine and cystine in proteins. (1954). Journal of Biological Chemistry, 206(1), 315-320. [Link]
-
CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. (2023). bioRxiv. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). International Journal of Molecular Sciences, 25(9), 4758. [Link]
-
Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [Link]
-
Best practices for cysteine analysis. (2023). Journal of Inherited Metabolic Disease, 46(5), 846-858. [Link]
-
Challenges for cysteamine stabilization, quantification, and biological effects improvement. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2020). Essays in Biochemistry, 64(1), 1-13. [Link]
-
Recent advanced techniques in cysteine determination: a review. (2020). Food Research, 4(6), 2336-2346. [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2020). Essays in Biochemistry, 64(1), 1-13. [Link]
Sources
- 1. Evaluation of methods for the quantitation of cysteines in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Development of a new fluorescent probe for cysteine detection in processed food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. biorxiv.org [biorxiv.org]
- 14. A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A fluorescent probe for the specific detection of cysteine in human serum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
2-Nitro-5-carbamylthiobenzoic acid proper disposal procedures
Executive Summary: Operational Safety & Logistics
2-Nitro-5-carbamylthiobenzoic acid (NCTBA) is typically encountered not as a bulk commercial reagent, but as a stable reaction product in proteomic workflows (specifically NTCB cysteine cleavage) or clinical assays quantifying isocyanates.
Because it combines a nitro-aromatic moiety with a thio-carbamate linkage , it presents unique disposal challenges that standard "organic waste" protocols often overlook. It is an acidic, nitrogen/sulfur-rich organic solid that poses potential shock hazards if allowed to crystallize in dry salt forms, and it generates toxic NOₓ/SOₓ fumes upon incineration.
Immediate Action Required:
-
Do NOT dispose of down the drain (aquatic toxicity/regulatory violation).
-
Do NOT mix with strong oxidizers or alkaline bleach solutions (risk of exothermic runaway).
-
Segregate into the "High-Hazard Organic" stream destined for high-temperature incineration.
Part 1: Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand what drives its reactivity.
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Nitro-benzoic acid ring with S-carbamyl side chain. | Acidic: Requires pH awareness.Nitro Group: Potential energetic instability if dry/heated. |
| Origin | Reaction of Cyanate with TNB or hydrolysis of NTCB. | Likely exists in solution with cyanates or thiocyanates . |
| Stability | Stable in solution; hygroscopic solid. | Keep Wet: Avoid drying out reaction mixtures to prevent crystal formation. |
| Incompatibilities | Strong Oxidizers, Strong Bases, Reducing Agents. | Segregation: Keep away from Peroxides and Bleach. |
| EPA Waste Code | D002 (Corrosive, if pH <2) or D003 (Reactive, if cyanide source present). | Default: Treat as Hazardous Chemical Waste (Non-Halogenated). |
The "Why" Behind the Protocol:
The nitro group (
Part 2: Pre-Disposal Stabilization Protocol
Before moving the waste to the central accumulation area, you must stabilize the matrix.
Scenario A: Liquid Waste (Reaction Mixtures)
Most common scenario: HPLC effluents or protein digestion supernatants.
-
pH Check: Using a calibrated pH strip, verify the pH of the waste solution.
-
If pH < 3: Do not neutralize in the waste container. The heat of neutralization can volatilize solvents. Leave acidic and label as "Acidic Organic Waste."
-
-
Solvent Assessment:
-
If dissolved in Acetonitrile/Methanol (HPLC waste): Segregate into "Flammable Organic" containers.
-
If dissolved in Aqueous Buffers (Protein digests): Segregate into "Aqueous Hazardous" containers.
-
-
Quenching (Critical): If the waste contains residual NTCB (the cyanylation reagent), add a 10% molar excess of Cysteine or Glutathione .
-
Reasoning: This scavenges unreacted cyanate/thiocyanate groups, converting them into stable adducts before long-term storage.
-
Scenario B: Solid Waste (Expired Reagent/Lyophilized Powder)
-
Do NOT solubilize unless necessary. Adding solvent increases volume and spill risk.
-
Double Containment: Place the original vial inside a secondary high-density polyethylene (HDPE) jar.
-
Hydration: If the powder appears old or crystallized around the cap, add a small amount of inert mineral oil or water to dampen it before sealing. This mitigates friction sensitivity.
Part 3: The Disposal Workflow (Step-by-Step)
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Step 1: Container Selection
-
Material: Amber Glass or HDPE. Avoid metal containers (corrosion risk from the benzoic acid moiety).
-
Venting: Use a cap with a pressure-relief valve if the waste contains volatile organic solvents (HPLC waste).
Step 2: Labeling Strategy
A generic "Chemical Waste" label is insufficient for safety officers. Use the following descriptor:
CONTENTS: 2-Nitro-5-carbamylthiobenzoic acid (NCTBA), [Solvent Name]. HAZARDS: Irritant, Acidic, Nitrogen/Sulfur Organic. WARNING: Potential NOx/SOx fumes if incinerated. DO NOT COMPACT.
Step 3: Segregation Logic (Visualized)
The following decision tree illustrates the correct segregation path to prevent incompatible mixing.
Figure 1: Decision matrix for segregating NCTBA waste based on solvent carrier. Note that non-halogenated incineration is preferred to ensure complete thermal destruction of the nitro ring.
Part 4: The Chemical Lifecycle & Interaction Map
Understanding where NCTBA fits in the reaction web is crucial for identifying co-contaminants in your waste stream.
Figure 2: The genesis of NCTBA in proteomic workflows. The waste container will likely contain a mixture of TNB (free thiol) and NCTBA (carbamylated), requiring oxidation precautions.
Part 5: Final Disposal Disposition
Recommended Method: High-Temperature Incineration You must contract a licensed hazardous waste disposal service.
-
Why Incineration? Chemical oxidation (bleach) is inefficient for nitro-aromatics and can yield toxic chloropicrin or other lachrymators. Biological treatment is ineffective due to the antimicrobial nature of nitro-compounds.
-
Specification: The incinerator must be equipped with a scrubber to capture Sulfur Dioxide (
) and Nitrogen Oxides ( ) generated during combustion.
Self-Validating Safety Check: Before sealing the container, ask:
-
Is the pH stable? (No active gas evolution).
-
Is the cap vented? (If volatile solvents are present).
-
Is it segregated from oxidizers? (To prevent fire).
References
-
National Institutes of Health (NIH) - PubChem. 2-Nitro-5-thiocyanatobenzoic acid (NTCB) Compound Summary. (Precursor/Related Compound Data). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[1] (Standard for Organic Acid Disposal). [Link]
-
Roberts, D. et al. Analysis of plasma cyanate as 2-nitro-5-thiocarbamylbenzoic acid by high-performance liquid chromatography. Analytical Biochemistry, 1989. (Source of chemical identity and formation).[2] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. (Identification of Hazardous Waste). [Link]
Sources
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